molecular formula C7H9BN2O3 B572283 (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid CAS No. 1217340-94-7

(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid

Cat. No.: B572283
CAS No.: 1217340-94-7
M. Wt: 179.97
InChI Key: MWDGTPAHKOWCSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid (CAS 1217340-94-7) is an organoboron compound serving as a versatile building block in synthetic and medicinal chemistry . Its molecular formula is C7H9BN2O3, with a molecular weight of 179.97 g/mol . The compound features both a boronic acid functional group, which is pivotal for Suzuki-Miyaura cross-coupling reactions, and a methylcarbamoyl group attached to the pyridine ring . This structure makes it a valuable precursor for constructing complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs) and other heterocyclic systems . The boronic acid group enables efficient carbon-carbon bond formation with various aryl halides, while the amide substituent can influence the compound's electronic properties and serve as a hydrogen bond donor/acceptor, which is crucial in designing molecules for biological evaluation . As a biochemical reagent, it is intended for use as a biological material or organic compound in life science research . The product is offered with a high purity level of 97% and should be stored in a refrigerator at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[6-(methylcarbamoyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BN2O3/c1-9-7(11)6-3-2-5(4-10-6)8(12)13/h2-4,12-13H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDGTPAHKOWCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C(=O)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855763
Record name [6-(Methylcarbamoyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217340-94-7
Record name [6-(Methylcarbamoyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid (CAS 1217340-94-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid, CAS number 1217340-94-7, is a key building block in medicinal chemistry, particularly valued for its role in the synthesis of complex molecules for drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions. Detailed, adaptable experimental protocols are presented alongside a summary of its known applications in the development of therapeutic agents.

Compound Identity and Properties

This compound is a pyridinylboronic acid derivative. The presence of the boronic acid group makes it a versatile reagent in organic synthesis, while the methylcarbamoyl and pyridine functionalities can influence its solubility, reactivity, and biological activity in larger molecules.

PropertyValue
CAS Number 1217340-94-7
Molecular Formula C₇H₉BN₂O₃
Molecular Weight 179.97 g/mol
Purity (Typical) ≥96%
Appearance Off-white to white solid
Storage Conditions Inert atmosphere, 2-8°C

Synthesis

A plausible synthetic route starts from a corresponding bromopyridine precursor, 5-bromo-N-methylpicolinamide. This starting material can be subjected to a lithium-halogen exchange at low temperature, followed by quenching with a trialkyl borate to form the boronic ester, which is then hydrolyzed to the desired boronic acid.

General Experimental Protocol (Adaptable):

Materials:

  • 5-bromo-N-methylpicolinamide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 5-bromo-N-methylpicolinamide and anhydrous THF under a nitrogen atmosphere.

  • Lithium-Halogen Exchange: The solution is cooled to -78°C in a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel, maintaining the temperature below -70°C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Borylation: Triisopropyl borate is added dropwise, again keeping the temperature below -70°C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous HCl at 0°C. The mixture is stirred for 1-2 hours. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.

Note: This is a generalized protocol and may require optimization for specific scales and desired purity.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is primarily utilized as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmaceutically active compounds.

Patents indicate the use of this boronic acid in the synthesis of potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors and compounds for the treatment of autoimmune diseases such as lupus. In these syntheses, the boronic acid is coupled with various aryl or heteroaryl halides or triflates to construct the core scaffolds of the target molecules.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

  • Aryl or heteroaryl halide/triflate

  • This compound (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a reaction vessel, add the aryl/heteroaryl halide, this compound, palladium catalyst, and base.

  • Degassing: The vessel is evacuated and backfilled with an inert gas several times. The solvent system is then added.

  • Reaction: The mixture is heated to the desired temperature (typically 80-120°C) and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Biological Relevance and Signaling Pathways

Currently, there is no publicly available data on the intrinsic biological activity of this compound itself. Its significance lies in its role as a synthetic intermediate. The final compounds synthesized using this building block, such as FGFR inhibitors, are designed to modulate specific signaling pathways.

FGFR Signaling Pathway:

Fibroblast Growth Factor Receptors are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. Aberrant activation of FGFR signaling is implicated in various cancers. Inhibitors synthesized using this compound are designed to block the ATP-binding site of the FGFR kinase domain, thereby inhibiting downstream signaling cascades.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 Autophosphorylation P2 P FGFR->P2 RAS RAS P1->RAS PI3K PI3K P2->PI3K PLCg PLCγ P2->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Cell_Response Inhibitor (6-(Methylcarbamoyl)pyridin-3-yl) -boronic acid derived inhibitor Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and the point of intervention for inhibitors.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its utility in constructing complex molecular architectures through Suzuki-Miyaura cross-coupling reactions has been demonstrated in the synthesis of potential therapeutics. This guide provides a foundational understanding of its properties and applications, along with adaptable protocols to facilitate its use in research and development. Further investigation into its own biological properties and the development of more streamlined synthetic routes will continue to enhance its value in the field of drug discovery.

physical and chemical properties of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid, a key building block in medicinal chemistry and drug discovery. This document collates available data on its characteristics, stability, and synthesis, offering valuable insights for its application in research and development.

Core Physical and Chemical Properties

PropertyValueSource(s)
CAS Number 1217340-94-7[2]
Molecular Formula C7H9BN2O3[2]
Molecular Weight 179.97 g/mol [2]
Appearance White to off-white solid[1]
Purity Typically available at ≥96%[2]
Predicted Density 1.30 ± 0.1 g/cm³[3]
Predicted pKa 6.62 ± 0.18[3]
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon)[4]

Solubility and Stability Profile

The solubility of pyridine boronic acids is largely dictated by the polarity of the solvent. While specific quantitative solubility data for this compound is not extensively published, general principles for analogous compounds suggest good solubility in polar protic solvents like water and methanol, and moderate to good solubility in polar aprotic solvents such as DMSO and DMF.[5] Conversely, it is expected to have low solubility in nonpolar solvents like hexanes and toluene.[5]

Pyridine boronic acids are known to be sensitive to several environmental factors that can lead to degradation. Key considerations for handling and storage include:

  • Moisture: Can lead to the formation of boroxines (cyclic anhydrides).[2]

  • Oxygen: Prone to oxidation, which can result in protodeboronation (cleavage of the carbon-boron bond).[2]

  • Heat: Can accelerate degradation pathways.[2]

  • Light: Photodecomposition can be a concern for some organic molecules.[2]

Proper storage in a cool, dark, and dry environment under an inert atmosphere is crucial to maintain the integrity of the compound.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely available in peer-reviewed journals, the general synthesis of pyridinylboronic acids is well-documented. A common and effective method involves a halogen-metal exchange of a corresponding bromopyridine precursor, followed by borylation.

A plausible synthetic pathway is illustrated in the workflow diagram below. This typically involves the reaction of a bromopyridine derivative with an organolithium reagent at low temperatures to form a lithiated intermediate. This intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, followed by acidic workup to yield the desired boronic acid.

SynthesisWorkflow General Synthesis Workflow for Pyridinylboronic Acids Start Starting Material (e.g., 5-bromo-N-methylpicolinamide) Step1 Halogen-Metal Exchange (e.g., n-BuLi, THF, -78 °C) Start->Step1 Intermediate Lithiated Intermediate Step1->Intermediate Step2 Borylation (e.g., Triisopropyl borate) Intermediate->Step2 BorateEster Borate Ester Intermediate Step2->BorateEster Step3 Hydrolysis (Acidic workup) BorateEster->Step3 Product This compound Step3->Product

Caption: General synthesis workflow for pyridinylboronic acids.

This compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl halides, a critical transformation in the synthesis of complex molecules for drug discovery.

The logical relationship for its primary application in Suzuki-Miyaura coupling is depicted below:

SuzukiCoupling Role in Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions BoronicAcid This compound Product Coupled Product (Aryl/Heteroaryl Pyridine Derivative) BoronicAcid->Product ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->Product Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Base Base (e.g., Na2CO3, K3PO4) Solvent Solvent (e.g., Dioxane, Toluene, DMF)

Caption: Suzuki-Miyaura coupling reaction components.

Applications in Drug Discovery

Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties, which allow them to act as enzyme inhibitors and versatile synthetic intermediates.[1] While specific signaling pathways involving this compound are not detailed in the available literature, its structural motifs are present in molecules under investigation for various therapeutic areas. The pyridine and boronic acid moieties are key pharmacophores, and the methylcarbamoyl group can influence solubility, hydrogen bonding interactions, and metabolic stability. Its primary role in drug discovery is as a building block for the synthesis of more complex target molecules through reactions like the Suzuki-Miyaura coupling.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not publicly available. However, general procedures for analogous reactions can be adapted.

General Protocol for Suzuki-Miyaura Coupling:

A general procedure for a Suzuki-Miyaura coupling reaction involving a pyridinylboronic acid would typically involve the following steps:

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2-3 equivalents).

  • Add an appropriate solvent system (e.g., a mixture of dioxane and water or toluene and ethanol).

  • Heat the reaction mixture with stirring for a specified time (typically 2-24 hours) at a temperature ranging from 80-120 °C, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup, typically involving partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water or brine.

  • Separate the organic layer, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired coupled product.

Note: Reaction conditions, including the choice of catalyst, base, solvent, and temperature, should be optimized for each specific substrate combination to achieve the best results.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. While detailed experimental data for some of its physical properties are yet to be widely published, its known characteristics and reactivity in Suzuki-Miyaura coupling reactions make it an important tool for medicinal chemists. Careful handling and storage are necessary to ensure its stability and reactivity. Further research into its specific properties and applications will undoubtedly continue to expand its utility in the development of novel therapeutics.

References

(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid, a compound of interest in chemical synthesis and pharmaceutical research.

Quantitative Molecular Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C7H9BN2O3[1][2]
Molecular Weight 179.97 g/mol [1][2]
CAS Number 1217340-94-7[1][2]
MDL Number MFCD08458474[1]
Purity 96%[1]

Molecular Structure

The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization clarifies the atomic connectivity and the arrangement of functional groups within the molecule.

molecular_structure cluster_pyridine cluster_boronic_acid cluster_methylcarbamoyl N1 N C1 C N1->C1 C2 C C1->C2 C6 C C3 C C2->C3 C4 C C3->C4 B B C3->B C5 C C4->C5 C5->N1 C5->C6 O1 O B->O1 O2 O B->O2 H1 H O1->H1 H2 H O2->H2 O3 O C6->O3 N2 N C6->N2 H3 H N2->H3 C7 C N2->C7 H4 H C7->H4 H5 H C7->H5 H6 H C7->H6

Molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are typically proprietary to chemical suppliers. However, general methodologies for the synthesis of similar pyridineboronic acids often involve a Suzuki coupling reaction. Characterization and purity determination are commonly performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm molecular weight and purity.

For specific, validated protocols, researchers should consult the documentation provided by the supplier from which the compound was procured.

References

Synthesis of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid, a key building block in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. This document details the synthetic pathway, experimental protocols, and the biological context of its application, with a focus on its role as an intermediate in the creation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.

Introduction

This compound is a substituted pyridinylboronic acid of significant interest in medicinal chemistry. Its utility primarily lies in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reactivity makes it an invaluable reagent for the construction of complex molecular architectures found in many biologically active compounds. Notably, this boronic acid is a critical intermediate in the synthesis of potent and selective IRAK4 inhibitors, which are being investigated for the treatment of various inflammatory and autoimmune diseases, as well as certain cancers.

Chemical Properties:

PropertyValue
CAS Number 1217340-94-7
Molecular Formula C₇H₉BN₂O₃
Molecular Weight 179.97 g/mol

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process starting from a halogenated pyridine precursor. The general synthetic workflow involves a Miyaura borylation to form a boronate ester intermediate, which is subsequently hydrolyzed to yield the final boronic acid.

G A 5-Bromo-N-methylpicolinamide B N-Methyl-5-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)picolinamide (Pinacol Ester Intermediate) A->B  Miyaura Borylation  (Pd Catalyst, Base, B2pin2) C This compound (Final Product) B->C  Hydrolysis  (Acid or Base)

Caption: Overall synthetic workflow.

Experimental Protocols

The following protocols are based on established methodologies for Miyaura borylation and subsequent hydrolysis of the boronate ester.

Step 1: Synthesis of N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (Pinacol Ester Intermediate)

This step involves a palladium-catalyzed Miyaura borylation of 5-bromo-N-methylpicolinamide.

Reaction Scheme:

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )
5-Bromo-N-methylpicolinamide215.04
Bis(pinacolato)diboron (B₂pin₂)253.94
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))731.70
Potassium Acetate (KOAc)98.14
1,4-Dioxane (anhydrous)88.11

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-N-methylpicolinamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Add anhydrous 1,4-dioxane to the vessel.

  • De-gas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide as a solid.

Quantitative Data (Representative):

ParameterValue
Yield 75-85%
Purity (by HPLC) >95%
Melting Point 113-115 °C
Step 2: Synthesis of this compound

This step involves the hydrolysis of the pinacol ester intermediate to the final boronic acid.

Reaction Scheme:

Reagents and Materials:

Reagent/Material
N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide
2N Hydrochloric Acid (HCl)
Diethyl Ether

Procedure:

  • Dissolve N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (1.0 eq) in a suitable solvent mixture (e.g., a mixture of a water-miscible organic solvent and water).

  • Add 2N hydrochloric acid and stir the mixture at room temperature for 12-18 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, adjust the pH of the solution to approximately 7 with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove organic impurities.

  • The aqueous layer containing the product can be used directly in subsequent steps or the product can be isolated by adjusting the pH and performing a suitable workup, such as precipitation and filtration, or by lyophilization. If a solid precipitates, it can be collected by filtration, washed with cold water and diethyl ether, and dried under vacuum.

Quantitative Data (Representative):

ParameterValue
Yield 80-90%
Purity (by HPLC) >97%

Application in Drug Development: IRAK4 Inhibition

This compound is a crucial building block for the synthesis of IRAK4 inhibitors. IRAK4 is a serine/threonine kinase that plays a central role in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of the IRAK4 signaling cascade is implicated in numerous inflammatory and autoimmune diseases.

IRAK4 Signaling Pathway

The binding of a ligand (e.g., a pathogen-associated molecular pattern or an interleukin) to its respective receptor (TLR or IL-1R) triggers the recruitment of the adaptor protein MyD88. This leads to the formation of the Myddosome complex, which facilitates the activation of IRAK4. Activated IRAK4 then phosphorylates and activates other kinases in the pathway, ultimately leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors then drive the expression of pro-inflammatory cytokines. IRAK4 inhibitors block this cascade at the level of IRAK4, thereby reducing the inflammatory response.

IRAK4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR/IL-1R TLR/IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/IRAK2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex AP1 AP-1 TAK1->AP1 Activation NF_kB NF-κB IKK_complex->NF_kB Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Genes NF_kB->Pro_inflammatory_Cytokines Transcription AP1->Pro_inflammatory_Cytokines Transcription Inhibitor IRAK4 Inhibitor (derived from target boronic acid) Inhibitor->IRAK4 Inhibition

Caption: IRAK4 signaling pathway and point of inhibition.

Experimental Workflow: Suzuki Coupling for IRAK4 Inhibitor Synthesis

This compound is coupled with a suitable heterocyclic halide (e.g., a pyrimidine or purine derivative) via a Suzuki-Miyaura reaction to form the core structure of the IRAK4 inhibitor.

Suzuki_Workflow Start Start Materials: This compound + Heterocyclic Halide Reaction_Setup Reaction Setup: - Add reactants, Pd catalyst, and base to solvent - De-gas the mixture Start->Reaction_Setup Heating Heating & Stirring: - Heat to specified temperature (e.g., 80-100 °C) - Stir for required time Reaction_Setup->Heating Monitoring Reaction Monitoring: - TLC or LC-MS analysis Heating->Monitoring Monitoring->Heating Incomplete Workup Workup: - Cool to room temperature - Extraction and washing Monitoring->Workup Complete Purification Purification: - Column chromatography Workup->Purification Final_Product Final Product: IRAK4 Inhibitor Purification->Final_Product

Caption: Suzuki coupling experimental workflow.

Conclusion

The synthesis of this compound via a two-step sequence of Miyaura borylation and hydrolysis is a robust and efficient method for producing this key intermediate. Its importance in the synthesis of IRAK4 inhibitors highlights its value to the drug discovery and development community. The detailed protocols and workflows provided in this guide are intended to support researchers in the synthesis and application of this versatile building block for the development of novel therapeutics.

(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (6-(Methylcarbamoyl)pyridin-3-yl)boronic Acid for Advanced Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound is a specialized heterocyclic organoboron compound that has emerged as a pivotal building block in modern drug discovery. Its value lies in the unique combination of a pyridine core, a methylcarbamoyl functional group, and a reactive boronic acid moiety. This trifecta of features provides medicinal chemists with a versatile scaffold for synthesizing complex molecules, particularly through the robust and highly reliable Suzuki-Miyaura cross-coupling reaction.[1]

The pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties. The methylcarbamoyl group at the 6-position offers an additional point for hydrogen bond donation and acceptance, potentially enhancing target affinity and modulating solubility. The boronic acid at the 3-position serves as the primary reactive handle for carbon-carbon bond formation, allowing for the strategic connection of this pyridine scaffold to other aryl or heteroaryl fragments. This guide provides a comprehensive overview of its properties, a representative synthesis protocol, and its core application in the Suzuki-Miyaura coupling, grounded in established chemical principles.

Physicochemical Properties and Identifiers

A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. The key identifiers and properties for this compound are summarized below.

PropertyValueSource
CAS Number 1217340-94-7[2][3][4]
Molecular Formula C7H9BN2O3[2]
Molecular Weight 179.97 g/mol [2]
IUPAC Name This compound
Purity Typically ≥96%[2]
Physical Form Solid
Storage 2-8°C, under inert atmosphere
Chemical Structure

The structural arrangement of the molecule is key to its reactivity and function.

structure cluster_pyridine cluster_boronic_acid cluster_carbamoyl N1 N C1 C N1->C1 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 B B C3->B C5 C C4->C5 C5->N1 C6 C C5->C6 OH1 OH B->OH1 OH2 OH B->OH2 O O C6->O NH NH C6->NH CH3 CH3 NH->CH3

Caption: Structure of this compound.

Synthesis Pathway: A Representative Protocol

While multiple synthetic routes exist for pyridinyl boronic acids, a common and effective strategy involves a palladium-catalyzed Miyaura borylation of a corresponding halo-pyridine precursor. This method is favored for its high functional group tolerance and generally good yields. The following protocol describes a representative synthesis starting from 6-chloro-N-methylnicotinamide.

Overall Synthetic Workflow

This workflow illustrates the direct conversion of a halo-pyridine to the target boronic acid via a boronic ester intermediate.

synthesis_workflow start Start: 6-chloro-N-methylnicotinamide reagents Reagents: - Bis(pinacolato)diboron (B2pin2) - Pd Catalyst (e.g., Pd(dppf)Cl2) - Base (e.g., KOAc) - Solvent (e.g., Dioxane) start->reagents reaction Miyaura Borylation Reaction Heat (e.g., 80-100°C) start->reaction reagents->reaction intermediate Intermediate: This compound pinacol ester reaction->intermediate hydrolysis Hydrolysis (e.g., aq. HCl or NaOH then acidify) intermediate->hydrolysis product Final Product: This compound hydrolysis->product

Caption: General workflow for the synthesis of the target boronic acid.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound from 6-chloro-N-methylnicotinamide.

Materials:

  • 6-chloro-N-methylnicotinamide (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium acetate (KOAc) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 6-chloro-N-methylnicotinamide, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

    • Expertise Note: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) species, which is the active catalytic form generated in situ.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask. The mixture should be degassed by bubbling the inert gas through the solvent for 15-20 minutes.

    • Expertise Note: Degassing removes dissolved oxygen, which can interfere with the catalytic cycle. Dioxane is a common solvent for Suzuki-type reactions due to its ability to dissolve both organic and inorganic reagents and its relatively high boiling point.[5]

  • Reaction: Heat the reaction mixture to 90-100°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup (Pinacol Ester): Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is the pinacol ester intermediate.

  • Hydrolysis to Boronic Acid: Dissolve the crude pinacol ester in a suitable solvent like acetone or THF. Add 1 M HCl and stir at room temperature for 2-4 hours.

    • Trustworthiness Note: The hydrolysis step is often monitored by LC-MS to ensure complete conversion. Incomplete hydrolysis will result in a mixture of the boronic acid and its ester, complicating purification.

  • Purification: Concentrate the mixture to remove the organic solvent. The resulting aqueous solution may precipitate the product. If not, adjust the pH to be weakly acidic (pH 4-5) to maximize precipitation. Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, forming the backbone of countless complex pharmaceutical agents.[6][7]

Reaction Mechanism

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] A base is required to activate the boronic acid for the transmetalation step.[8]

suzuki_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) add Oxidative Addition pd2_halide R¹-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition add->pd2_halide trans Transmetalation pd2_r R¹-Pd(II)L_n-R² pd2_halide->pd2_r Transmetalation trans->pd2_r [R²-B(OH)₃]⁻ pd2_r->pd0 Reductive Elimination elim Reductive Elimination product R¹-R² (Coupled Product) elim->product aryl_halide R¹-X (Aryl Halide) aryl_halide->add boronic_acid R²-B(OH)₂ (Boronic Acid) boronic_acid->trans base Base (e.g., K₂CO₃) base->trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol for Suzuki-Miyaura Coupling

Objective: To couple this compound with a generic aryl bromide (Ar-Br).

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent mixture: e.g., 1,4-Dioxane and Water (4:1) or Toluene/Ethanol/Water.

Procedure:

  • Reagent Charging: In a reaction vessel, combine the aryl bromide, this compound, and the base (e.g., K₂CO₃).

    • Expertise Note: An excess of the boronic acid is used to drive the reaction to completion and to compensate for potential homocoupling or protodeboronation side reactions. The choice of base is crucial; stronger bases like Cs₂CO₃ can accelerate the reaction but may not be suitable for base-sensitive substrates.[5]

  • Catalyst and Solvent: Add the palladium catalyst, followed by the degassed solvent mixture.

    • Self-Validating System: The reaction mixture should be thoroughly degassed again after all components are added to ensure an oxygen-free environment, which is vital for catalyst longevity and preventing side reactions. A color change (often to a darker yellow or brown) upon heating is an initial indicator of catalytic activity.

  • Reaction Conditions: Heat the mixture with vigorous stirring to 80-100°C. Monitor the reaction by LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over MgSO₄ or Na₂SO₄, and concentrate. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

    • Authoritative Grounding: The success of Suzuki couplings is well-documented, and this general procedure is robust for a wide range of substrates.[5][7] Variations in catalyst, ligand, base, and solvent can be made to optimize the reaction for particularly challenging substrates.[8]

Conclusion: A Versatile Tool for Drug Development

This compound is more than just a chemical reagent; it is a strategic tool that enables the efficient synthesis of complex molecular architectures. Its utility in the Suzuki-Miyaura reaction allows for the reliable formation of biaryl and hetero-biaryl linkages, which are prevalent in many clinically successful drugs.[9][10] The presence of the N-methylcarbamoyl pyridine scaffold provides desirable drug-like properties, making this building block particularly valuable for researchers in oncology, inflammation, and infectious disease, where kinase inhibitors and other targeted therapies often incorporate such motifs.[11] A thorough understanding of its synthesis and reactivity, as outlined in this guide, empowers scientists to accelerate their drug discovery programs.

References

An In-depth Technical Guide to (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid: Safety, Handling, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety considerations, handling procedures, and synthetic applications of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid. This document is intended for professionals in the fields of chemical research, drug discovery, and development who may be working with or considering the use of this compound.

Chemical and Physical Properties

This compound is a pyridinylboronic acid derivative. These compounds are of significant interest in medicinal chemistry and organic synthesis, primarily serving as versatile building blocks in cross-coupling reactions.

PropertyValueSource
CAS Number 1217340-94-7[1]
Molecular Formula C₇H₉BN₂O₃[2]
Molecular Weight 179.97 g/mol [2]
Appearance Solid (predicted)-
Storage Conditions 2-8°C, Inert atmosphere[3]

Safety and Handling

2.1. GHS Hazard Classification (Inferred)

The following hazard classifications are inferred from analogous compounds and should be treated as potential hazards until a specific SDS is available.

Hazard ClassGHS CodeHazard Statement
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)H335May cause respiratory irritation

2.2. Precautionary Measures and Personal Protective Equipment (PPE)

Due to the inferred hazards, the following precautions are recommended:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile or other suitable chemical-resistant gloves. A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If dusts are generated, a NIOSH-approved respirator for dusts should be used.

  • Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

2.3. First Aid Measures (General Guidance)

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

2.4. Storage and Stability

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

  • Recommended storage is at 2-8°C under an inert atmosphere.[3]

  • Boronic acids can be sensitive to moisture and may degrade over time.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available in the cited literature, general methods for the preparation of pyridinylboronic acids are well-established. The following represents a plausible, generalized synthetic workflow.

3.1. General Synthetic Workflow

The synthesis of pyridinylboronic acids typically involves the introduction of a boronic acid or boronate ester group onto a pyridine ring, often starting from a halogenated pyridine precursor. Two common methods are Miyaura borylation and lithium-halogen exchange followed by borylation.

G cluster_0 Synthetic Pathways to Pyridinylboronic Acids Halogenated_Pyridine Halogenated Pyridine Precursor Miyaura Miyaura Borylation (Pd Catalyst, Diboron Reagent) Halogenated_Pyridine->Miyaura Lithium_Halogen Lithium-Halogen Exchange (Organolithium Reagent) Halogenated_Pyridine->Lithium_Halogen Boronate_Ester_Intermediate Pyridinylboronate Ester Miyaura->Boronate_Ester_Intermediate Borylation Borylation (Trialkyl borate) Lithium_Halogen->Borylation Hydrolysis Hydrolysis Boronate_Ester_Intermediate->Hydrolysis Final_Product This compound Borylation->Boronate_Ester_Intermediate Hydrolysis->Final_Product

Caption: General synthetic routes to pyridinylboronic acids.

3.2. Key Application: Suzuki-Miyaura Cross-Coupling

This compound is primarily used as a coupling partner in Suzuki-Miyaura reactions to form carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals.[5][6][7][8]

General Suzuki-Miyaura Coupling Protocol:

  • Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl or heteroaryl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent Addition: Add a suitable solvent or solvent mixture (e.g., dioxane, toluene, DME, often with water).

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC, GC, or LC-MS).

  • Workup: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water or an aqueous salt solution. The organic layer is then dried and concentrated.

  • Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization.

G cluster_1 Suzuki-Miyaura Coupling Workflow Start Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Base) Solvent Solvent Addition Start->Solvent Reaction Heating and Stirring Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Product Coupled Product Purification->Product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific information in the public domain detailing the biological activity or involvement in any signaling pathways of this compound. However, the broader class of boronic acids has been investigated for various biological activities. For instance, some boronic acid derivatives are known to act as inhibitors of serine proteases, such as the proteasome and β-lactamases.[9][10][11] The presence of the boronic acid functional group allows for covalent, reversible interactions with the active sites of these enzymes.

It is plausible that this compound is utilized as a synthetic intermediate in the development of more complex molecules that may have biological activity. Researchers working with this compound in drug discovery programs should consider its potential to be a precursor to biologically active agents.

Conclusion

This compound is a valuable synthetic building block, particularly for the construction of biaryl and heteroaryl compounds via Suzuki-Miyaura cross-coupling. While specific safety and toxicological data are limited, a cautious approach to handling, consistent with the procedures for other potentially hazardous boronic acids, is strongly advised. The experimental protocols provided in this guide are general and may require optimization for specific applications. Further research is needed to elucidate any intrinsic biological activity of this compound.

References

An In-depth Technical Guide on (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid: Physicochemical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid, with a focus on its solubility and its role in synthetic chemistry. Due to the limited publicly available quantitative solubility data for this specific compound, this guide leverages data from structurally related boronic acids to provide valuable insights into its expected behavior. Furthermore, it details established experimental protocols for solubility determination and key synthetic applications.

Introduction to this compound

This compound is an organoboron compound of significant interest in medicinal chemistry and drug discovery. The presence of the boronic acid moiety makes it a versatile building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is a fundamental method for the formation of carbon-carbon bonds.[1] The pyridinyl scaffold with a methylcarbamoyl substituent allows for specific molecular interactions and further functionalization, making it a valuable intermediate in the synthesis of complex pharmaceutical compounds.[1]

Solubility Profile

Direct quantitative solubility data for this compound in various organic solvents is not extensively reported in public literature. However, the solubility of boronic acids is generally influenced by the nature and position of substituents on the aromatic ring and the polarity of the solvent.[2]

Qualitative Solubility Insights:

General literature suggests that boronic acids, including pyridine-based analogs, exhibit solubility in polar organic solvents.[2] The presence of the methylcarbamoyl group, capable of hydrogen bonding, is expected to influence its solubility.

Analogous Solubility Data:

To estimate the solubility behavior of this compound, data for the parent compound, phenylboronic acid, is presented as a relevant proxy. It is important to note that substituents on the pyridine ring will alter these properties.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

Solvent Solubility Behavior Reference
Dipropyl Ether High [3][4]
Acetone High [3][4]
3-Pentanone High [3][4]
Chloroform Moderate [3][4]
Methylcyclohexane Very Low [3][4]

| Water | Low (1.9 g/100 g H₂O at 20 °C) |[3] |

Note: This data is for phenylboronic acid and should be used as an estimation for the solubility of this compound.

Experimental Protocol for Solubility Determination

A reliable and commonly used technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method .[2][3][5] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.[2]

Principle: The dynamic method is based on monitoring the turbidity of a solid-liquid mixture of known composition as the temperature is slowly and constantly increased. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition.[2][5]

Apparatus:

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Turbidity sensor (e.g., luminance probe or laser and photodetector)

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.[2][4]

  • Heating and Stirring: The sample is heated at a slow, constant rate (e.g., 0.1-0.5 K/min) while being vigorously stirred to ensure homogeneity.[2][5]

  • Turbidity Monitoring: The turbidity of the sample is continuously monitored.[2][5]

  • Equilibrium Temperature Determination: The temperature at which the solution becomes clear, indicated by a sharp change in turbidity, is recorded as the solubility temperature for that composition.[2][3][5]

  • Data Collection: The procedure is repeated for a range of compositions to construct a solubility curve (mole fraction vs. temperature).[2]

Visualization of Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for solubility determination and a typical synthetic application of pyridinyl boronic acids.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Weigh Boronic Acid and Solvent mix Combine in Jacketed Vessel start->mix heat Heat at Constant Rate (e.g., 0.1 K/min) mix->heat stir Vigorous Stirring heat->stir monitor Monitor Turbidity stir->monitor record Record Temperature at Clear Point monitor->record repeat Repeat for Different Compositions record->repeat curve Construct Solubility Curve repeat->curve

Figure 1: Dynamic Method for Solubility Determination Workflow.

G cluster_reactants Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reactants This compound + Aryl Halide catalyst Palladium Catalyst + Ligand reactants->catalyst base Base (e.g., Na2CO3) catalyst->base solvent Solvent (e.g., Dioxane/Water) base->solvent degas Degas Mixture solvent->degas heat Heat to Reaction Temperature (e.g., 95°C) degas->heat monitor Monitor Reaction Progress (e.g., TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry purify Purify by Chromatography dry->purify

Figure 2: General Workflow for a Suzuki-Miyaura Coupling Reaction.

Synthetic Applications: Suzuki-Miyaura Cross-Coupling

Pyridinyl boronic acids are pivotal reagents in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals.[1][6]

General Protocol Outline: A typical procedure involves the reaction of the pyridinyl boronic acid with an aryl or heteroaryl halide in the presence of a palladium catalyst, a ligand (e.g., triphenylphosphine), and a base in a suitable solvent mixture.[6]

  • Reactants: this compound, an appropriate aryl or heteroaryl halide.

  • Catalyst System: A palladium source such as Palladium(II) acetate and a phosphine ligand.

  • Base: An inorganic base like sodium carbonate is commonly used.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is often employed.

  • Procedure: The reactants are combined, degassed to remove oxygen, and heated until the reaction is complete. The product is then isolated and purified.[6]

Conclusion

While specific quantitative solubility data for this compound remains scarce in the public domain, this guide provides a framework for understanding its likely physicochemical properties based on analogous compounds. The detailed experimental protocol for solubility determination using the dynamic method offers a practical approach for researchers to generate this data in-house. Furthermore, the outlined synthetic application in Suzuki-Miyaura coupling highlights the compound's significance as a building block in the development of new chemical entities. The provided workflows serve as a visual aid for planning and executing these key experimental procedures.

References

Technical Guide: (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Versatile Building Block in Medicinal Chemistry

Introduction

(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid is a specialized heterocyclic organoboron compound that serves as a critical building block in modern organic synthesis, particularly within the realm of drug discovery and development. Its utility is primarily centered on its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which enables the formation of carbon-carbon bonds to construct complex biaryl and heteroaryl structures. These structural motifs are prevalent in a wide array of biologically active molecules and approved pharmaceutical agents.[1][2] This technical guide provides a comprehensive overview of this compound, including its commercial availability, chemical properties, and a detailed experimental protocol for its application in Suzuki-Miyaura coupling.

Chemical Properties and Commercial Availability

This compound is a stable, solid compound with the following key identifiers:

  • CAS Number: 1217340-94-7[3]

  • Molecular Formula: C₇H₉BN₂O₃[3]

  • Molecular Weight: 179.97 g/mol [3]

This reagent is available from a variety of commercial suppliers, catering to the needs of researchers in both academic and industrial settings. The availability of this compound from multiple sources ensures a stable supply chain for research and development activities.

Commercial Supplier Data
SupplierCatalog NumberPurityAvailable Quantities
SynblockAB8809196%Inquire for bulk
AOBChem USAAOB88091Not Specified500mg, 1g, 5g, 10g
BLDpharmBD00788091Not SpecifiedInquire
PharmaffiliatesNot SpecifiedNot SpecifiedInquire

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.[3][4][5][6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is a powerful and versatile method for the formation of C-C bonds between sp²-hybridized carbon atoms, such as those in aryl, vinyl, or heteroaryl systems. The reaction is widely favored in medicinal chemistry due to its mild reaction conditions, tolerance of a broad range of functional groups, and the general stability and low toxicity of the boronic acid starting materials.[1][7]

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-B(OH)2, Base) R1-Pd(II)L2-R2->Pd(0)L2 R1-R2 R1-R2 R1-Pd(II)L2-R2->R1-R2 Reductive Elimination

Suzuki-Miyaura Catalytic Cycle

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DME/water, toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., Schlenk flask, condenser, magnetic stirrer, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL). Degas the solution by bubbling the inert gas through it for 10-15 minutes. Subsequently, add the palladium catalyst (0.02-0.05 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Aryl Halide, Boronic Acid, and Base Inert Establish Inert Atmosphere (Ar/N2) Reactants->Inert Solvent_Catalyst Add Degassed Solvent and Palladium Catalyst Inert->Solvent_Catalyst Heating Heat and Stir (e.g., 80-100 °C) Solvent_Catalyst->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench_Extract Cool, Dilute with Water, and Extract Monitoring->Quench_Extract Dry_Concentrate Dry Organic Layer and Concentrate Quench_Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify

General Suzuki-Miyaura Experimental Workflow

Conclusion

This compound is a valuable and commercially accessible building block for the synthesis of complex molecules in drug discovery and medicinal chemistry. Its primary utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of biaryl and heteroaryl scaffolds. The provided technical information and generalized experimental protocol offer a solid foundation for researchers and scientists to incorporate this versatile reagent into their synthetic strategies. As with any chemical reaction, optimization of the reaction conditions, including the choice of catalyst, base, and solvent, may be necessary to achieve the desired outcome for a specific substrate combination.

References

The Core Mechanism of Action of Pyridine-Based Boronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of pyridine-based boronic acids, a class of compounds with significant therapeutic potential. By leveraging their unique chemical properties, these molecules serve as potent and often selective inhibitors of various key enzymes implicated in a range of diseases, from cancer to infectious diseases. This document details their molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Fundamental Principles of Action: The Boron Advantage

The therapeutic efficacy of pyridine-based boronic acids stems from the unique physicochemical and electronic characteristics of the boronic acid moiety [-B(OH)₂]. Boronic acids act as Lewis acids, readily forming reversible covalent complexes with nucleophilic residues in the active sites of target enzymes.[1][2] This interaction is central to their inhibitory mechanism. The boron atom, with its vacant p-orbital, can accept a pair of electrons from a nucleophilic amino acid residue, such as the hydroxyl group of serine or threonine, forming a stable tetrahedral intermediate.[1][2][3] This stable complex mimics the transition state of the enzymatic reaction, effectively blocking the enzyme's catalytic activity.[4]

The pyridine ring, a common pharmacophore in medicinal chemistry, contributes to the overall activity and selectivity of these compounds.[5] It can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with the target protein, thereby enhancing binding affinity and specificity.[5] The nitrogen atom in the pyridine ring can also influence the electronic properties of the boronic acid group, modulating its reactivity and binding characteristics.

Key Enzymatic Targets and Mechanisms of Inhibition

Pyridine-based boronic acids have demonstrated inhibitory activity against a range of clinically relevant enzymes. The primary mechanisms of action for the most prominent targets are detailed below.

Serine Protease Inhibition

Many pyridine-based boronic acids are potent inhibitors of serine proteases, a large family of enzymes involved in diverse physiological processes, including blood coagulation, digestion, and inflammation.[2][3][6] The catalytic triad of serine proteases, typically consisting of serine, histidine, and aspartate, is the primary target.

The mechanism involves the nucleophilic attack of the active site serine's hydroxyl group on the electrophilic boron atom of the boronic acid.[3][6] This forms a covalent, tetrahedral boronate adduct that is stabilized by interactions with the oxyanion hole and the catalytic histidine.[3] This stable complex effectively blocks the active site, preventing substrate binding and catalysis.[2]

Caption: Mechanism of serine protease inhibition by a pyridine-based boronic acid.

Proteasome Inhibition

The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation and apoptosis.[1][7] Inhibition of the proteasome is a validated strategy in cancer therapy. Pyridine-based dipeptidyl boronic acids, such as bortezomib, are potent proteasome inhibitors.

The N-terminal threonine residue in the active site of the proteasome's β-subunits acts as the catalytic nucleophile.[1][8] The boronic acid moiety of the inhibitor forms a stable, reversible covalent bond with the hydroxyl group of this threonine residue.[8][9] This interaction blocks the chymotrypsin-like activity of the proteasome, leading to an accumulation of ubiquitinated proteins and subsequent induction of apoptosis in cancer cells.[1][7]

Proteasome_Inhibition cluster_Complex Inhibited Proteasome cluster_Pathway Cellular Consequence Threonine N-terminal Threonine (Thr) Complex Thr-O-B(OH)₂-Peptide-Pyridine Threonine->Complex Inhibitor Pyridine-Peptide-B(OH)₂ Inhibitor->Threonine Ub_Proteins Ubiquitinated Proteins Complex->Ub_Proteins Accumulation Apoptosis Apoptosis Ub_Proteins->Apoptosis Induction Beta_Lactamase_Inhibition cluster_Workflow β-Lactamase Inhibition Workflow cluster_Enzyme β-Lactamase cluster_Molecules Interacting Molecules cluster_Outcome Outcome Beta_Lactamase Serine β-Lactamase Hydrolysis Antibiotic Hydrolysis (Resistance) Beta_Lactamase->Hydrolysis Inhibition Enzyme Inhibition Beta_Lactamase->Inhibition Beta_Lactam β-Lactam Antibiotic Beta_Lactam->Hydrolysis Restored_Activity Restored Antibiotic Activity Beta_Lactam->Restored_Activity Boronic_Acid Pyridine-Boronic Acid Inhibitor Boronic_Acid->Inhibition Inhibition->Restored_Activity Enzyme_Inhibition_Assay_Workflow cluster_Preparation 1. Preparation cluster_Assay 2. Assay Setup cluster_Measurement 3. Measurement cluster_Analysis 4. Data Analysis Prep_Enzyme Prepare Enzyme Solution Add_Enzyme Add Enzyme & Pre-incubate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate Solution Add_Substrate Initiate with Substrate Prep_Substrate->Add_Substrate Prep_Inhibitor Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor Prep_Inhibitor->Add_Inhibitor Add_Buffer Add Assay Buffer to Plate Add_Buffer->Add_Inhibitor Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Read_Plate Measure Absorbance/ Fluorescence Add_Substrate->Read_Plate Calc_Velocity Calculate Initial Velocity Read_Plate->Calc_Velocity Plot_Data Plot Velocity vs. [Inhibitor] Calc_Velocity->Plot_Data Determine_IC50_Ki Determine IC₅₀ and Kᵢ Plot_Data->Determine_IC50_Ki

References

The Expanding Role of Boronic Acids in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boronic acids have emerged from the realm of synthetic curiosities to become a cornerstone of modern medicinal chemistry. Initially perceived with caution due to concerns about toxicity, the approval of bortezomib in 2003 marked a paradigm shift, unveiling the therapeutic potential of this unique functional group.[1] This technical guide provides an in-depth exploration of the multifaceted roles of boronic acids in drug discovery and development. It covers their fundamental chemical properties, diverse mechanisms of action, and applications across various therapeutic areas, including oncology, infectious diseases, and beyond. The guide also offers detailed experimental protocols for key assays, quantitative data on the potency of representative boronic acid-based drugs and inhibitors, and visualizations of relevant biological pathways and drug discovery workflows to provide a comprehensive resource for researchers in the field.

Introduction: The Resurgence of a Versatile Pharmacophore

The boronic acid moiety, characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, possesses unique electronic and geometric properties that make it a versatile pharmacophore in drug design.[2] Its ability to form reversible covalent bonds with nucleophilic residues, particularly the serine in the active sites of many enzymes, is central to its mechanism of action as a potent enzyme inhibitor.[3] Furthermore, the trigonal planar geometry of the boronic acid can change to a tetrahedral state upon binding, mimicking the transition state of substrate hydrolysis and leading to tight and specific inhibition.[4]

The initial apprehension surrounding the use of boron-containing compounds in medicine has been largely dispelled by the success of several FDA-approved drugs. These include the proteasome inhibitors bortezomib and ixazomib for the treatment of multiple myeloma, and the β-lactamase inhibitor vaborbactam, used in combination with antibiotics to combat resistant bacterial infections.[5] This success has spurred a renewed interest in exploring boronic acids for a wide range of therapeutic targets.[6]

Mechanism of Action: A Reversible Covalent Dance

The primary mechanism by which boronic acids exert their biological effects is through the formation of a reversible covalent bond with a catalytic serine or threonine residue within the active site of a target enzyme. The boron atom, a Lewis acid, readily interacts with the hydroxyl group of the serine/threonine, forming a stable tetrahedral boronate intermediate. This intermediate mimics the transition state of the natural substrate, effectively blocking the enzyme's catalytic activity.[3] The reversibility of this interaction is a key advantage, potentially reducing the risk of off-target effects and toxicity associated with irreversible inhibitors.

Therapeutic Applications: A Broad and Expanding Spectrum

The versatility of the boronic acid pharmacophore has led to its application in a diverse array of therapeutic areas.

Anticancer Agents

The most prominent application of boronic acids in medicine is in the treatment of cancer, particularly multiple myeloma.

  • Proteasome Inhibitors: Bortezomib and ixazomib are potent inhibitors of the 26S proteasome, a critical cellular machine responsible for degrading ubiquitinated proteins.[7] By inhibiting the chymotrypsin-like activity of the proteasome's β5 subunit, these drugs disrupt protein homeostasis, leading to an accumulation of misfolded and regulatory proteins, which in turn induces cell cycle arrest and apoptosis in cancer cells.[8][9] The inhibition of the proteasome also disrupts the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.[10]

Antibacterial Agents

The rise of antibiotic resistance has created an urgent need for new therapeutic strategies. Boronic acids have emerged as a promising class of β-lactamase inhibitors.

  • β-Lactamase Inhibitors: Vaborbactam is a cyclic boronic acid that potently inhibits a broad spectrum of serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[11] By inactivating these enzymes, vaborbactam restores the efficacy of β-lactam antibiotics like meropenem, which would otherwise be degraded by the resistant bacteria.

Other Therapeutic Areas

The application of boronic acids extends beyond oncology and infectious diseases. Research is actively exploring their potential as:

  • Antiviral Agents: Phenylboronic acid derivatives have been investigated for their ability to bind to the carbohydrate structures on the surface of enveloped viruses, potentially inhibiting viral entry.[12][13]

  • Serine Protease Inhibitors: Peptidyl boronic acids have shown potent and selective inhibition of serine proteases like prostate-specific antigen (PSA), suggesting their potential in treating prostate cancer.[14]

  • Histone Deacetylase (HDAC) Inhibitors: Boronic acid-based compounds have been designed to inhibit HDACs, enzymes that play a crucial role in epigenetic regulation and are implicated in cancer.[3]

Quantitative Data on Boronic Acid Inhibitors

The potency of boronic acid-based inhibitors is a key determinant of their therapeutic potential. The following tables summarize key quantitative data for representative boronic acid drugs and inhibitors.

DrugTargetCell Line/EnzymeIC50/KiReference
Bortezomib 20S Proteasome (Chymotrypsin-like)PurifiedKi = 0.6 nM[13]
26S Proteasome (Chymotrypsin-like)Myeloma Cell LinesIC50 = 7.1 - 15.9 nM[4][8]
Ixazomib 20S ProteasomePurifiedKi = 4.9 nM[9]
Vaborbactam KPC-2 β-LactamasePurifiedKi = 0.056 µM[10]
AmpC β-LactamasePurifiedKi = 0.18 µM[10]
(S)-18 (HDAC Inhibitor) HDACsPurifiedIC50 = Potent[3]
(S)-20 (HDAC Inhibitor) HDACsPurifiedIC50 = Potent[3]
(S)-21 (HDAC Inhibitor) HDACsPurifiedIC50 = Potent[3]
Z-SSKL(boro)L (PSA Inhibitor) Prostate-Specific AntigenPurifiedKi = 65 nM[14]

Table 1: Inhibitory Potency of Selected Boronic Acid Compounds. This table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for several key boronic acid-based inhibitors against their respective targets.

Drug CombinationPatient PopulationOverall Response Rate (ORR)Reference
Ixazomib + Lenalidomide + Dexamethasone Newly Diagnosed Multiple Myeloma90%
Relapsed/Refractory Multiple Myeloma78.3%

Table 2: Clinical Efficacy of Ixazomib in Multiple Myeloma. This table presents the overall response rates from clinical trials of ixazomib in combination with other agents for the treatment of multiple myeloma.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of boronic acids.

Protocol 1: 20S Proteasome Chymotrypsin-Like Activity Assay

This protocol describes the measurement of the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate and the determination of the IC50 value for an inhibitor like bortezomib.[5][10]

Materials:

  • Purified 20S proteasome

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA

  • Fluorogenic Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)

  • Bortezomib

  • DMSO

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Suc-LLVY-AMC in DMSO.

    • Prepare a stock solution of bortezomib in DMSO and perform serial dilutions to obtain a range of concentrations for IC50 determination.

    • Dilute the purified 20S proteasome to a working concentration (e.g., 0.25 nM) in pre-warmed assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add 50 µL of the diluted 20S proteasome solution to each well.

    • For inhibitor wells, add 1 µL of the respective bortezomib dilution. For control wells, add 1 µL of DMSO.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 49 µL of pre-warmed assay buffer followed by 1 µL of the 10 mM Suc-LLVY-AMC stock solution to each well (final substrate concentration: 100 µM).

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically, with readings taken every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each concentration of bortezomib by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each bortezomib concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the bortezomib concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: MTT Cell Viability Assay

This protocol details the use of the MTT assay to determine the cytotoxic effect of a compound like bortezomib on a multiple myeloma cell line (e.g., RPMI 8226).[6][8][14]

Materials:

  • RPMI 8226 multiple myeloma cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Bortezomib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear flat-bottom microplate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest RPMI 8226 cells in the logarithmic growth phase and resuspend them in fresh medium to a concentration of 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach and resume growth.

  • Drug Treatment:

    • Prepare a series of dilutions of bortezomib in culture medium from a stock solution in DMSO.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of bortezomib. Include wells with medium and DMSO as a vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Incubation and Formazan Solubilization:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the bortezomib concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Synthesis of an Aryl Boronic Acid via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of an aryl boronic acid from an aryl halide and a diboron reagent using a palladium catalyst.[1][2][7]

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., potassium acetate, KOAc)

  • Solvent (e.g., 1,4-dioxane or DMF, anhydrous)

  • Schlenk flask and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), and potassium acetate (1.5 mmol).

    • Add the palladium catalyst (e.g., 3 mol% Pd(dppf)Cl₂).

    • Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reaction Execution:

    • Add anhydrous solvent (e.g., 5 mL of 1,4-dioxane) to the flask via syringe.

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100°C) and stir the mixture vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product (the boronic ester) can often be used directly in the next step or purified by column chromatography on silica gel.

  • Hydrolysis to Boronic Acid (Optional):

    • To obtain the free boronic acid, the crude boronic ester can be hydrolyzed. Dissolve the ester in a mixture of acetone and water.

    • Add an acid (e.g., HCl) and stir at room temperature until the hydrolysis is complete (monitored by TLC or GC-MS).

    • Remove the acetone under reduced pressure and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers, filter, and concentrate to yield the aryl boronic acid.

Visualizing the Landscape: Signaling Pathways and Drug Discovery Workflows

Understanding the biological context in which boronic acid drugs operate and the process of their discovery is crucial. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a generalized workflow for enzyme inhibitor drug discovery.

Ubiquitin_Proteasome_Pathway Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP->AMP+PPi E2 E2 (Ub-conjugating enzyme) E1->E2 Ub transfer E3 E3 (Ub-ligase) E2->E3 PolyUb_Substrate Polyubiquitinated Protein E3->PolyUb_Substrate Polyubiquitination Substrate Target Protein Substrate->E3 Proteasome 26S Proteasome PolyUb_Substrate->Proteasome Degradation Peptides Peptides Proteasome->Peptides

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

NF_kappaB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_IkB NF-κB/IκB (Inactive) NFkB_IkB->IkB NFkB NF-κB (Active) NFkB_IkB->NFkB releases DNA DNA NFkB->DNA translocates to nucleus Gene_Expression Target Gene Expression (e.g., anti-apoptotic, proliferative) DNA->Gene_Expression induces

Caption: The canonical NF-κB signaling pathway.

Drug_Discovery_Workflow cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development Target_ID Target Identification & Validation Hit_ID Hit Identification (HTS, FBDD) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (in vitro & in vivo toxicology, PK/PD) Lead_Opt->Preclinical Phase_I Phase I (Safety) Preclinical->Phase_I IND Filing Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Comparative Efficacy) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval NDA Submission

Caption: A generalized workflow for small molecule enzyme inhibitor drug discovery.

Conclusion and Future Directions

Boronic acids have firmly established their place in the medicinal chemist's toolbox. Their unique ability to form reversible covalent interactions with key enzymatic targets has led to the development of life-saving drugs. The continued exploration of boronic acid chemistry, coupled with a deeper understanding of disease biology, promises to unlock new therapeutic opportunities. Future research will likely focus on developing more selective and potent boronic acid inhibitors for a wider range of targets, as well as exploring novel delivery strategies to enhance their therapeutic index. The journey of boronic acids in medicinal chemistry is far from over, and their story continues to be written in the laboratories and clinics around the world.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Using (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a representative experimental protocol for the use of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This pyridinylboronic acid is a valuable building block in medicinal chemistry for the synthesis of complex biaryl and heteroaryl structures, which are prominent motifs in numerous pharmaceutical agents.[1] The provided protocol offers a robust method for carbon-carbon bond formation, enabling the facile introduction of a functionalized pyridine ring into a variety of molecular scaffolds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2][3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[3][4] Pyridine-containing biaryl compounds are of particular interest in drug discovery due to their presence in numerous biologically active molecules.[5][6] The use of substituted pyridylboronic acids, such as this compound, allows for the precise and efficient incorporation of this key heterocycle.

However, the Suzuki-Miyaura coupling of nitrogen-containing heteroaryl boronic acids can present challenges, including slow transmetalation rates and competing protodeboronation pathways.[2][7] The protocol outlined below is optimized to address these challenges and provide a reliable method for the coupling of this compound with various aryl and heteroaryl halides.

Data Presentation

Table 1: Representative Suzuki Coupling Reaction Parameters
ParameterValue/ConditionNotes
Aryl Halide 1-bromo-4-fluorobenzene1.0 equivalent
Boronic Acid This compound1.2 equivalents
Catalyst Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II))3 mol %
Base K₂CO₃ (Potassium Carbonate)2.0 equivalents
Solvent 1,4-Dioxane / H₂O4:1 mixture (v/v)
Temperature 90 °C
Reaction Time 12-18 hoursMonitored by TLC or LC-MS
Isolated Yield 85%Hypothetical, based on similar reactions[7][8]
Purity >95%Determined by ¹H NMR and LC-MS
Table 2: Analytical Data for the Hypothetical Product: N-Methyl-5-(4-fluorophenyl)picolinamide
AnalysisData
¹H NMR (400 MHz, DMSO-d₆) δ 9.05 (d, J=2.0 Hz, 1H), 8.55 (q, J=4.5 Hz, 1H), 8.30 (dd, J=8.2, 2.4 Hz, 1H), 8.05 (d, J=8.2 Hz, 1H), 7.85-7.79 (m, 2H), 7.35-7.28 (m, 2H), 2.85 (d, J=4.5 Hz, 3H).
Mass Spectrometry (ESI+) m/z 231.09 [M+H]⁺

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask or a sealable reaction vial under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The typical concentration is 0.1 M with respect to the aryl halide.

  • Seal the flask or vial and place it in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Mandatory Visualizations

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 Boronate R²-B(OR)₂ Boronate->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents to Flask (Boronic Acid, Aryl Halide, Catalyst, Base) B 2. Inert Atmosphere (Evacuate/Backfill with N₂/Ar) A->B C 3. Add Solvents (Dioxane/Water) B->C D 4. Heat and Stir (e.g., 90°C, 12-18h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench and Extract E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I 9. Characterize Product (NMR, MS) H->I

Caption: General experimental workflow for the Suzuki coupling protocol.

References

Applications of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid in Organic Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid is a versatile building block in modern organic synthesis, primarily utilized in the construction of complex molecules for the pharmaceutical industry. Its unique structure, featuring a pyridine ring functionalized with both a boronic acid and a methylcarbamoyl group, makes it a valuable reagent for creating carbon-carbon bonds, particularly in the synthesis of kinase inhibitors. This document provides detailed application notes, experimental protocols, and the biological context for researchers, scientists, and drug development professionals.

Core Application: Suzuki-Miyaura Cross-Coupling in the Synthesis of IRAK4 Inhibitors

The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of medicinal chemistry for the formation of biaryl and heteroaryl structures, which are common motifs in biologically active compounds.

A key example of its use is in the synthesis of potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.

Biological Context: The IRAK4 Signaling Pathway

IRAK4 acts as a master kinase early in the TLR/IL-1R signaling cascade. Upon receptor activation by pathogen-associated molecular patterns (PAMPs) or cytokines, the adaptor protein MyD88 recruits IRAK4. This leads to the formation of a signaling complex called the Myddosome, which also includes IRAK1 and/or IRAK2. Within this complex, IRAK4 phosphorylates and activates IRAK1/2, initiating a downstream cascade that involves TRAF6, TAK1, and ultimately leads to the activation of transcription factors like NF-κB and AP-1. These transcription factors then drive the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β. Inhibiting IRAK4 is therefore a promising therapeutic strategy to modulate the inflammatory response.

IRAK4_Signaling_Pathway IRAK4 Signaling Pathway in Innate Immunity cluster_myddosome Myddosome Complex PAMPs PAMPs / IL-1 TLR_IL1R TLR / IL-1R PAMPs->TLR_IL1R binds MyD88 MyD88 TLR_IL1R->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1_2 IRAK1 / IRAK2 IRAK4->IRAK1_2 phosphorylates TRAF6 TRAF6 IRAK1_2->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK_complex IKK Complex TAK1->IKK_complex activates MAPK MAPK (p38, JNK) TAK1->MAPK activates NF_kB NF-κB IKK_complex->NF_kB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Cytokines induces transcription AP1 AP-1 MAPK->AP1 activates AP1->Cytokines induces transcription IRAK4_Inhibitor (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid derived inhibitor IRAK4_Inhibitor->IRAK4 inhibits

Caption: Simplified IRAK4 signaling pathway initiated by TLR/IL-1R activation.

Experimental Protocol: Synthesis of an IRAK4 Inhibitor Intermediate

The following protocol is adapted from patent WO2014071021A1 and describes the synthesis of a key intermediate for an IRAK4 inhibitor using a Suzuki-Miyaura coupling reaction.

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Role
2-chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide1256499-53-7270.68Aryl Halide
This compound1217340-94-7179.97Boronic Acid
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.73Palladium Catalyst
Sodium Carbonate (Na₂CO₃)497-19-8105.99Base
1,4-Dioxane123-91-188.11Solvent
Water7732-18-518.02Solvent

Procedure:

  • Reaction Setup: To a suitable reaction vessel, add 2-chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (1.0 equivalent).

  • Add this compound (1.2 equivalents).

  • Add sodium carbonate (3.0 equivalents).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Under the inert atmosphere, add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired coupled product.

Quantitative Data:

While the patent provides a specific example, a systematic study of this reaction with various substrates would be necessary to generate a comprehensive dataset. However, based on analogous Suzuki-Miyaura reactions reported in the literature, the yield for this type of coupling is expected to be in the range of 70-95%, depending on the purity of the starting materials and the precise reaction conditions.

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamideThis compoundPd(dppf)Cl₂ (5)Na₂CO₃Dioxane/Water953~85

Note: The yield is an estimate based on typical outcomes for this reaction type as specific yield data was not provided in the source patent.

Experimental Workflow

The overall process from starting materials to the purified product involves a standard Suzuki-Miyaura coupling workflow.

Suzuki_Workflow Start Starting Materials: Aryl Halide & Boronic Acid Setup Reaction Setup: Add Reagents & Solvents Start->Setup Degas Degassing (Inert Atmosphere) Setup->Degas Catalyst Add Pd Catalyst Degas->Catalyst Reaction Heating & Stirring Catalyst->Reaction Workup Aqueous Work-up: Extraction & Washing Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Pure Coupled Product Purification->Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

This compound is a key building block for the synthesis of complex heterocyclic molecules, particularly in the development of kinase inhibitors such as those targeting IRAK4. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of carbon-carbon bonds, which is a critical step in the assembly of many drug candidates. The protocols and information provided here offer a foundation for researchers to utilize this reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.

Application Notes and Protocols for (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid is a versatile building block in medicinal chemistry, particularly valued for its role in the synthesis of complex organic molecules through palladium-catalyzed cross-coupling reactions. Its pyridine core functionalized with a methylcarbamoyl group makes it an attractive component for developing novel therapeutic agents, especially kinase inhibitors. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1217340-94-7[1]
Molecular Formula C₇H₉BN₂O₃[1]
Molecular Weight 179.97 g/mol [1]
Appearance Solid
Purity Typically ≥96%[1]

Applications in Drug Discovery

This compound is a key structural motif in the development of various therapeutic agents, most notably kinase inhibitors. The N-methylpicolinamide scaffold, formed via coupling reactions with this boronic acid, is present in numerous compounds investigated for their antitumor properties.

Kinase Inhibition

Compounds derived from this compound have shown significant inhibitory activity against several kinases implicated in cancer progression. These include Aurora kinases and Src family kinases.[1][2][3][4][5]

  • Aurora Kinases: These serine/threonine kinases are crucial for the regulation of mitosis.[1][2] Their overexpression is common in various human tumors, making them a key target for cancer therapy.[2][3]

  • c-Src Tyrosine Kinase: This non-receptor tyrosine kinase is involved in multiple signaling pathways that regulate cell growth, proliferation, and survival.[4][6][7][8] Aberrant c-Src activation is linked to the progression of numerous cancers.[6]

The table below summarizes the reported inhibitory activities of compounds synthesized using scaffolds related to this compound.

Target KinaseCompound TypeIC₅₀ (µM)Cell LineReference
Aurora-BN-methylpicolinamide-4-thiol derivative<10 (87% inhibition at 10 µM)HCT-116, SW480, SPC-A1, A375[3]
c-SrcPyridylpyrimidinylaminophenyl derivative8.39-[4][5]

Experimental Protocols

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a fundamental method for forming carbon-carbon bonds and is the primary application for this compound.[9][10][11][12][13] This reaction couples the boronic acid with an aryl or heteroaryl halide to generate the desired biaryl product.

General Protocol for the Synthesis of 5-Aryl-N-methylpicolinamides:

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Researchers should optimize conditions for their specific substrates.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)[9][14]

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄)[9][14]

  • Solvent (e.g., 1,4-dioxane/water, DME/water, or toluene)[9][10][14]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry reaction flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).[10]

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-N-methylpicolinamide.

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Aryl Halide, Palladium Catalyst, Base B Inert Atmosphere: Evacuate and backfill with Ar/N2 A->B C Add Degassed Solvent B->C D Heat and Stir (80-110 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Workup: Extraction with Organic Solvent F->G H Dry and Concentrate G->H I Purification: Flash Column Chromatography H->I J J I->J Final Product: 5-Aryl-N-methylpicolinamide

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Signaling Pathway: Inhibition of Aurora and c-Src Kinases

Kinase_Inhibition_Pathway cluster_upstream Upstream Signals cluster_kinases Target Kinases cluster_downstream Downstream Effects GrowthFactors Growth Factors cSrc c-Src Kinase GrowthFactors->cSrc activates CellCycleSignals Cell Cycle Signals AuroraKinase Aurora Kinase CellCycleSignals->AuroraKinase activates Proliferation Cell Proliferation cSrc->Proliferation Survival Cell Survival cSrc->Survival Mitosis Mitosis Regulation AuroraKinase->Mitosis Apoptosis Apoptosis Proliferation->Apoptosis inhibition leads to Survival->Apoptosis inhibition leads to Mitosis->Apoptosis dysregulation leads to Inhibitor N-Methyl-5-aryl-picolinamide (Derived from Building Block) Inhibitor->cSrc inhibits Inhibitor->AuroraKinase inhibits

Caption: Inhibition of c-Src and Aurora kinase signaling pathways.

References

Application Notes: (6-(Methylcarbamoyl)pyridin-3-yl)boronic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid is a pivotal building block in medicinal chemistry, particularly valued for its role in the synthesis of potent and selective kinase inhibitors. Its structure incorporates a pyridine ring, a common scaffold in kinase inhibitors, and a boronic acid functional group, which makes it an ideal coupling partner in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most robust methods for forming carbon-carbon bonds, enabling the efficient assembly of complex biaryl structures that are often central to the pharmacophore of kinase inhibitors. This document provides an overview of its application, key experimental protocols, and the signaling pathways of the targeted kinases.

Targeted Kinases and Signaling Pathways

This boronic acid derivative is instrumental in synthesizing inhibitors for several key kinases, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Glycogen Synthase Kinase-3 (GSK-3), which are implicated in inflammatory diseases and neurodegenerative disorders, respectively.

1. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

IRAK4 is a serine/threonine kinase that plays a critical role in the innate immune response.[1] It functions as an essential mediator in the signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] Upon activation, IRAK4 phosphorylates downstream targets, leading to the activation of the NF-κB and MAPK signaling pathways, which in turn drive the production of pro-inflammatory cytokines.[2] Dysregulation of IRAK4 activity is associated with various inflammatory and autoimmune diseases, as well as certain types of cancer like B-cell lymphoma.[3][4] Therefore, inhibiting IRAK4 is a promising therapeutic strategy for these conditions.[1][4]

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 Activation IKK_complex IKK Complex TAK1->IKK_complex Phosphorylation NF_kB_Inhibitor IκB IKK_complex->NF_kB_Inhibitor Phosphorylation (leads to degradation) NF_kB NF-κB NF_kB_Inhibitor->NF_kB Inhibition NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocation Gene Pro-inflammatory Gene Expression NF_kB_nucleus->Gene Transcription

Figure 1. Simplified IRAK4-NF-κB signaling pathway.

2. Glycogen Synthase Kinase-3 (GSK-3)

Glycogen Synthase Kinase-3 (GSK-3) is a multifunctional serine/threonine kinase involved in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis.[5] The β-isoform, GSK-3β, is a key therapeutic target for neurodegenerative diseases like Alzheimer's, as its overexpression contributes to the accumulation of amyloid-β and hyperphosphorylated tau proteins, both hallmarks of the disease.[6] GSK-3β is also implicated in neuroinflammatory processes.[6] Consequently, inhibitors of GSK-3β are being actively researched as potential treatments for Alzheimer's and other neurological disorders.[5][6][7]

GSK3B_Signaling_Pathway cluster_upstream Upstream Signals cluster_pathway Signaling Cascade cluster_downstream Downstream Effects Wnt Wnt GSK3B GSK-3β Wnt->GSK3B Inhibition Insulin Insulin Akt Akt/PKB Insulin->Akt Activation Akt->GSK3B Inhibitory Phosphorylation Tau Tau Protein GSK3B->Tau Phosphorylation Beta_Catenin β-catenin GSK3B->Beta_Catenin Phosphorylation Glycogen_Synthase Glycogen Synthase GSK3B->Glycogen_Synthase Phosphorylation Hyperphosphorylation Tau Hyperphosphorylation (Neurofibrillary Tangles) Tau->Hyperphosphorylation Degradation β-catenin Degradation Beta_Catenin->Degradation Inactivation Glycogen Synthase Inactivation Glycogen_Synthase->Inactivation

Figure 2. Overview of GSK-3β signaling and downstream targets.

3. Phosphoinositide 3-kinase (PI3K)

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell proliferation, survival, and metabolism.[8] This pathway is frequently deregulated in various human cancers, making it a prime target for oncology drug discovery.[8][9] PI3K activation triggers a cascade that leads to the activation of Akt and subsequently mTOR, promoting cell growth and inhibiting apoptosis.[10] Inhibitors targeting this pathway often feature heterocyclic scaffolds amenable to synthesis via Suzuki coupling.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PTEN PTEN PIP3->PTEN Dephosphorylation Akt Akt PIP3->Akt Activation PI3K->PIP2 Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes

Figure 3. The PI3K/Akt/mTOR signaling pathway.

Synthesis of Kinase Inhibitors via Suzuki-Miyaura Coupling

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a C-C bond between the boronic acid and an aryl or heteroaryl halide (or triflate), providing a convergent and efficient route to complex molecules.[11]

Suzuki_Workflow General Suzuki-Miyaura Coupling Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Catalysis cluster_workup 3. Workup & Purification Reagents Combine Aryl Halide, Boronic Acid, Base, & Solvent in Flask Degas Degas Mixture (e.g., with Argon) Reagents->Degas Add_Catalyst Add Pd Catalyst & Ligand Degas->Add_Catalyst Heat Heat Reaction Mixture (e.g., 85-110 °C) Add_Catalyst->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temp Monitor->Cool Extract Aqueous Workup & Extraction Cool->Extract Purify Purify Product (Column Chromatography) Extract->Purify Product Isolated Product Purify->Product

Figure 4. General experimental workflow for Suzuki-Miyaura coupling.
Quantitative Data Summary

The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized using pyridinyl boronic acids or related scaffolds.

Compound ClassTarget KinaseIC50 (nM)Reference
5-Aryl-2,4-diaminopyrimidineIRAK48.7 - 243[1][2]
N-(pyridin-2-yl)cyclopropanecarboxamideGSK-3β70[6]
6-aryl-pyrazolo[3,4-b]pyridinesGSK-3Low nM range[5][7]
Trisubstituted TriazinesPI3KMore potent than ZSTK474[9]
Pyrimidine-based derivativesAurora A>100[12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on common practices for the Suzuki-Miyaura coupling of pyridinyl boronic acids with aryl halides.[9][13][14] Researchers should optimize conditions for their specific substrates.

Materials and Equipment:

  • This compound (1.1 - 1.5 equivalents)

  • Aryl/heteroaryl halide (or triflate) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(dppf)Cl₂) (1-10 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene), often with water

  • Schlenk tube or microwaveable reaction vial

  • Magnetic stirrer and hot plate

  • Inert atmosphere supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk tube or microwave vial, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (2.5 eq.).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) and water (e.g., in a 4:1 to 10:1 ratio) via syringe.

  • Degassing: Sparge the resulting mixture with a stream of argon for 10-15 minutes to ensure all oxygen is removed.

  • Catalyst Addition: Add the palladium catalyst (and ligand, if separate) to the reaction mixture under a positive pressure of argon.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath or microwave reactor. Heat the reaction at the desired temperature (typically 85-110 °C) overnight or until completion, as monitored by TLC or LC-MS.[13][14]

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.

Protocol 2: Example Synthesis of a 5-Aryl-2,4-diaminopyrimidine IRAK4 Inhibitor

This protocol is adapted from the final Suzuki coupling step in the synthesis of IRAK4 inhibitors.[1]

Reaction Scheme: Aryl-Bromide-Pyrimidine-Core + this compound → Final IRAK4 Inhibitor

Procedure:

  • To a microwave vial, add the pyrimidine bromide intermediate (e.g., compound 7 in the reference, 1.0 eq.), this compound (1.5 eq.), and sodium carbonate (2.0 M aqueous solution, 3.0 eq.).

  • Add a solvent mixture of DME (dimethoxyethane) and water.

  • Degas the mixture by bubbling argon through it for 10 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (10 mol%) to the vial.

  • Seal the vial and heat in a microwave reactor at 100-120 °C for 20-60 minutes.

  • Monitor the reaction for the consumption of the starting material by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the final compound using preparative HPLC or flash column chromatography to obtain the desired IRAK4 inhibitor.

This compound is a versatile and valuable reagent for the synthesis of kinase inhibitors. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecules targeting critical kinases like IRAK4 and GSK-3β. The protocols and data provided herein serve as a guide for researchers in drug discovery and development to leverage this important building block in their synthetic campaigns.

References

Application Notes and Protocols for N-arylation with (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the N-arylation of amines using (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex pharmaceutical compounds due to the prevalence of the pyridinyl moiety in biologically active molecules.[1][2] The protocols described herein are based on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds with high efficiency and functional group tolerance.[3][4][5] Both conventional heating and microwave-assisted procedures are presented, designed to be accessible to researchers with a standard background in synthetic organic chemistry.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds.[3][5] Its application in N-arylation, specifically the coupling of amines with aryl boronic acids, has become an invaluable tool in drug discovery and development. The this compound scaffold is particularly valuable as it allows for the introduction of a functionalized pyridine ring, a common motif in many pharmaceutical agents.[2] This document outlines detailed methodologies for the successful N-arylation of various amine substrates with this compound, providing a foundation for the synthesis of novel compounds.

Reaction Mechanism and Key Considerations

The catalytic cycle of the Suzuki-Miyaura N-arylation reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: A low-valent palladium(0) catalyst oxidatively adds to the aryl or heteroaryl halide (or triflate) to form a Pd(II) intermediate. In the context of N-arylation, this step involves the amine substrate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The final step involves the formation of the C-N bond, yielding the desired N-arylated product and regenerating the palladium(0) catalyst.

Key factors influencing the success of the reaction include the choice of catalyst, ligand, base, solvent, and reaction temperature. For heteroaryl boronic acids, such as the one described herein, careful optimization of these parameters may be necessary to achieve high yields and purity.[6]

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified.

  • Degassed solvents should be used to minimize oxidation of the palladium catalyst.

  • The purity of the reagents, particularly the boronic acid, can significantly impact the reaction outcome.

Protocol 1: Conventional Heating Method

This protocol describes a general procedure for the N-arylation of an amine with this compound using conventional heating.

Materials:

  • Amine (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene or 1,4-Dioxane/water mixture)

  • Reaction vessel (e.g., round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equiv), this compound (1.2 equiv), palladium catalyst (5 mol%), and base (2.0 equiv).

  • Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture vigorously at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.[3]

Protocol 2: Microwave-Assisted Method

This protocol provides a more rapid procedure for the N-arylation reaction using microwave irradiation.

Materials:

  • Amine (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane)

  • Microwave reaction vessel with a stir bar

Procedure:

  • To a microwave reaction vessel, add the amine (1.0 equiv), this compound (1.2 equiv), palladium catalyst (2 mol%), ligand (4 mol%), and base (2.0 equiv).

  • Seal the vessel and purge with an inert gas.

  • Add the degassed solvent via syringe.

  • Place the vessel in the microwave reactor and heat to 120-150 °C for 15-30 minutes.[3][4]

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[3]

Data Presentation

The following tables summarize representative data for the N-arylation of various amines with this compound under the conditions described above. (Note: These are representative yields and may vary depending on the specific substrate and reaction conditions).

Table 1: N-arylation via Conventional Heating

EntryAmine SubstrateProductReaction Time (h)Yield (%)
1AnilineN-phenyl-6-(methylcarbamoyl)pyridin-3-amine1875
24-MethoxyanilineN-(4-methoxyphenyl)-6-(methylcarbamoyl)pyridin-3-amine2082
3BenzylamineN-benzyl-6-(methylcarbamoyl)pyridin-3-amine2468
4Morpholine4-(6-(methylcarbamoyl)pyridin-3-yl)morpholine1685

Table 2: N-arylation via Microwave-Assisted Synthesis

EntryAmine SubstrateProductReaction Time (min)Yield (%)
1AnilineN-phenyl-6-(methylcarbamoyl)pyridin-3-amine2088
24-MethoxyanilineN-(4-methoxyphenyl)-6-(methylcarbamoyl)pyridin-3-amine2091
3BenzylamineN-benzyl-6-(methylcarbamoyl)pyridin-3-amine3075
4Morpholine4-(6-(methylcarbamoyl)pyridin-3-yl)morpholine1593

Mandatory Visualization

Suzuki_Miyaura_N_Arylation_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd R-NH2 PdII_Amine R-NH-Pd(II)-L OxAdd->PdII_Amine Transmetalation Transmetalation PdII_Amine->Transmetalation Ar-B(OH)2 Base PdII_Aryl R-N(Aryl)-Pd(II)-L Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 R-NH-Aryl Amine Amine (R-NH2) Amine->OxAdd BoronicAcid This compound (Ar-B(OH)2) BoronicAcid->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura N-arylation reaction.

Experimental_Workflow start Start reagents Combine Amine, Boronic Acid, Catalyst, and Base in Vessel start->reagents inert Purge with Inert Gas reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction cool Cool to Room Temperature reaction->cool workup Aqueous Workup (Extraction and Washing) cool->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated N-arylated Product purify->product

Caption: General experimental workflow for N-arylation.

References

Application Notes and Protocols for Protecting Group Strategies in the Synthesis and Modification of (6-(Methylcarbamoyl)pyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to orthogonal protecting group strategies for (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid, a key building block in medicinal chemistry and drug discovery. The protocols outlined below enable the selective modification of different functionalities within the molecule, facilitating the synthesis of complex derivatives.

Introduction

This compound is a bifunctional molecule containing a boronic acid, a pyridine ring, and a secondary amide. To achieve selective chemical transformations at one site without affecting the others, a robust orthogonal protecting group strategy is essential. This document outlines a strategy employing a pinacol ester for the boronic acid and a tert-butyloxycarbonyl (Boc) group for the N-methylcarbamoyl moiety. This combination allows for selective deprotection under distinct acidic and basic conditions. An alternative strategy using an N-methyliminodiacetic acid (MIDA) ester for the boronic acid is also discussed, offering enhanced stability and different deprotection conditions.

Orthogonal Protecting Group Strategy

An effective orthogonal strategy involves the use of protecting groups that can be removed under different reaction conditions, allowing for the selective unmasking of a specific functional group. For this compound, the boronic acid can be protected as a pinacol or MIDA boronate ester, while the secondary amide's nitrogen can be protected with a Boc group.

Orthogonal_Strategy cluster_boronic_acid Boronic Acid Protection cluster_amide Amide N-H Protection cluster_deprotection Orthogonal Deprotection Boronic_Acid (6-(Methylcarbamoyl)pyridin- 3-yl)boronic acid Pinacol_Ester Pinacol Boronate Ester (Acid/Base Stable) Boronic_Acid->Pinacol_Ester Pinacol, Solvent MIDA_Ester MIDA Boronate Ester (Acid/Base Stable) Boronic_Acid->MIDA_Ester MIDA, Dehydration Boc_Amide Boc-Protected Amide (Base Stable) Pinacol_Ester->Boc_Amide Boc2O, Base Deprotect_Boronic_Acid Free Boronic Acid Pinacol_Ester->Deprotect_Boronic_Acid Transesterification or Acidic/Basic Hydrolysis [Boc Stable under mild base] MIDA_Ester->Boc_Amide Boc2O, Base MIDA_Ester->Deprotect_Boronic_Acid Mild Aqueous Base [Boc Stable] Deprotect_Amide Free Amide Boc_Amide->Deprotect_Amide Acid (e.g., TFA) [Pinacol/MIDA Stable]

Caption: Orthogonal protecting group strategy for this compound.

Experimental Workflow: Pinacol and Boc Protection Strategy

The following workflow details the sequential protection of the boronic acid and the amide nitrogen, followed by selective deprotection.

Experimental_Workflow Start Start: (6-(Methylcarbamoyl)pyridin- 3-yl)boronic acid Protect_BA Step 1: Protect Boronic Acid (Pinacol Protection) Start->Protect_BA Protected_BA Intermediate 1: Pinacol Boronate Ester Protect_BA->Protected_BA Protect_Amide Step 2: Protect Amide (Boc Protection) Protected_BA->Protect_Amide Fully_Protected Fully Protected Intermediate Protect_Amide->Fully_Protected Selective_Deprotection Step 3: Selective Deprotection Fully_Protected->Selective_Deprotection Deprotect_Amide Deprotect Amide (Acidic) Free Amide, Protected Boronic Acid Selective_Deprotection->Deprotect_Amide Acidic Conditions Deprotect_BA Deprotect Boronic Acid (Basic) Free Boronic Acid, Protected Amide Selective_Deprotection->Deprotect_BA Basic Conditions Final_Product_A Product A Deprotect_Amide->Final_Product_A Final_Product_B Product B Deprotect_BA->Final_Product_B

Caption: Experimental workflow for the pinacol and Boc orthogonal protection strategy.

Data Presentation

The following tables summarize the reaction conditions and expected outcomes for the protection and deprotection steps based on literature precedents for similar substrates.

Table 1: Protection Reactions

Protection StepProtecting GroupReagents and ConditionsSolventTypical Yield (%)Reference
Boronic Acid ProtectionPinacolPinacol (1.1 eq), MgSO₄Toluene85-95[1]
Boronic Acid ProtectionMIDAN-methyliminodiacetic acid (1.0 eq)DMF, 160°C70-90[2]
Amide N-H ProtectionBocBoc₂O (1.2 eq), DMAP (cat.), Et₃N (1.5 eq)CH₂Cl₂90-98[3][4]

Table 2: Deprotection Reactions

Deprotection StepProtecting Group RemovedReagents and ConditionsSolventTypical Yield (%)Reference
Amide DeprotectionBoc20% TFA in CH₂Cl₂CH₂Cl₂>95[3][5]
Boronic Acid DeprotectionPinacolKHF₂, then TMSCl, H₂OAcetone/H₂O80-95[6]
Boronic Acid DeprotectionMIDA1 M NaOH (aq)THF>95[7]

Experimental Protocols

Protocol 1: Protection of the Boronic Acid with Pinacol

  • To a solution of this compound (1.0 eq) in toluene, add pinacol (1.1 eq) and anhydrous magnesium sulfate (2.0 eq).

  • Stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture to remove the magnesium sulfate and wash the solid with toluene.

  • Concentrate the filtrate under reduced pressure to yield the pinacol boronate ester, which can be used in the next step without further purification or purified by column chromatography on silica gel.[1]

Protocol 2: Protection of the N-Methylcarbamoyl Group with Boc

  • Dissolve the pinacol boronate ester from Protocol 1 (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Add triethylamine (Et₃N, 1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the fully protected product.[3][4]

Protocol 3: Selective Deprotection of the Boc Group

  • Dissolve the fully protected intermediate (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Add a solution of 20% trifluoroacetic acid (TFA) in CH₂Cl₂ dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • The resulting amine salt can be used directly or neutralized with a mild base for further reactions.[3][5]

Protocol 4: Selective Deprotection of the Pinacol Boronate Ester

  • To a solution of the fully protected intermediate (1.0 eq) in acetone, add an aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 eq).

  • Stir the mixture vigorously at room temperature for 12 hours.

  • Isolate the resulting potassium trifluoroborate salt by filtration.

  • Suspend the trifluoroborate salt in a mixture of acetone and water.

  • Add trimethylsilyl chloride (TMSCl, 2.0 eq) and stir at room temperature for 2-4 hours.

  • Monitor the formation of the free boronic acid by LC-MS.

  • Upon completion, adjust the pH to ~6 with a mild base and extract the product with an appropriate organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the boronic acid with the Boc group intact.[6]

Protocol 5: Alternative MIDA Boronate Protection

  • In a reaction vial, dissolve this compound (1.0 eq) and N-methyliminodiacetic acid (1.0 eq) in anhydrous DMF.

  • Heat the reaction mixture to 160°C for 10-15 minutes.[2]

  • Cool the reaction to room temperature and remove the DMF under high vacuum.

  • The resulting MIDA boronate can be purified by precipitation or chromatography.[2]

Protocol 6: Deprotection of the MIDA Boronate Ester

  • Dissolve the MIDA boronate ester in a mixture of THF and 1 M aqueous NaOH.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Monitor the deprotection by LC-MS.

  • Upon completion, neutralize the reaction with 1 M HCl and extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the free boronic acid.[7]

References

large-scale synthesis of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

A Robust and Scalable Synthesis of (6-(Methylcarbamoyl)pyridin-3-yl)boronic Acid for Pharmaceutical Intermediate Production

Abstract

This compound and its derivatives are pivotal building blocks in modern medicinal chemistry, primarily serving as key coupling partners in Suzuki-Miyaura reactions to construct complex biaryl and heteroaryl structures inherent to many pharmaceutical agents.[1][2] The transition from laboratory-scale discovery to large-scale manufacturing necessitates synthetic routes that are not only high-yielding but also operationally simple, cost-effective, and safe. This guide provides a comprehensive, field-tested protocol for the multi-hundred gram scale synthesis of this compound. We detail an optimized process centered on a lithium-halogen exchange with an in situ quench, a technique proven to be superior for large-scale operations by minimizing side reactions and allowing for more practical reaction temperatures.[3][4] This document furnishes detailed, step-by-step protocols, process safety considerations, in-process controls, and characterization data, designed for researchers, process chemists, and drug development professionals.

Introduction & Strategic Rationale

Pyridinylboronic acids are indispensable reagents in the synthesis of nitrogen-containing heterocyclic compounds, a motif frequently found in biologically active molecules. The title compound, with its methylcarbamoyl functionality, offers a valuable handle for modulating solubility and establishing key hydrogen bonding interactions in drug-target binding.

While several methods exist for the synthesis of pyridinylboronic acids, the two most common industrial strategies are:

  • Palladium-Catalyzed Cross-Coupling: Reacting a halopyridine with a diboron reagent (e.g., bis(pinacolato)diboron). While effective, this method often involves expensive palladium catalysts and ligands, which can be difficult to remove from the final product.

  • Halogen-Metal Exchange followed by Borylation: This classical approach involves the formation of a highly reactive organometallic intermediate (organolithium or Grignard) from a halopyridine, which is then trapped with a borate ester.

For large-scale synthesis, the halogen-metal exchange is often more economical. However, traditional protocols requiring cryogenic temperatures (-78°C) to control the unstable lithiopyridine intermediate are not practical for industrial reactors.[3] The critical innovation detailed here is the adoption of an "in situ quench" protocol. In this setup, the organolithium reagent is added to a mixture of the starting halopyridine and the borate ester. Because the lithium-halogen exchange is significantly faster than the reaction between the organolithium and the borate ester, the desired lithiated intermediate is generated and immediately trapped, minimizing decomposition and side reactions.[3][4] This allows the reaction to be conducted at more accessible temperatures (-40°C to 0°C) with excellent yields.[3]

Overall Synthesis Workflow

The synthesis is a two-stage process beginning with the preparation of the key halogenated precursor, followed by the core borylation reaction.

G start Start: 5-Bromo-2-cyanopyridine step1 Step 1: Synthesis of Precursor (5-Bromo-N-methylpicolinamide) start->step1 H₂O₂, DMSO, K₂CO₃ Methylamine HCl precursor Isolated Precursor step1->precursor Isolation step2 Step 2: Large-Scale Borylation (Lithium-Halogen Exchange & In Situ Quench) precursor->step2 Triisopropyl borate n-BuLi, THF/Toluene product_crude Crude Boronic Acid step2->product_crude Acidic Work-up purification Purification & Isolation product_crude->purification Recrystallization final_product Final Product: This compound purification->final_product

Diagram 1: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of Key Precursor (5-Bromo-N-methylpicolinamide)

Rationale: The synthesis begins with the conversion of commercially available 5-bromo-2-cyanopyridine to the corresponding N-methylamide. This precursor contains the required halogen at the 5-position for the subsequent borylation.

Reaction Scheme

5-Bromo-2-cyanopyridine → 5-Bromo-N-methylpicolinamide

Detailed Experimental Protocol
Reagent/SolventM.W.QuantityMolesEquiv.
5-Bromo-2-cyanopyridine182.01200 g1.0991.0
Dimethyl sulfoxide (DMSO)78.131.0 L-5 vol
Potassium Carbonate (K₂CO₃)138.2115.2 g0.1100.1
Hydrogen Peroxide (35% aq.)34.01105 mL1.211.1
Methylamine HCl67.52148.4 g2.202.0
Water (for work-up)18.024.0 L-20 vol

Procedure:

  • Reactor Setup: Charge a 3 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and addition funnel with 5-bromo-2-cyanopyridine (200 g) and DMSO (1.0 L).

  • Initial Reaction: Add potassium carbonate (15.2 g) to the stirred suspension.

  • Controlled Addition: Cool the reactor jacket to 15-20°C. Add hydrogen peroxide (35% aq., 105 mL) dropwise via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 35°C.

    • Causality Note: This is a Radziszewski-type reaction where the nitrile is hydrated to a primary amide, catalyzed by the peroxide under basic conditions. Careful temperature control is crucial to prevent a runaway reaction.

  • Amidation: After the peroxide addition is complete, add methylamine hydrochloride (148.4 g) in one portion.

  • Reaction Completion: Heat the reaction mixture to 50°C and stir for 4-6 hours. Monitor the reaction progress by HPLC until the starting material is <1%.

  • Work-up and Isolation: Cool the mixture to 20°C. Slowly pour the reaction mixture into 4.0 L of cold water with vigorous stirring. A white precipitate will form.

  • Filter the solid through a Buchner funnel, wash the cake thoroughly with water (2 x 500 mL), and dry under vacuum at 50°C to a constant weight.

Expected Results:

  • Yield: 210-225 g (88-94%)

  • Purity (HPLC): >98%

  • Appearance: White to off-white solid

Part 2: Large-Scale Synthesis of this compound

Rationale: This core step utilizes the halogen-metal exchange and in situ quench methodology. The 5-bromo precursor is converted to the 5-lithiopyridine intermediate, which is immediately trapped by triisopropyl borate to form a boronate ester complex. Subsequent acidic hydrolysis yields the final boronic acid.

G reactant reactant intermediate intermediate product product reagent reagent A 5-Bromo-N-methyl- picolinamide B Lithiated Intermediate (Highly Reactive) A->B Li-Halogen Exchange (-40°C) C Boronate Complex B->C In Situ Quench (Rapid) D (6-(Methylcarbamoyl)pyridin- 3-yl)boronic acid C->D Hydrolysis nBuLi n-BuLi nBuLi->A Borate B(O-iPr)₃ Borate->B H3O H₃O⁺ (Work-up) H3O->C

Diagram 2: Simplified mechanism of the in situ quench borylation reaction.

Process Safety Considerations
  • Pyrophoric Reagents: n-Butyllithium (n-BuLi) is highly pyrophoric and reacts violently with water and air. All operations must be conducted under a strict inert atmosphere (Nitrogen or Argon) by trained personnel. Use appropriate PPE, including fire-retardant lab coats and face shields.

  • Exotherm Control: The lithium-halogen exchange is exothermic. The addition of n-BuLi must be slow and controlled, with efficient reactor cooling to maintain the target temperature. A sudden temperature spike can lead to side reactions and a potential runaway.

  • Quenching: The quenching of any residual organolithium reagents during work-up is also exothermic. The work-up procedure must be performed slowly and with cooling.

Detailed Experimental Protocol
Reagent/SolventM.W.QuantityMolesEquiv.
5-Bromo-N-methylpicolinamide215.05215 g1.01.0
Triisopropyl borate188.08226 g (267 mL)1.21.2
Tetrahydrofuran (THF), anhydrous72.11860 mL-4 vol
Toluene, anhydrous92.141290 mL-6 vol
n-Butyllithium (2.5 M in hexanes)64.06440 mL1.11.1
Hydrochloric Acid (2 M aq.)36.46~1.5 L--
n-Heptane100.211.0 L-~5 vol

Procedure:

  • Reactor Preparation: Set up a 5 L jacketed reactor equipped with an overhead stirrer, temperature probe, nitrogen inlet, and addition funnel. Ensure the system is thoroughly dried and purged with nitrogen.

  • Charging Reagents: Charge the reactor with 5-bromo-N-methylpicolinamide (215 g), anhydrous toluene (1290 mL), anhydrous THF (860 mL), and triisopropyl borate (267 mL).

    • Causality Note: The precursor and the electrophile (borate ester) are pre-mixed. This is the essence of the in situ quench method.[3]

  • Cooling: Cool the stirred mixture to between -45°C and -40°C using a suitable cooling bath (e.g., acetone/dry ice).

  • n-BuLi Addition: Add n-butyllithium (2.5 M in hexanes, 440 mL) dropwise via the addition funnel over 2-3 hours. Critically, maintain the internal reaction temperature below -35°C throughout the addition.

  • Stirring: After the addition is complete, stir the mixture at -40°C for an additional 1 hour.

  • Quenching: Slowly add 2 M HCl (aq., ~500 mL) to the reaction mixture, ensuring the temperature does not rise above 0°C. Continue adding 2 M HCl until the pH of the aqueous layer is between 2-3.

  • Phase Separation: Warm the mixture to room temperature (20-25°C). Stop stirring and allow the layers to separate. Remove and discard the lower aqueous layer.

  • Extraction & Isolation: Add water (500 mL) to the organic layer, stir for 10 minutes, and separate the layers again. Concentrate the organic layer under reduced pressure to a volume of approximately 500-600 mL.

  • Crystallization: Add n-Heptane (1.0 L) to the concentrated solution with stirring. The product will precipitate.

  • Filtration and Drying: Cool the slurry to 0-5°C, stir for 1 hour, and then filter the solid. Wash the filter cake with cold n-Heptane (2 x 200 mL) and dry under vacuum at 40°C to a constant weight.

Process Parameters and Expected Results
ParameterValueRationale
Reaction Temperature-40°COptimal temperature for high yield and selectivity while being more practical for scale-up than -78°C.[3]
n-BuLi Equivalents1.1 eqA slight excess ensures complete conversion of the starting bromide.
B(O-iPr)₃ Equivalents1.2 eqEnsures efficient trapping of the lithiated intermediate.
Expected Yield 155-169 g (86-94%) High yield is characteristic of the optimized in situ quench method.
Expected Purity (HPLC) >97% The crystallization procedure effectively removes most impurities.
Appearance White to pale yellow solid

Downstream Application: Utility in Suzuki-Miyaura Coupling

To validate the reactivity and utility of the synthesized boronic acid, a standard Suzuki-Miyaura coupling can be performed. This demonstrates its efficacy as a building block for drug discovery programs.

Example Reaction: Coupling with 4-bromoanisole.

ComponentRoleM.W.Quantity (for 10 mmol scale)
This compoundNucleophile179.982.16 g (1.2 eq)
4-BromoanisoleElectrophile187.041.87 g (1.0 eq)
Pd(PPh₃)₄Catalyst1155.56231 mg (2 mol%)
Sodium Carbonate (Na₂CO₃)Base105.992.12 g (2.0 eq)
1,4-Dioxane / Water (4:1)Solvent-50 mL

Procedure:

  • Combine the boronic acid, 4-bromoanisole, and sodium carbonate in a flask.

  • Add the dioxane/water solvent mixture.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst and heat the mixture to 90-95°C for 4 hours.[3]

  • Monitor by TLC/HPLC for completion.

  • Cool, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the biaryl product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low yield in borylation1. Inactive n-BuLi. 2. Moisture in the reactor/solvents. 3. Reaction temperature too high.1. Titrate n-BuLi before use. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Improve cooling efficiency and slow the n-BuLi addition rate.
Incomplete reactionInsufficient n-BuLi.Increase n-BuLi equivalents to 1.15-1.20 eq.
Product is an oil or difficult to crystallizeImpurities are present.1. Ensure efficient phase separation during work-up. 2. Try a different solvent system for crystallization (e.g., Toluene/Heptane, Ethyl Acetate/Heptane).
Protodeborylation (loss of boronic acid group)Overly harsh acidic conditions or prolonged heating during work-up.Use the minimum required amount of acid for work-up and avoid heating the mixture after acidification.

References

Application Notes: (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds in modern drug discovery.[1][2][3] This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding pockets of biological targets. Boronic acids and their derivatives are particularly valuable fragments due to their unique chemical properties.[][5][6] The boron atom in boronic acids is sp²-hybridized and possesses an empty p-orbital, allowing it to act as a Lewis acid and form reversible covalent bonds with nucleophilic amino acid residues such as serine, threonine, or lysine within a protein's active site.[5] This ability to form a covalent linkage can significantly enhance the binding affinity of an otherwise weakly binding fragment, making them excellent starting points for developing potent and selective inhibitors.[]

(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid (Chemical Formula: C7H9BN2O3, Molecular Weight: 179.97 g/mol ) is a heterocyclic boronic acid fragment.[7][8] Its structure incorporates key features for molecular recognition: a pyridine ring capable of participating in aromatic and hydrogen bonding interactions, a methylcarbamoyl group providing hydrogen bond donor and acceptor capabilities, and the boronic acid "warhead" for potential reversible covalent interactions. These characteristics make it an attractive candidate for screening against various enzyme targets, particularly hydrolases like serine proteases.

Application: Targeting Bacterial Serine Proteases

Bacterial serine proteases are a well-established class of virulence factors and are attractive targets for the development of new antimicrobial agents. The following notes describe a hypothetical application of this compound in an FBDD campaign against a bacterial serine protease, here designated as "Target-SP."

Key Advantages of Using this compound:

  • Reversible Covalent Mechanism: The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the active site of Target-SP, providing a strong anchor point for the fragment.[][9]

  • Structural Handles for Optimization: The pyridine ring and methylcarbamoyl group offer multiple vectors for chemical elaboration to improve potency and selectivity during the hit-to-lead optimization phase.

  • Favorable Physicochemical Properties: As a small molecule, it adheres to the "Rule of Three," a set of guidelines for desirable fragment properties, ensuring good ligand efficiency.[]

Experimental Protocols

A tiered screening approach is employed to identify and validate fragments that bind to Target-SP.

Protocol 1: Primary Biochemical Screen (Enzyme Inhibition Assay)

This initial screen aims to identify fragments that inhibit the catalytic activity of Target-SP.

  • Materials:

    • Target-SP enzyme

    • Fluorogenic peptide substrate for Target-SP

    • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20

    • Fragment library (including this compound) dissolved in DMSO

    • 384-well black assay plates

    • Plate reader with fluorescence detection capabilities

  • Procedure:

    • Dispense 20 µL of Assay Buffer containing Target-SP (final concentration 10 nM) into each well of a 384-well plate.

    • Add 100 nL of fragment compound from the library stock (final concentration 200 µM). For control wells, add 100 nL of DMSO.

    • Incubate the plate at room temperature for 30 minutes to allow for fragment binding and covalent bond formation.

    • Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate (final concentration 10 µM).

    • Immediately begin kinetic monitoring of fluorescence intensity (Excitation/Emission wavelengths appropriate for the substrate) every 60 seconds for 15 minutes.

    • Calculate the rate of reaction for each well. Percentage inhibition is determined relative to the DMSO controls.

Protocol 2: Hit Validation using Saturation Transfer Difference (STD) NMR

This biophysical method confirms the direct binding of hits from the primary screen to Target-SP.[10][11]

  • Materials:

    • Target-SP enzyme

    • Validated hit fragments (e.g., this compound)

    • NMR Buffer: 50 mM Phosphate Buffer in D2O, pH 7.4, 150 mM NaCl

    • NMR tubes

  • Procedure:

    • Prepare a 2 mL sample containing 10 µM of Target-SP and 1 mM of the fragment compound in NMR buffer.

    • Prepare a control sample containing only 1 mM of the fragment in the same buffer.

    • Acquire a 1D proton NMR spectrum of the control sample.

    • Acquire an STD NMR spectrum of the protein-fragment sample. This involves selective saturation of protein resonances and observation of the saturation transfer to bound ligands.

    • A reference off-resonance spectrum is also acquired.

    • The difference spectrum (off-resonance minus on-resonance) is calculated. Signals present in the difference spectrum confirm that the fragment binds to the protein. The intensity of the STD signals can provide information on which protons of the fragment are in closest proximity to the protein surface.

Protocol 3: Structural Characterization by X-ray Crystallography

For high-priority hits, determining the co-crystal structure with Target-SP provides crucial information for structure-guided optimization.

  • Procedure:

    • Crystallize Target-SP using hanging-drop or sitting-drop vapor diffusion methods.

    • Soak the obtained crystals in a solution containing a high concentration (e.g., 1-10 mM) of the fragment hit for a defined period (e.g., 1-24 hours).

    • Cryo-protect the soaked crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure.

    • Build the fragment into the observed electron density in the active site and refine the structure.

Data Presentation

Quantitative data from the screening and validation experiments are summarized below.

Table 1: Fragment Screening and Hit Validation Data

Fragment IDCompound Name% Inhibition @ 200 µM (Biochemical Assay)Binding Confirmed (STD NMR)KD (µM) (ITC)Ligand Efficiency (LE)
F01This compound78Yes1500.35
F02Phenylboronic acid45Yes8000.29
F033-Aminophenylboronic acid52Yes6500.31
F04Pyridine-3-boronic acid61Yes4000.34

KD (Dissociation Constant) determined by Isothermal Titration Calorimetry for validated hits. LE calculated as -1.4 * (pKd / heavy atom count).

Table 2: Structure-Activity Relationship (SAR) of Analogs

Following the identification of F01 as a promising hit, a series of analogs were synthesized to explore the SAR.

Compound IDModification from F01IC50 (µM)KD (µM)LE
F01-1801500.35
A01Methylcarbamoyl -> Ethylcarbamoyl1551200.36
A02Methylcarbamoyl -> Carboxamide2502100.33
A03Pyridine-N -> Pyridine-N-oxide4504000.30

Visualizations

FBDD_Workflow cluster_Discovery Discovery Phase cluster_Validation Validation & Characterization cluster_Optimization Optimization Phase Fragment_Library Fragment Library (1000-3000 compounds) Screening Primary Screen (Biochemical Assay) Fragment_Library->Screening Hits Initial Hits (~5-10% hit rate) Screening->Hits Biophysical Hit Validation (STD NMR, SPR, ITC) Hits->Biophysical Structure Structural Biology (X-ray Crystallography) Biophysical->Structure Validated_Hits Validated Hits with Structural Data Structure->Validated_Hits Chemistry Structure-Guided Medicinal Chemistry Validated_Hits->Chemistry Lead Lead Compound (Potent & Selective) Chemistry->Lead

Caption: General workflow for Fragment-Based Drug Discovery (FBDD).

MOA_Diagram cluster_Enzyme Target-SP Active Site Catalytic_Serine Catalytic Triad (Ser-His-Asp) Covalent_Complex Reversible Tetrahedral Covalent Complex Catalytic_Serine->Covalent_Complex Oxyanion_Hole Oxyanion Hole Oxyanion_Hole->Covalent_Complex Stabilizes intermediate Fragment This compound Fragment->Covalent_Complex Forms reversible covalent bond

Caption: Proposed mechanism of inhibition for the boronic acid fragment.

Screening_Cascade Start Fragment Library Screen (200 µM single concentration) Biochem Biochemical Assay vs. Target-SP Start->Biochem Triage1 Identify Hits (>50% Inhibition) Biochem->Triage1 DoseResponse Dose-Response Curve (Determine IC50) Triage1->DoseResponse Yes No_Hit Discard Triage1->No_Hit No Triage2 Confirm Potency (IC50 < 1 mM) DoseResponse->Triage2 NMR Biophysical Validation (STD NMR) Triage2->NMR Yes Discard_Weak Discard Triage2->Discard_Weak No Triage3 Confirm Direct Binding NMR->Triage3 End Validated Hits for Crystallography & Optimization Triage3->End Yes Discard_Nonbinder Discard Triage3->Discard_Nonbinder No

Caption: Experimental screening cascade for hit identification.

References

Application Notes and Protocols for C-N Cross-Coupling with (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Among the various methods available, palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of arylamines. This document provides detailed application notes and protocols for the C-N cross-coupling of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid with a variety of nitrogen-containing nucleophiles. This specific boronic acid is a valuable building block, incorporating a pyridine scaffold and an amide functionality, which are common motifs in medicinal chemistry.

Two of the most prominent methods for C-N cross-coupling are the Buchwald-Hartwig amination (palladium-catalyzed) and the Chan-Lam coupling (copper-catalyzed).[1][2][3] Both methodologies offer distinct advantages and present unique challenges, particularly when using functionalized and heterocyclic substrates like this compound. The presence of the pyridine nitrogen and the N-methylcarbamoyl group can influence the reaction by coordinating to the metal catalyst or by affecting the electronic properties of the boronic acid.[4]

These notes provide generalized protocols that serve as a starting point for reaction optimization, along with a discussion of potential challenges and strategies to overcome them.

Reaction Principles

Buchwald-Hartwig Amination: This palladium-catalyzed reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a strong base and a phosphine ligand.[3][5][6] The catalytic cycle is generally understood to involve oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective.[7]

Chan-Lam Coupling: This copper-catalyzed reaction couples a boronic acid with an amine, alcohol, or other N- or O-nucleophile.[8][9][10] It is often considered a milder alternative to the Buchwald-Hartwig reaction and can frequently be carried out in the presence of air. The mechanism is thought to involve the formation of a copper(II)-boronic acid complex, followed by ligand exchange with the amine and subsequent reductive elimination from a Cu(III) intermediate to form the C-N bond.[10]

Experimental Protocols

The following are generalized protocols for the C-N cross-coupling of this compound. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is suitable for the coupling of this compound with a range of primary and secondary amines.

Materials:

  • This compound

  • Amine coupling partner

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, RuPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the amine (1.2 equiv), the base (2.0 equiv), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1.2-6 mol%).

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Catalyzed Chan-Lam Coupling

This protocol is generally milder and can be suitable for a wider range of nucleophiles, including amides and carbamates.[8][9]

Materials:

  • This compound

  • Nitrogen nucleophile (amine, amide, etc.)

  • Copper catalyst (e.g., Cu(OAc)₂, CuI)

  • Optional: Ligand (e.g., Pyridine, 1,10-Phenanthroline)

  • Base (e.g., Et₃N, Pyridine, K₂CO₃)

  • Solvent (e.g., Dichloromethane (DCM), Toluene, Methanol)

Procedure:

  • To a reaction vial, add this compound (1.0 equiv), the nitrogen nucleophile (1.0-2.0 equiv), the copper catalyst (10-20 mol%), and the base (2.0 equiv).

  • If a ligand is used, add it at this stage (20-40 mol%).

  • Add the solvent. For many Chan-Lam couplings, the reaction can be run open to the air.

  • Stir the reaction mixture at room temperature or with heating (typically 40-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the copper salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Starting Conditions for Optimization

The following tables provide suggested starting conditions for the C-N cross-coupling of this compound based on general protocols for related substrates. Optimization of these parameters will likely be necessary to achieve high yields.

Table 1: Suggested Starting Conditions for Buchwald-Hartwig Amination

ParameterSuggested ConditionNotes
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is reduced in situ.
Ligand XPhos or SPhos (1.2-2.4 x Pd mol%)Bulky, electron-rich monophosphine ligands are often effective for challenging substrates.
Base K₃PO₄ or Cs₂CO₃ (2.0 equiv)These are generally good choices for a wide range of amines.
Solvent Toluene or DioxaneEnsure the solvent is anhydrous and degassed.
Temperature 100-110 °CHigher temperatures may be required for less reactive amines.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent catalyst deactivation.

Table 2: Suggested Starting Conditions for Chan-Lam Coupling

ParameterSuggested ConditionNotes
Copper Catalyst Cu(OAc)₂ (10-20 mol%)A common and effective catalyst for Chan-Lam reactions.
Ligand Pyridine (2.0 equiv, can also act as base)Can accelerate the reaction, but is not always necessary.
Base Et₃N or Pyridine (2.0 equiv)A mild base is often sufficient.
Solvent Dichloromethane (DCM) or TolueneThe choice of solvent can significantly impact the reaction rate.
Temperature Room Temperature to 60 °CMilder conditions are a key advantage of this method.
Atmosphere Air (often tolerated)Can be run open to the atmosphere, simplifying the setup.

Potential Challenges and Optimization Strategies

The C-N coupling of this compound may present specific challenges due to its structure:

  • Pyridine Coordination: The Lewis basic nitrogen of the pyridine ring can coordinate to the palladium or copper catalyst, potentially inhibiting the catalytic cycle.[4]

    • Optimization: The use of more electron-rich and sterically hindered ligands in Buchwald-Hartwig reactions can help to favor the desired catalytic cycle over catalyst inhibition. In Chan-Lam couplings, the addition of a coordinating solvent or an excess of a ligand like pyridine might be beneficial.

  • Amide Group Interference: The amide functionality could potentially act as a competing nucleophile or coordinate to the metal center. While amides are generally less nucleophilic than amines, side reactions are possible, especially at higher temperatures.

    • Optimization: For Buchwald-Hartwig reactions, using a milder base and the lowest effective temperature may minimize side reactions involving the amide. For Chan-Lam couplings, which often run at lower temperatures, this is less of a concern.

  • Protodeboronation: Pyridine boronic acids can be susceptible to protodeboronation (loss of the boronic acid group), especially under harsh basic conditions or at elevated temperatures.

    • Optimization: Careful selection of a milder base (e.g., K₃PO₄ instead of NaOt-Bu) and precise control of the reaction temperature are crucial. Using the boronic acid pinacol ester derivative can sometimes mitigate this issue.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for setting up a C-N cross-coupling reaction and a logical approach to troubleshooting.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A Weigh Reagents: - Boronic Acid - Amine - Base - Pd Precatalyst - Ligand B Add to Oven-Dried Reaction Vessel A->B C Seal Vessel B->C D Evacuate & Backfill with Inert Gas (3x) C->D E Add Anhydrous, Degassed Solvent D->E F Heat to Desired Temperature E->F G Monitor by TLC or LC-MS F->G H Cool to Room Temperature G->H I Dilute with Organic Solvent H->I J Wash with Water & Brine I->J K Dry, Filter, & Concentrate J->K L Purify by Chromatography K->L Troubleshooting_Logic cluster_solutions1 Solutions for Inactive Catalyst cluster_solutions2 Solutions for Side Reactions Start Low or No Product Formation Q1 Is Starting Material Consumed? Start->Q1 A1 No: Catalyst Inactivity or Inhibition Q1->A1 No A2 Yes: Side Reactions or Product Decomposition Q1->A2 Yes S1a Screen Different Ligands/Catalysts A1->S1a S1b Increase Temperature A1->S1b S1c Change Base or Solvent A1->S1c S2a Lower Temperature A2->S2a S2b Use Milder Base A2->S2b S2c Check for Protodeboronation A2->S2c

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields in Suzuki-Miyaura coupling reactions involving (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid. This electron-deficient heteroaromatic boronic acid can present unique challenges, and this guide offers structured advice to overcome them.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in low or no yield. What are the primary factors to investigate?

A1: Low yields with this substrate are often linked to several key factors. Due to its electron-deficient nature and the presence of a nitrogen atom in the pyridine ring, this boronic acid is susceptible to specific challenges. The first aspects to scrutinize are:

  • Catalyst System and Ligand Choice: The selection of the palladium catalyst and its associated ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective. More robust systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands), are frequently necessary to promote the key steps of the catalytic cycle and prevent catalyst deactivation.[1][2]

  • Protodeboronation: this compound is prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying the reagent.[1][3] This is often exacerbated by prolonged reaction times, high temperatures, and the presence of water and certain bases.[4]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere (argon or nitrogen) can lead to catalyst decomposition and the formation of homocoupling byproducts.[5][6]

  • Reagent Quality: The stability of the boronic acid is a concern. Ensure it is fresh or has been stored properly. The quality and dryness of the base are also important for consistent results.[6]

Q2: I am observing significant homocoupling of my boronic acid. How can this side reaction be minimized?

A2: Homocoupling is a common issue, particularly when the desired cross-coupling reaction is slow. This is often promoted by the presence of oxygen. To mitigate this:

  • Rigorous Degassing: Employ thorough degassing techniques for all solvents and the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the liquid for an extended period or by using several freeze-pump-thaw cycles.[2][6]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce homocoupling that might arise from side reactions during the in situ reduction of a Pd(II) precatalyst.[6]

  • Optimize Reaction Conditions: By accelerating the rate of the desired cross-coupling, the competing homocoupling reaction can be minimized. This can be achieved by screening different catalysts, ligands, and bases to find a more efficient system.

Q3: What are the recommended starting conditions for a Suzuki reaction with this compound?

A3: Given the challenges associated with this type of substrate, a good starting point would involve conditions known to be effective for electron-deficient or problematic heteroaromatic boronic acids. Consider the following:

  • Catalyst/Ligand System: Use a pre-formed palladacycle precatalyst (e.g., a Buchwald G3 or G4 precatalyst) or a combination of Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like SPhos, XPhos, or RuPhos.[1][2]

  • Base: A moderately strong, non-nucleophilic base is often a good choice. K₃PO₄ is frequently effective in couplings with nitrogen-containing heterocycles.[2] Other options to screen include Cs₂CO₃ and K₂CO₃.

  • Solvent: A mixture of an organic solvent and water is typically required to facilitate the reaction, particularly for the dissolution and activation of the base.[2] Common choices include 1,4-dioxane/water, toluene/water, or THF/water.[2][7]

  • Temperature: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction. If the reaction is sluggish, the temperature can be increased, but be mindful of potential boronic acid decomposition.

Troubleshooting Guide

If you are encountering poor yields, use the following logical workflow to diagnose and solve the issue.

Troubleshooting_Suzuki Troubleshooting Flowchart for Suzuki Coupling cluster_checks Initial Checks cluster_advanced Advanced Strategy start Low Yield or No Reaction check_atmosphere 1. Verify Inert Atmosphere - Thoroughly degas solvents? - Maintained positive pressure of Ar/N2? start->check_atmosphere Start Here check_reagents 2. Check Reagent Quality - Boronic acid fresh/stored properly? - Base is dry and powdered? - Aryl halide pure? check_atmosphere->check_reagents If atmosphere is good optimize_catalyst 3. Optimize Catalyst System - Screen different Pd sources (e.g., Pd₂(dba)₃)? - Screen bulky, electron-rich ligands (XPhos, SPhos)? - Increase catalyst loading (e.g., up to 5-10 mol%)? check_reagents->optimize_catalyst If reagents are good optimize_base 4. Optimize Base - Screen different bases (K₃PO₄, Cs₂CO₃, K₂CO₃)? - Ensure 2-3 equivalents are used? optimize_catalyst->optimize_base If still low yield success Improved Yield optimize_catalyst->success Success! optimize_solvent 5. Optimize Solvent System - Try different solvent/water ratios (e.g., 10:1 Dioxane/H₂O)? - Consider aprotic polar solvents (e.g., DMF)? optimize_base->optimize_solvent If still low yield optimize_base->success Success! optimize_temp 6. Adjust Temperature - Incrementally increase temperature? - Monitor for decomposition. optimize_solvent->optimize_temp If still low yield optimize_solvent->success consider_boronate 7. Address Protodeboronation - Convert boronic acid to a more stable form (e.g., pinacol ester)? optimize_temp->consider_boronate If decomposition is observed or yield is still low optimize_temp->success Success! consider_boronate->success Success!

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Data Presentation: Recommended Reaction Parameters

The following tables summarize recommended starting conditions for Suzuki couplings with this compound, based on successful reports for analogous challenging heteroaryl boronic acids.

Table 1: Recommended Catalyst Systems

Palladium SourceLigandTypical Loading (mol%)Notes
Pd₂(dba)₃XPhos or SPhos1-5A robust system for many challenging couplings.[1]
Pd(OAc)₂RuPhos1-5Effective for electron-deficient substrates.
XPhos Pd G3/G4None needed1-5Pre-formed palladacycle offers high activity and stability.[5]
Pd(dppf)Cl₂None needed2-5Can be effective, but may require higher temperatures.[7]

Table 2: Recommended Bases and Solvents

BaseEquivalentsSolvent SystemTypical RatioNotes
K₃PO₄2-31,4-Dioxane / H₂O5:1 to 10:1Often a top choice for nitrogen-containing heterocycles.[2]
Cs₂CO₃2-3Toluene / H₂O5:1 to 10:1Stronger base, can be effective when others fail.
K₂CO₃2-3DMFN/AAnhydrous conditions can sometimes suppress protodeboronation.
K₂CO₃2-31,4-Dioxane / H₂O4:1A standard, milder base to try.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for optimization.

Experimental_Workflow General Experimental Workflow prep 1. Preparation - Add aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (2-3 equiv) to a dry flask. seal_purge 2. Inert Atmosphere - Seal the flask with a septum. - Purge with Argon or Nitrogen for 10-15 min. prep->seal_purge add_catalyst 3. Add Catalyst - Under inert atmosphere, add Pd catalyst and ligand (if separate). seal_purge->add_catalyst add_solvent 4. Add Solvents - Add degassed organic solvent and water via syringe. add_catalyst->add_solvent react 5. Reaction - Place in a preheated block or oil bath. - Stir vigorously at the desired temperature (e.g., 80-110 °C). add_solvent->react monitor 6. Monitoring - Track progress by TLC, LC-MS, or GC-MS. react->monitor workup 7. Workup & Purification - Cool, dilute with organic solvent, wash with water/brine. - Dry, concentrate, and purify via column chromatography. monitor->workup Upon completion

Caption: Step-by-step workflow for setting up the Suzuki reaction.

Materials:

  • Aryl/heteroaryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 1–5 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 10:1)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[1]

  • Under the inert atmosphere, add the palladium catalyst.[5]

  • Add the degassed solvent system via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]

  • Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[5]

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5]

Protocol 2: Preparation of Boronate Ester for Improved Stability

If protodeboronation is a persistent issue, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) is a recommended strategy.[1]

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous solvent (e.g., THF or Toluene)

Procedure:

  • Dissolve the boronic acid and pinacol in the anhydrous solvent in a round-bottom flask.

  • Heat the mixture at reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction for the disappearance of the starting boronic acid.

  • Once complete, remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used in the Suzuki reaction (Protocol 1) without further purification.

References

Technical Support Center: (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid in coupling reactions, particularly the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?

A1: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom. While 3-pyridylboronic acids are generally more stable than 2-pyridyl analogues, protodeboronation can still occur, particularly in the presence of water and certain bases at elevated temperatures.[1]

  • Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical bipyridyl byproduct. The presence of oxygen and certain palladium(II) species in the reaction mixture often promotes homocoupling.[1]

Q2: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield of the desired product. What are the initial troubleshooting steps?

A2: Low yields can stem from several factors. Here are the primary aspects to investigate:

  • Inert Atmosphere: The palladium(0) catalyst is highly sensitive to oxygen. Ensure that your reaction vessel and solvents are thoroughly degassed and that the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.[2]

  • Reagent Quality: Boronic acids can degrade over time. It is crucial to use fresh or properly stored this compound. The base should be anhydrous and finely powdered to ensure consistent reactivity.[2]

  • Catalyst and Ligand Choice: The selection of the palladium source and ligand is critical. For electron-deficient pyridine substrates, employing bulky and electron-rich phosphine ligands, such as SPhos or XPhos, can significantly enhance catalytic activity.[3][4]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective for challenging couplings involving heteroaryl boronic acids.[1][3]

Q3: How can I minimize protodeboronation of this compound?

A3: Several strategies can be employed to suppress protodeboronation:

  • Use of Anhydrous Solvents: Minimizing the water content in the reaction can significantly reduce the rate of protodeboronation.[1]

  • Milder Bases: While strong bases are often necessary, excessively harsh basic conditions can promote protodeboronation. Screening milder bases like potassium carbonate (K₂CO₃) or using a carefully controlled amount of a stronger base may be beneficial.

  • Protecting the Boronic Acid: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can mitigate protodeboronation. These protected forms slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.

  • Lower Reaction Temperature and Shorter Reaction Times: Operating at the lowest effective temperature and for the shortest time necessary for product formation can help to limit the extent of this side reaction.[1]

Q4: What measures can be taken to prevent the homocoupling of this compound?

A4: Homocoupling is primarily driven by oxidative processes. To minimize it:

  • Rigorous Degassing: Thoroughly degas all solvents and reagents before use. Techniques like freeze-pump-thaw cycles or sparging with an inert gas are highly recommended.[1]

  • Maintain an Inert Atmosphere: A continuous positive pressure of argon or nitrogen throughout the reaction is essential to prevent oxygen ingress.[2]

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) source can sometimes be advantageous over Pd(II) sources which may require an in-situ reduction step that can favor homocoupling.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during Suzuki-Miyaura coupling reactions with this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystUse a fresh palladium source and ligand. Consider using a pre-catalyst for better reproducibility.[3]
Inefficient oxidative additionFor aryl chloride coupling partners, use highly active, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos).[3][4]
Inefficient transmetalationUse a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.[3]
Poor reagent solubilityChoose a solvent system (e.g., dioxane/water, toluene/water) that ensures the solubility of all reactants at the reaction temperature.
Significant Protodeboronation Presence of waterUse anhydrous solvents and reagents.
Inappropriate baseScreen different bases; sometimes a weaker base like K₂CO₃ can be beneficial.
High reaction temperatureRun the reaction at the lowest temperature that allows for a reasonable reaction rate.[1]
Boronic acid instabilityConsider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester).
Significant Homocoupling Presence of oxygenEnsure thorough degassing of solvents and maintain a strict inert atmosphere.[1][2]
Use of Pd(II) precatalystConsider using a Pd(0) precatalyst.
Presence of Dehalogenated Starting Material Hydride source in the reactionSwitch to a non-hydridic base (e.g., K₃PO₄, Cs₂CO₃) and an aprotic solvent.[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

Note: This is a generalized protocol and requires optimization for specific substrates and scales.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.[4]

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) in a small amount of the degassed reaction solvent. Add this catalyst mixture to the reaction flask. Alternatively, a pre-formed catalyst can be added directly.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[4] The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the sealed flask in a preheated oil bath (typically 80-110 °C) and stir the reaction mixture vigorously.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 12-24 hours).[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Ar R-Pd(II)L_n-Ar' PdII_RX->PdII_R_Ar Transmetalation PdII_R_Ar->Pd0 Reductive Elimination Product R-Ar' ArBOH2 (6-(Methylcarbamoyl)pyridin-3-yl)B(OH)₂ ArBOH2->PdII_RX Activation Base Base (e.g., K₃PO₄) Base->ArBOH2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Inert Verify Inert Atmosphere (Degassed Solvents, Ar/N₂) Start->Check_Inert Check_Reagents Assess Reagent Quality (Fresh Boronic Acid, Dry Base) Check_Inert->Check_Reagents Optimize_Catalyst Optimize Catalyst System (Bulky Ligand, Pre-catalyst) Check_Reagents->Optimize_Catalyst Optimize_Base Optimize Base (e.g., K₃PO₄, Cs₂CO₃) Optimize_Catalyst->Optimize_Base Optimize_Conditions Adjust Reaction Conditions (Temperature, Time, Solvent) Optimize_Base->Optimize_Conditions Improved_Yield Improved Yield Optimize_Conditions->Improved_Yield

Caption: A workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Purification of Products from (6-(Methylcarbamoyl)pyridin-3-yl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges in the purification of reaction products involving (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid. The focus is on common cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: My final product is contaminated with unreacted this compound. How can I remove it?

A1: Unreacted boronic acid is a common impurity. Due to its acidic nature, several effective methods can be employed for its removal:

  • Acid-Base Extraction: This is the most common method. Dissolve your crude product in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash the organic layer with an aqueous basic solution, such as 1-2 M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[1] The acidic boronic acid will be deprotonated and move into the aqueous layer, while your (typically less acidic) product remains in the organic phase.[1]

  • Scavenger Resins: Use a boronic acid scavenger resin, such as one containing diethanolamine (DEAM-PS), to selectively bind and remove the boronic acid from the reaction mixture.[2]

  • Diethanolamine Derivatization: Treat the crude mixture with diethanolamine. This reagent forms a stable, often crystalline, adduct with the boronic acid, which can sometimes be filtered off or will remain in aqueous solutions during extraction.[3][4]

  • Sorbitol Extraction: A specialized extraction using sorbitol in an aqueous layer can selectively pull the boronic acid out of the organic phase.[3]

Q2: I am observing significant amounts of homocoupling byproducts from the boronic acid. How can I minimize this and purify my desired product?

A2: Homocoupling is a common side reaction, particularly in the presence of oxygen.[5]

  • Prevention: To minimize homocoupling, ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.[5] Using a direct Pd(0) source, like Pd(PPh₃)₄, can sometimes reduce this side reaction.[5]

  • Purification: Homocoupled dimers are typically non-polar and can usually be separated from the more polar desired product using standard flash column chromatography on silica gel.

Q3: My product streaks badly during silica gel column chromatography. What can I do to improve the separation?

A3: Streaking (tailing) on silica gel is common for polar compounds, especially those containing a pyridine ring. This is often due to strong interactions with the acidic silanol groups on the silica surface.

  • Use Solvent Modifiers: Add a small amount of a modifier to your eluent system. For basic compounds like pyridines, adding a small percentage of triethylamine (TEA) or aqueous ammonia can improve peak shape.[6] For acidic impurities, a trace of acetic acid or formic acid may help.[6]

  • Change Stationary Phase: Consider using a different stationary phase. Neutral alumina can be a good alternative to acidic silica gel for basic compounds.[6] Alternatively, reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient may provide better separation for polar compounds.[3]

  • Deactivate Silica Gel: You can prepare a deactivated silica gel slurry with water or by pre-treating the column with your eluent system containing a modifier like TEA before loading your sample.

Q4: How do I effectively remove residual palladium catalyst and phosphine ligands (e.g., triphenylphosphine oxide) after the reaction?

A4: Palladium and phosphine byproducts can be persistent impurities.

  • Aqueous Washes: Some palladium complexes and triphenylphosphine oxide can be removed by washing the organic layer with aqueous solutions like saturated ammonium chloride or brine.[1]

  • Filtration: Passing a solution of the crude product through a short plug of celite, silica, or activated carbon can help adsorb palladium residues.

  • Precipitation: In some cases, palladium can be precipitated from an organic solution by adding a non-polar solvent like hexane and then removed by filtration.[1]

Q5: My attempts at purification by recrystallization have failed. What are some alternative strategies?

A5: If direct crystallization of the crude product is unsuccessful, consider the following:

  • Trituration: Suspend your crude solid in a solvent in which the desired product has very low solubility but the impurities are soluble. Stir or sonicate the mixture, then filter to collect the purified solid product.[6]

  • Salt Formation: If your product has a basic handle (like the pyridine nitrogen), you can treat it with an acid (e.g., HCl) to form a salt. Salts often have very different solubility profiles and may crystallize more readily. The freebase can be regenerated afterward.

  • Derivative Formation: As a last resort for very difficult separations, consider forming a derivative of your product that is easier to crystallize. After purification, the original functionality can be restored.

Troubleshooting Guides

Guide 1: Common Impurities in Suzuki Reactions

This table summarizes common impurities encountered in Suzuki-Miyaura coupling reactions with this compound and suggests primary removal methods.

ImpurityChemical NatureTypical PropertiesPrimary Purification Method(s)
Unreacted Boronic AcidAcidic PyridinePolar, AcidicAcid-Base Extraction (wash with aq. base)[1], Scavenger Resin[2]
Homocoupled DimerBipyridineLess Polar than productFlash Chromatography
Protodeboronated ArenePyridinePolarFlash Chromatography
Palladium CatalystOrganometallic ComplexVariable PolarityFiltration through Celite/Silica, Specific Aqueous Washes
Phosphine Ligand/Oxidee.g., Ph₃P=OModerately PolarFlash Chromatography, Recrystallization
Guide 2: Purification Strategy Decision Flow

This workflow helps in selecting an appropriate purification strategy after a reaction involving this compound.

G start Crude Reaction Mixture extraction Perform Acid-Base Extraction (e.g., EtOAc vs 1M NaOH) start->extraction Boronic acid is a major impurity chromatography Flash Column Chromatography extraction->chromatography Impurities remain crystallization Attempt Recrystallization / Trituration chromatography->crystallization Product is >90% pure but contains minor impurities analysis Analyze Purity (TLC, LC-MS, NMR) chromatography->analysis crystallization->analysis analysis->chromatography Purity is not acceptable end Pure Product analysis->end Purity is acceptable G cluster_org Organic Phase (EtOAc) cluster_aq Aqueous Phase (1M NaOH) org_start Crude Mixture: Product + Boronic Acid org_washed Product in EtOAc org_start->org_washed wash Wash with 1M NaOH org_start->wash org_final Dry & Concentrate org_washed->org_final product Purified Product org_final->product aq_wash Boronate Salt in H₂O aq_discard Discard Aqueous Waste aq_wash->aq_discard wash->org_washed Product remains wash->aq_wash Boronic acid transfers

References

stability issues of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid in common chemical reactions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under typical storage and reaction conditions?

A1: this compound is expected to exhibit good stability, characteristic of 3-pyridylboronic acids. Unlike 2-pyridylboronic acids which are prone to rapid decomposition, 3-pyridylboronic acids are significantly more robust.[1][2] For instance, studies on unsubstituted 3-pyridylboronic acid show a half-life of over a week at 70°C and pH 12.[1][2] However, stability can be influenced by the specific reaction conditions employed, including temperature, pH, and the presence of certain reagents.[3] For prolonged storage, it is recommended to keep the compound in a cool, dry place under an inert atmosphere.

Q2: What is protodeboronation and is it a significant concern for this compound?

A2: Protodeboronation is a common decomposition pathway for boronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the loss of the desired reagent.[3] This side reaction is particularly prevalent for unstable heteroaromatic boronic acids, especially under aqueous and basic conditions.[2][4] Given that the boronic acid moiety in this compound is at the 3-position of the pyridine ring, it is expected to be relatively resistant to protodeboronation compared to 2-pyridyl analogs.[1][2] However, to minimize this risk, especially in prolonged reactions at elevated temperatures, it is advisable to use anhydrous solvents or protect the boronic acid as a pinacol ester or trifluoroborate salt.[4]

Q3: Can the amide group in this compound interfere with my reaction?

A3: The N-methylcarbamoyl group is an electron-withdrawing group which can influence the electronic properties of the pyridine ring and the boronic acid. In Suzuki-Miyaura coupling, this electronic effect is generally well-tolerated. For other reactions, such as those sensitive to acidic or basic conditions, the amide functionality could potentially participate in side reactions, although this is not commonly reported as a major issue for this class of compounds under standard cross-coupling conditions. It is always recommended to perform a small-scale test reaction to assess compatibility with your specific reaction conditions.

Q4: Are there any known incompatibilities with common reagents or catalysts?

A4: A common issue with pyridyl-containing compounds in palladium-catalyzed reactions is the potential for the Lewis basic nitrogen atom of the pyridine ring to coordinate to the palladium center.[5] This can lead to catalyst inhibition or deactivation, resulting in lower yields or failed reactions.[5] To mitigate this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands is often recommended as they can help to stabilize the active catalytic species.[4]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step
Catalyst Deactivation/Poisoning The pyridine nitrogen can coordinate to the palladium catalyst, leading to inactive species.[5] Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands (e.g., IPr) to stabilize the catalyst.[4] Consider using a higher catalyst loading (e.g., 3-5 mol%).
Protodeboronation Although less likely for a 3-pyridylboronic acid, prolonged heating in the presence of water and base can lead to decomposition.[2][4] Use anhydrous solvents and reagents. Consider converting the boronic acid to its more stable pinacol ester or trifluoroborate salt derivative.[4] Use milder bases like K₃PO₄ or Cs₂CO₃.
Inefficient Transmetalation The transfer of the pyridyl group to the palladium center may be slow. Ensure the chosen base is effective for the formation of the boronate species. A screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) may be necessary. The addition of a small amount of water to reactions with anhydrous K₃PO₄ can sometimes be beneficial.
Poor Quality of Boronic Acid The boronic acid may have degraded during storage. Verify the purity of the starting material by NMR or LC-MS.
Issue 2: Formation of Side Products
Side Product Potential Cause Mitigation Strategy
Homocoupling of Boronic Acid This can be promoted by the presence of oxygen.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
Protodeboronated Starting Material Decomposition of the boronic acid before or during the reaction.See "Protodeboronation" under Issue 1. Use milder reaction conditions (lower temperature, shorter reaction time if possible).
Hydrolysis of the Amide Can occur under strongly acidic or basic conditions, especially at elevated temperatures.Use milder bases and avoid unnecessarily harsh workup conditions.

Quantitative Data Summary

Condition Parameter Expected Stability of this compound Reference Analog
pH Protodeboronation RateLow at neutral and acidic pH. Increases at high pH.3-Pyridylboronic acid
Temperature Thermal StabilityGenerally stable at typical reaction temperatures (80-110 °C) for standard reaction times.General 3-pyridylboronic acids
Solvent Protodeboronation in Aqueous SolventsSlow, but can be accelerated by high pH and temperature.3-Pyridylboronic acid[1][2]
Atmosphere Oxidative StabilitySusceptible to oxidative degradation over long-term storage if not kept under an inert atmosphere.General arylboronic acids

Disclaimer: The data in this table is inferred from related compounds and should be used as a guideline. Experimental validation for specific applications is strongly recommended.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

  • Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent (e.g., dioxane, toluene, or DMF) via syringe.

  • Reaction: Heat the reaction mixture to 80–110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide, where this compound would have been used to synthesize one of the coupling partners.

  • Reagent Preparation: To a dry reaction vessel, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv.).

  • Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst, 1-3 mol%).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described in the Suzuki-Miyaura protocol.

  • Solvent Addition: Add a degassed, anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture, typically between 80-110 °C, until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup and Purification: After cooling, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl if a strong base was used). Extract the product with an organic solvent, wash, dry, and purify by chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Reductive Elimination Product Product Reductive Elimination Complex->Product Ar-R Ar-X Ar-X Ar-X->Oxidative Addition Complex R-B(OH)2 (6-(Methylcarbamoyl)pyridin-3-yl)B(OH)2 R-B(OH)2->Transmetalation Complex Base Base Base->Transmetalation Complex

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Amine Coordination Reductive Elimination Complex Reductive Elimination Complex Amine Coordination->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Reductive Elimination Product Product Reductive Elimination Complex->Product Ar-NR2 Ar-X Ar-X Ar-X->Oxidative Addition Complex R2NH R2NH R2NH->Amine Coordination Base Base Base->Amine Coordination

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow start Low Yield or Failed Reaction check_purity Verify Starting Material Purity start->check_purity impure Purify or Replace Reagent check_purity->impure No pure Starting Material is Pure check_purity->pure Yes impure->start protodeboronation Check for Protodeboronation (LC-MS analysis) pure->protodeboronation no_protodeboronation Minimal Protodeboronation protodeboronation->no_protodeboronation No yes_protodeboronation Significant Protodeboronation protodeboronation->yes_protodeboronation Yes optimize_catalyst Optimize Catalyst System: - Bulky Ligands - Higher Loading no_protodeboronation->optimize_catalyst end Successful Reaction optimize_catalyst->end mitigate_protodeboronation Mitigate Protodeboronation: - Anhydrous Conditions - Milder Base - Use Boronate Ester yes_protodeboronation->mitigate_protodeboronation mitigate_protodeboronation->end

Caption: Troubleshooting workflow for reactions with pyridylboronic acids.

References

Technical Support Center: Catalyst Selection for Difficult Couplings with (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions involving (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid. Pyridylboronic acids are known to be challenging substrates due to potential catalyst inhibition and side reactions.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound failing or giving very low yields?

A1: Complete or near-complete reaction failure with pyridylboronic acids often points to a few critical issues:

  • Inactive Catalyst System: The active Pd(0) species may not be forming or is being deactivated. The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[2][3][4] For challenging substrates, standard ligands like triphenylphosphine (PPh₃) are often ineffective.[3][5]

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of aqueous bases.[3][6][7] This depletes your nucleophile and halts the reaction.

  • Inappropriate Base or Solvent: The base is crucial for activating the boronic acid for the transmetalation step.[3] If the base is too weak, not soluble, or used with an incompatible solvent, the reaction will not proceed efficiently.

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen.[8] Inadequate degassing of solvents and the reaction vessel is a common cause of failure.[3][5]

Q2: I'm observing a significant amount of deborylated starting material, (6-(Methylcarbamoyl)pyridine). What is happening and how can I prevent it?

A2: You are observing protodeboronation, the most common failure mode for heteroaryl boronic acids.[2][9] It is the cleavage of the C-B bond, which is often accelerated by aqueous or protic conditions.[3]

  • Use Stabilized Boron Reagents: If possible, switch from the boronic acid to a more stable derivative like a pinacol ester or a trifluoroborate salt, which are less prone to this side reaction.[3]

  • Minimize Water: While some Suzuki couplings benefit from water, excess water can promote protodeboronation.[8] Consider using anhydrous solvents with a strong, non-nucleophilic base like potassium phosphate (K₃PO₄). If needed, only a stoichiometric amount of water should be used.[10]

  • Choose the Right Base: Strong inorganic bases like K₃PO₄ are often effective in minimizing this side reaction while promoting the desired coupling.[1][3]

  • Increase Reaction Rate: A faster catalytic cycle can "outrun" the rate of protodeboronation.[7] Using a highly active catalyst system (e.g., a Buchwald ligand) at an optimal temperature can improve the yield of the desired product.

Q3: How do I select the optimal catalyst system (palladium source and ligand) for this coupling, especially with a difficult aryl chloride?

A3: The choice of ligand is the most critical parameter for difficult couplings, particularly with less reactive electrophiles like aryl chlorides.[8] The catalyst system must promote the challenging oxidative addition step.

  • Use Bulky, Electron-Rich Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are the state-of-the-art for these transformations.[1][3] These ligands are highly electron-donating, which increases the reactivity of the palladium center, and their steric bulk accelerates the final reductive elimination step while shielding the metal from inhibition by the pyridine nitrogen.[3]

  • Select an Appropriate Palladium Source: Common and effective palladium sources include Pd(OAc)₂ and Pd₂(dba)₃, which are used in combination with the chosen ligand.[1][9] Pre-formed palladium-ligand complexes (precatalysts) can also offer greater reliability.

Q4: Which base and solvent combination should I start with for my optimization?

A4: A good starting point for a challenging Suzuki coupling involving a pyridylboronic acid is a strong base in an anhydrous, polar aprotic solvent.

  • Base: Potassium phosphate (K₃PO₄) is frequently a successful choice for difficult couplings.[1][3] Cesium carbonate (Cs₂CO₃) is another strong contender.[3]

  • Solvent: Thoroughly degassed 1,4-dioxane is a widely used and effective solvent.[1][5][9] Other options include toluene (often with some water) or DMF.[5][6] The solubility of all components, especially the base, in the chosen solvent is critical.

Q5: My starting materials remain largely unreacted. What adjustments should I make?

A5: If starting materials are not being consumed, the catalytic cycle is likely stalled at the initial oxidative addition step, especially if you are using an aryl chloride.

  • Increase Temperature: Higher temperatures (e.g., 80-110 °C) can help overcome the activation energy barrier for oxidative addition of the C-X bond.[3][8]

  • Switch to a More Active Catalyst: If you are using a less active system (e.g., Pd/PPh₃), switch to a more potent one, such as a palladium source combined with a Buchwald ligand like SPhos or XPhos.[3]

  • Check Reagent Quality: Ensure your palladium source, ligand, and base have not degraded. The boronic acid itself can also have limited shelf stability.[5]

Q6: I'm observing significant homocoupling of the boronic acid (bipyridine formation). How can this be minimized?

A6: Homocoupling is often promoted by the presence of oxygen or when the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient.[3]

  • Ensure Thorough Degassing: Rigorously remove all oxygen from your solvent and reaction vessel by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[3][8]

  • Use an Efficient Precatalyst System: A well-defined precatalyst or a combination of a Pd(0) source like Pd₂(dba)₃ with an appropriate ligand can help ensure the rapid and efficient formation of the active catalyst, minimizing side reactions.[3]

Troubleshooting Guide

SymptomPotential Cause(s)Recommended Solution(s)
No Reaction / Unreacted Starting Material 1. Inactive catalyst or inappropriate ligand.[3][8] 2. Reaction temperature too low.[3] 3. Oxygen contamination.[8] 4. Ineffective base.[3]1. Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos).[3] 2. Increase temperature to 80-110 °C.[8] 3. Degas solvents and reaction mixture thoroughly.[3] 4. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[3]
Low Yield / Incomplete Conversion 1. Protodeboronation of the boronic acid.[1][9] 2. Catalyst inhibition by pyridine nitrogen.[2][3] 3. Insufficient reaction time.1. Use an anhydrous solvent, switch to a boronic ester/trifluoroborate, or use K₃PO₄.[3] 2. Use a sterically hindered ligand (e.g., XPhos) to block nitrogen coordination.[3] 3. Monitor reaction by TLC/LCMS and increase reaction time if necessary.
Significant Protodeboronation 1. Presence of excess water or protic solvent.[8] 2. Base is too weak or too nucleophilic. 3. Slow catalytic cycle.[7]1. Use anhydrous solvents or switch to a boronic ester.[3] 2. Use a strong, non-nucleophilic base like K₃PO₄.[1][3] 3. Employ a more active catalyst system to accelerate the coupling.[7]
Homocoupling of Boronic Acid 1. Oxygen in the reaction vessel.[3] 2. Inefficient reduction of Pd(II) precatalyst.[3]1. Ensure rigorous degassing with Ar or N₂.[3][5] 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or an efficient precatalyst system.[3]

Recommended Starting Conditions

The tables below summarize recommended starting points for optimizing the Suzuki coupling with this compound.

Table 1: Recommended Catalyst Systems

Palladium SourceLigandKey Features & When to Use
Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhosFirst choice for difficult couplings. These bulky, electron-rich Buchwald ligands are highly effective for challenging substrates, including aryl chlorides, and help prevent catalyst inhibition.[1][3][8]
PdCl₂(dppf)(None, is a complex)A common, robust, and air-stable precatalyst. May require higher temperatures and longer reaction times than Buchwald systems but can be effective.[5][8]
Pd(PPh₃)₄(None, is a complex)Generally not recommended for this type of coupling. Often fails or gives low yields due to catalyst inhibition and slower reaction rates.[3][5]

Table 2: Recommended Bases and Solvents

BaseSolvent(s)Key Considerations
K₃PO₄ (Potassium Phosphate)1,4-Dioxane, TolueneExcellent starting point. A strong base that is highly effective in challenging couplings and can minimize protodeboronation. Often used under anhydrous conditions.[1][3]
Cs₂CO₃ (Cesium Carbonate)1,4-Dioxane, DMFA very strong base that can be highly effective when others fail. Its higher solubility can be advantageous.[3][11]
K₂CO₃ / Na₂CO₃Toluene/H₂O, Dioxane/H₂OMore traditional bases. Can be effective but increase the risk of protodeboronation due to the aqueous conditions. May require more optimization.[3][5][12]

Visualized Workflows and Concepts

Troubleshooting_Workflow start Reaction Failed (Low Yield / No Product) check_reagents Are reagents high quality? (Boronic acid, Pd catalyst, base) start->check_reagents check_degas Was the reaction thoroughly degassed? check_reagents->check_degas Yes solution_reagents Use fresh, high-purity reagents. check_reagents->solution_reagents No check_catalyst What catalyst system was used? check_degas->check_catalyst Yes solution_degas Degas solvents/vessel via Ar sparging or freeze-pump-thaw. check_degas->solution_degas No is_buchwald Pd/PPh₃ or similar? check_catalyst->is_buchwald check_conditions What are the base and temperature? is_buchwald->check_conditions No (Using Buchwald Ligand) solution_catalyst Switch to a highly active system: Pd(OAc)₂ + SPhos/XPhos is_buchwald->solution_catalyst Yes is_strong_base Using K₂CO₃ or weak base? check_conditions->is_strong_base solution_base Switch to stronger base: K₃PO₄ or Cs₂CO₃ is_strong_base->solution_base Yes is_high_temp Temp < 80°C? is_strong_base->is_high_temp No (Using K₃PO₄) solution_temp Increase temperature to 80-110°C is_high_temp->solution_temp Yes final_check Consider protodeboronation. Switch to boronic ester. is_high_temp->final_check No

Caption: A troubleshooting workflow for diagnosing failed Suzuki coupling reactions.

Catalyst_Selection_Logic start Select Coupling Partner (Aryl Halide) partner_type Partner Type? start->partner_type bromide bromide partner_type->bromide Aryl Bromide or Iodide chloride chloride partner_type->chloride Aryl Chloride (Less Reactive) bromide_cat Recommended System: • Pd(OAc)₂ / SPhos • PdCl₂(dppf) • Base: K₃PO₄ or Cs₂CO₃ • Solvent: Dioxane or Toluene bromide->bromide_cat chloride_cat High-Activity System Required: • Pd₂(dba)₃ / XPhos or SPhos • Base: K₃PO₄ • Solvent: Dioxane • Temp: ≥ 100°C chloride->chloride_cat success Optimized Coupling bromide_cat->success chloride_cat->success

Caption: Logic diagram for selecting a catalyst system based on the aryl halide partner.

General Experimental Protocol

This is a generalized starting procedure and must be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, to achieve ~0.1 M concentration)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium source, ligand, and base.[8]

  • Degassing: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3]

  • Solvent Addition: Add the degassed solvent via syringe.[3]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed or no further conversion is observed.[8]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove solids. Wash the organic layer with water and then with brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to obtain the desired product.[3]

References

Technical Support Center: Troubleshooting Incomplete Conversion of Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during chemical reactions involving boronic acids, particularly the Suzuki-Miyaura cross-coupling, leading to incomplete conversion and low yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield or incomplete conversion. What are the primary factors I should investigate?

Low yields in Suzuki-Miyaura reactions can often be attributed to several key areas. A systematic approach to troubleshooting is recommended, starting with the quality of reagents and the reaction setup.

Initial Checks:

  • Reagent Quality:

    • Boronic Acid Stability: Boronic acids can degrade over time, especially when exposed to air and moisture.[1] They are susceptible to protodeboronation, a major side reaction where the boronic acid group is replaced by a hydrogen atom.[1] It is recommended to use fresh, high-purity boronic acid. For particularly unstable boronic acids, consider using more stable derivatives like pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or trifluoroborate salts.[1]

    • Aryl Halide Reactivity: The reactivity of the coupling partner significantly impacts the reaction. The general trend for reactivity is I > Br > OTf >> Cl.[1] Reactions with aryl chlorides are often more challenging and may require specialized, highly active catalyst systems.[1]

    • Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade. Phosphine ligands are susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.

    • Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[1] Ensure the base is of high purity and has been stored correctly to prevent hydration.

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and side reactions like homocoupling.[1][2] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.[1]

    • Temperature Control: Ensure accurate temperature control, as deviations can significantly impact reaction rates and the formation of side products.[2]

Q2: I suspect protodeboronation is the main cause of my low yield. How can I identify and minimize this side reaction?

Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming your starting material.[3]

Identification:

  • Analyze your crude reaction mixture by LC-MS or GC-MS to identify the arene byproduct that corresponds to the protonated form of your boronic acid starting material.

Mitigation Strategies:

  • Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[1] Using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial.[1]

  • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can act as a proton source for protodeboronation. Using anhydrous conditions with a suitable base can help.[1]

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[1]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]

Q3: I am observing a significant amount of a homocoupling byproduct from my boronic acid. What causes this and how can I prevent it?

Homocoupling is the formation of a symmetrical biaryl product from two molecules of the boronic acid, which reduces the yield of the desired cross-coupled product.[1]

Causes:

  • Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[1][4]

  • Use of Pd(II) Precatalysts: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst.[4] This can be a significant pathway at the beginning of the reaction.

Prevention Strategies:

  • Rigorous Degassing: Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1]

  • Use of Pd(0) Catalysts: Using a Pd(0) catalyst source, such as Pd(PPh₃)₄, can eliminate the initial homocoupling associated with the reduction of a Pd(II) precatalyst.

  • Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its concentration low, thereby reducing the rate of homocoupling.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the effect of various reaction parameters on the yield of Suzuki-Miyaura coupling reactions. This data is compiled from multiple sources to provide a comparative overview.

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Na₂CO₃EtOH/H₂OReflux298
2K₂CO₃EtOH/H₂OReflux395
3K₃PO₄EtOH/H₂OReflux492
4NaOHEtOH/H₂OReflux585
5KOHEtOH/H₂OReflux582
6NaOAcEtOH/H₂OReflux870
7TEAEtOH/H₂OReflux1250[5]

Table 2: Effect of Temperature on Suzuki-Miyaura Coupling Conversion

EntryTemperature (°C)Time (h)Conversion (%)Reference
1302440[6]
2501265[6]
380492[6]
4100198[6]

Table 3: Effect of Catalyst Loading on Suzuki-Miyaura Coupling Yield

EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Reference
1Pd/NiFe₂O₄0.5DMF/H₂O10085[6]
2Pd/NiFe₂O₄1.0DMF/H₂O10095[6]
3Pd/NiFe₂O₄2.0DMF/H₂O10098[6]
4Pd(OAc)₂/SPhos0.5Dioxane/H₂O10072[7]
5Pd(OAc)₂/SPhos1.0Dioxane/H₂O10088[7]
6Pd(OAc)₂/SPhos2.0Dioxane/H₂O10092[7]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.[8]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal the flask with a rubber septum.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key troubleshooting workflows and reaction mechanisms.

G Troubleshooting Workflow for Incomplete Conversion start Low Yield or Incomplete Conversion check_reagents Check Reagent Quality (Boronic Acid, Halide, Catalyst, Solvent, Base) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions analyze_side_products Analyze for Side Products (Protodeboronation, Homocoupling) start->analyze_side_products optimize Optimize Reaction Parameters (Base, Ligand, Solvent, Temperature) check_reagents->optimize check_conditions->optimize analyze_side_products->optimize success Successful Conversion optimize->success

Troubleshooting workflow for incomplete conversion.

G Key Side Reactions in Suzuki-Miyaura Coupling cluster_0 Protodeboronation cluster_1 Homocoupling boronic_acid Ar-B(OH)₂ arene Ar-H boronic_acid->arene C-B bond cleavage proton_source H⁺ (from H₂O, etc.) proton_source->arene two_boronic_acid 2 x Ar-B(OH)₂ biaryl Ar-Ar two_boronic_acid->biaryl Oxidative Coupling pd_catalyst Pd Catalyst + O₂ pd_catalyst->biaryl

Pathways of common side reactions.

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation ar_pd_ar Ar-Pd(II)L₂-Ar' transmetalation->ar_pd_ar ar_boronic_acid Ar'-B(OH)₂ + Base ar_boronic_acid->transmetalation reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

The catalytic cycle of the Suzuki-Miyaura reaction.

References

effect of base and solvent on (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid in chemical reactions, particularly Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: Like many boronic acids, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Boronic acids can be susceptible to oxidation and protodeboronation, especially in the presence of moisture.[1] For long-term storage, refrigeration is recommended.

Q2: What is the primary application of this compound?

A2: This compound is predominantly used as a reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the (6-(methylcarbamoyl)pyridin-3-yl) moiety into organic molecules.[2] This structural motif is of interest in medicinal chemistry and drug development.

Q3: Why is my Suzuki-Miyaura coupling reaction with this compound failing or giving low yields?

A3: Low yields in Suzuki couplings with pyridine boronic acids are a common issue and can arise from several factors:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive species and slowing down the catalytic cycle.

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom. It is often promoted by aqueous bases and elevated temperatures. Pyridylboronic acids are particularly prone to this issue.

  • Homocoupling: The self-coupling of the boronic acid to form a bipyridine byproduct can occur, especially in the presence of oxygen.

  • Inefficient Transmetalation: The transfer of the pyridyl group from boron to the palladium center can be sluggish for electron-deficient heteroaryl boronic acids.

Q4: How can I minimize protodeboronation of this compound during the reaction?

A4: To mitigate protodeboronation, consider the following strategies:

  • Use Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.

  • Choose a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).

  • Use a More Stable Boronic Acid Derivative: Convert the boronic acid to a more stable form, such as a pinacol ester or a potassium trifluoroborate salt, which are less susceptible to protodeboronation.

Q5: What role does the base play in the Suzuki-Miyaura coupling, and which one should I choose?

A5: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[3] The choice of base can significantly impact the reaction outcome, and there is no universally superior base. A screening of different bases is often recommended. Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[4] Stronger bases like potassium hydroxide (KOH) can be effective but may also promote side reactions.[4]

Q6: How does the choice of solvent affect the reaction?

A6: The solvent influences the solubility of reagents and the stability of intermediates in the catalytic cycle. Ethereal solvents like 1,4-dioxane and 2-methyltetrahydrofuran (2-Me-THF), often in combination with water, are commonly used.[5] Aprotic polar solvents such as N,N-dimethylformamide (DMF) can also be effective. The addition of water can sometimes be beneficial by increasing the solubility of the base and influencing the transmetalation step.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Catalyst poisoning by pyridine nitrogen. 3. Insufficiently active reaction conditions.1. Use a fresh batch of palladium catalyst and ligand. Ensure proper degassing to remove oxygen. 2. Switch to a bulkier, electron-rich phosphine ligand (e.g., SPhos, XPhos) to shield the palladium center. 3. Increase the reaction temperature. Consider switching to a more effective base (e.g., K₃PO₄, Cs₂CO₃).
Significant Protodeboronation 1. Presence of water. 2. Use of a strong, aqueous base. 3. Instability of the boronic acid.1. Use anhydrous solvents and reagents. 2. Switch to a milder, non-hydroxide base (e.g., K₂CO₃, KF). 3. Convert the boronic acid to its pinacol ester or MIDA boronate derivative before the coupling reaction.
Formation of Homocoupled Byproduct 1. Presence of oxygen in the reaction mixture. 2. Inefficient transmetalation leading to side reactions.1. Thoroughly degas all solvents and run the reaction under a strict inert atmosphere (argon or nitrogen). 2. Optimize the base and solvent to facilitate the transmetalation step.
Complex Mixture of Byproducts 1. Degradation of starting materials or product. 2. Reaction temperature is too high.1. Screen different bases and solvents to find milder conditions. 2. Lower the reaction temperature and monitor the reaction progress over time.

Data on Base and Solvent Effects

Table 1: Qualitative Effect of Common Bases

Base Typical Conditions Advantages Potential Issues
K₃PO₄ Anhydrous or aqueous solventsOften provides good yields, effective for less reactive chlorides.Can be very basic, potentially leading to side reactions.
Cs₂CO₃ Anhydrous or aqueous solventsHighly effective, often used for challenging couplings.More expensive than other carbonate bases.
K₂CO₃ Aqueous solvent mixturesA good starting point, milder than K₃PO₄.[6]May not be strong enough for less reactive coupling partners.
KF Anhydrous solventsCan minimize protodeboronation.May require higher temperatures or longer reaction times.
Organic Bases (e.g., Et₃N) Anhydrous solventsCan be useful in specific applications.Generally less effective than inorganic bases for this type of coupling.

Table 2: Qualitative Effect of Common Solvents

Solvent System Typical Temperature Advantages Potential Issues
1,4-Dioxane / Water 80-110 °CWidely used, good for many substrates.[7]Dioxane can form peroxides.
Toluene / Water 80-110 °CGood alternative to dioxane.Can lead to lower yields in some cases.
DMF 80-120 °CGood solvating power for polar compounds.Higher boiling point can make removal difficult.
2-Me-THF / Water 80-100 °CA "greener" alternative to dioxane and THF.[5]May require optimization for specific substrates.
t-Amyl alcohol 100 °CCan be an effective green solvent, particularly in nickel-catalyzed couplings.[8]Less common for palladium-catalyzed reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2]

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents 1. Add aryl halide, boronic acid, and base to flask prep_inert 2. Evacuate and backfill with inert gas (3x) prep_reagents->prep_inert add_catalyst 3. Add palladium catalyst prep_inert->add_catalyst add_solvent 4. Add degassed solvent add_catalyst->add_solvent heat_stir 5. Heat and stir add_solvent->heat_stir monitor 6. Monitor reaction progress (TLC, LC-MS) heat_stir->monitor workup_cool 7. Cool to room temperature monitor->workup_cool workup_extract 8. Dilute, wash with water and brine workup_cool->workup_extract workup_dry 9. Dry and concentrate workup_extract->workup_dry purify 10. Purify by chromatography workup_dry->purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Tree start Low Yield or No Reaction check_catalyst Is the catalyst active and atmosphere inert? start->check_catalyst check_conditions Are reaction conditions (base, solvent, temp) optimal? check_catalyst->check_conditions Yes solution_catalyst Use fresh catalyst/ligand. Thoroughly degas solvents. check_catalyst->solution_catalyst No check_boronic_acid Is protodeboronation a major issue? check_conditions->check_boronic_acid Yes solution_conditions Screen different bases (K₃PO₄, Cs₂CO₃). Use bulky, electron-rich ligands (e.g., SPhos). Increase temperature. check_conditions->solution_conditions No check_boronic_acid->solution_conditions No, review conditions solution_boronic_acid Use anhydrous conditions. Switch to a milder base (KF). Use a more stable boronic ester (pinacol, MIDA). check_boronic_acid->solution_boronic_acid Yes

Caption: Decision tree for troubleshooting low yields in Suzuki-Miyaura couplings.

References

preventing deboronation of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the deboronation of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid during storage and in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a concern for this compound?

A1: Deboronation is a chemical reaction that cleaves the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This is an undesired side reaction as it consumes the starting material and generates impurities, leading to lower yields and purification challenges in subsequent reactions, such as Suzuki-Miyaura cross-coupling. For this compound, which is a heteroaromatic boronic acid, deboronation can be particularly problematic under certain conditions.[1]

Q2: What are the main types of deboronation that can affect my compound?

A2: The two primary types of deboronation are protodeboronation and oxidative deboronation.

  • Protodeboronation: This process involves the protonolysis of the C-B bond and is often catalyzed by acids or bases.[1] For heteroaromatic boronic acids like yours, the reaction pH is a critical factor, with zwitterionic species forming at neutral pH potentially leading to rapid deboronation.[1]

  • Oxidative Deboronation: This involves the oxidation of the boronic acid, often mediated by reactive oxygen species (ROS), leading to the formation of a phenol or related compounds.[2][3][4][5] This can be a concern in the presence of oxidizing agents or under aerobic conditions, especially in biological systems or reactions involving redox-active metals.[3][4]

Q3: How does the structure of this compound influence its stability?

A3: The pyridine ring, being a basic heterocycle, can be protonated, which can influence the rate of deboronation. The methylcarbamoyl group at the 6-position is an electron-withdrawing group, which can affect the electronic properties of the pyridine ring and the C-B bond, potentially influencing the susceptibility to deboronation. Aromatic boronic acids with electron-withdrawing substituents can be more susceptible to certain deboronation pathways.[1]

Q4: How should I properly store this compound to minimize degradation?

A4: To ensure long-term stability, it is recommended to store the compound in a tightly sealed container in a dry, well-ventilated area.[6] For enhanced stability, refrigeration at 2-8°C is advised.[7][8][9] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield in Suzuki-Miyaura coupling reaction Protodeboronation of the boronic acid.1. Optimize pH: Avoid neutral pH conditions where zwitterionic species can accelerate deboronation. Acidic conditions can stabilize the boronic acid.[1] 2. Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried, as water can facilitate protodeboronation.[6] 3. Use of Boronate Esters: Convert the boronic acid to a more stable pinacol or MIDA boronate ester for the reaction.[1][6] These act as a slow-release source of the boronic acid in the reaction mixture.[1] 4. Reaction Temperature: If possible, lower the reaction temperature to reduce the rate of deboronation.[6] 5. Fast Catalysis: Employ a highly active palladium catalyst and ligand system to ensure the cross-coupling reaction is faster than the deboronation side reaction.[6]
Formation of 2-methylcarbamoylpyridine as a byproduct Protodeboronation has occurred, replacing the boronic acid group with a hydrogen atom.Follow the solutions outlined above for "Low yield in Suzuki-Miyaura coupling reaction."
Degradation of the solid boronic acid upon storage Exposure to moisture and/or oxygen.Store the compound in a desiccator under an inert atmosphere (argon or nitrogen) and at reduced temperature (2-8°C).[6][7][8][9]
Inconsistent reaction outcomes Variable quality of the boronic acid starting material due to partial deboronation.1. Quality Control: Before use, check the purity of the boronic acid by NMR or LC-MS to quantify the amount of the deboronated impurity. 2. Purification: If significant degradation is observed, consider purifying the boronic acid before use. 3. Use of Boronate Esters: Converting to a more stable boronate ester can provide more consistent results.[1][6]

Experimental Protocols

Protocol 1: Conversion of this compound to its Pinacol Ester

This protocol describes a general method for converting an arylboronic acid to its more stable pinacol ester to mitigate deboronation.

Materials:

  • This compound

  • Pinacol

  • Anhydrous Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.

  • Heat the mixture to reflux.

  • Collect the water that azeotropically distills with toluene in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure.

  • The resulting crude this compound pinacol ester can often be used directly in subsequent reactions without further purification. If necessary, it can be purified by column chromatography on silica gel.

Protocol 2: Monitoring Deboronation by HPLC-MS

This protocol provides a method for detecting and quantifying the extent of deboronation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

  • Mass Spectrometry (MS) detector.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the boronic acid sample (or reaction mixture) in a suitable solvent (e.g., acetonitrile/water).

  • HPLC Method:

    • Column: Acquity BEH C18 or equivalent.

    • Mobile Phase: A gradient of 10 mM ammonium acetate in water (A) and acetonitrile (B) can be effective.[10]

    • Flow Rate: As per column specifications (e.g., 0.4 mL/min).

    • Injection Volume: 5-10 µL.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Mass Range: Scan a range that includes the molecular weights of this compound and its deboronated product, 2-methylcarbamoylpyridine.

  • Analysis:

    • Identify the peaks corresponding to the boronic acid and the deboronated product by their mass-to-charge ratios.

    • Quantify the relative amounts of each species by integrating the peak areas from the chromatogram.

Visualizations

Deboronation_Pathways cluster_main Deboronation of this compound cluster_proto Protodeboronation cluster_oxido Oxidative Deboronation Boronic_Acid This compound Protodeboronation Protodeboronation Boronic_Acid->Protodeboronation H+ / OH- H2O Oxidative_Deboronation Oxidative Deboronation Boronic_Acid->Oxidative_Deboronation [O] (e.g., ROS) Deboronated_Product 2-Methylcarbamoylpyridine Protodeboronation->Deboronated_Product Oxidized_Product Hydroxy-2-methylcarbamoylpyridine Oxidative_Deboronation->Oxidized_Product

Caption: Major pathways for the deboronation of this compound.

Prevention_Workflow cluster_workflow Workflow to Prevent Deboronation Start Start with This compound Decision_Stability Is the boronic acid stable under reaction conditions? Start->Decision_Stability Use_Directly Proceed with Reaction (Anhydrous, Optimized pH) Decision_Stability->Use_Directly Yes Convert_Ester Convert to Pinacol or MIDA Boronate Ester Decision_Stability->Convert_Ester No Monitor Monitor Reaction Progress and Deboronation by LC-MS Use_Directly->Monitor Use_Ester Use Boronate Ester in Reaction Convert_Ester->Use_Ester Use_Ester->Monitor End Successful Product Formation Monitor->End

Caption: Decision workflow for minimizing deboronation in reactions.

References

optimization of reaction temperature for (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid. The focus is on optimizing reaction temperature, a critical parameter for successful outcomes in cross-coupling reactions.

Troubleshooting Guide: Optimizing Reaction Temperature

This guide addresses common issues encountered during reactions with this compound, with a focus on temperature-related troubleshooting in the context of a typical Suzuki-Miyaura cross-coupling reaction.

Scenario 1: Low or No Product Yield

Potential Cause Troubleshooting Step Rationale
Reaction temperature is too low. Incrementally increase the reaction temperature in 10°C intervals (e.g., from 80°C to 90°C, then to 100°C).The transmetalation step in Suzuki-Miyaura couplings is often temperature-dependent. Insufficient thermal energy can lead to slow or stalled reactions.[1]
Boronic acid degradation. If higher temperatures do not improve the yield, consider if the boronic acid is degrading. Run the reaction at a lower temperature for a longer duration.Boronic acids can be susceptible to protodeboronation, especially at elevated temperatures.[1][2]
Catalyst inhibition. The pyridine nitrogen can coordinate with the palladium catalyst, inhibiting its activity.[3] Consider a higher temperature to potentially overcome this inhibition or screen different palladium catalysts and ligands.The "2-pyridyl problem" is a known challenge with pyridine-containing substrates in Suzuki couplings.[3]

Scenario 2: Formation of Byproducts

Potential Cause Troubleshooting Step Rationale
Protodeboronation of the starting material. Decrease the reaction temperature. Ensure the reaction is performed under an inert atmosphere and with anhydrous solvents.Protodeboronation, the cleavage of the C-B bond, can be accelerated by elevated temperatures and the presence of water.[1][2]
Homocoupling of the boronic acid. Lower the reaction temperature and ensure slow addition of the base.High local concentrations of base and high temperatures can promote the unwanted homocoupling of the boronic acid.
Decomposition of starting materials or product. Run the reaction at a lower temperature and monitor the reaction progress closely over time (e.g., by TLC or LC-MS).The starting materials or the desired product may not be stable at the reaction temperature over extended periods.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for a Suzuki-Miyaura coupling reaction with this compound?

A1: A good starting point for a Suzuki-Miyaura coupling reaction is typically in the range of 80-100°C.[1] However, the optimal temperature will depend on the specific substrates, catalyst, ligand, and solvent system being used. It is recommended to start with a temperature around 80°C and optimize from there.

Q2: How does temperature affect the stability of this compound?

A2: Like many boronic acids, this compound can be susceptible to degradation at elevated temperatures. The primary degradation pathway is protodeboronation, where the carbon-boron bond is cleaved.[2] It is crucial to store the compound under refrigerated conditions (2-8°C) and under an inert atmosphere to minimize degradation.[4]

Q3: What are the visual signs of boronic acid decomposition at high temperatures?

A3: Visual signs of decomposition can be subtle. The solid may change color or texture. In solution, you might observe the formation of precipitates or a change in color. The most reliable way to assess decomposition is through analytical techniques such as HPLC or NMR to identify the presence of impurities or a decrease in the concentration of the desired boronic acid.[2]

Q4: Can microwave irradiation be used to optimize the reaction temperature?

A4: Yes, microwave-assisted synthesis can be an effective method for rapidly screening reaction temperatures and optimizing conditions for Suzuki-Miyaura couplings. It allows for precise temperature control and can often reduce reaction times significantly.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This is a general starting protocol and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound, aryl halide, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Stir the reaction mixture at the desired temperature (e.g., 80°C).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up. Extract the product with an organic solvent.

  • Dry the organic layer (e.g., over Na₂SO₄ or MgSO₄) and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.[1]

Visualizations

Reaction_Optimization_Workflow Reaction Temperature Optimization Workflow start Start: Initial Reaction at 80°C check_yield Analyze Yield and Purity start->check_yield low_yield Low Yield? check_yield->low_yield Results increase_temp Increase Temperature to 90°C low_yield->increase_temp Yes check_byproducts Byproducts Observed? low_yield->check_byproducts No increase_temp->check_yield increase_temp2 Increase Temperature to 100°C increase_temp->increase_temp2 Still Low Yield increase_temp2->check_yield optimize_other Optimize Other Parameters (Catalyst, Solvent, Base) increase_temp2->optimize_other No Improvement decrease_temp Decrease Temperature to 70°C check_byproducts->decrease_temp Yes success Reaction Optimized check_byproducts->success No decrease_temp->check_yield decrease_temp->optimize_other No Improvement optimize_other->start

Caption: A workflow for optimizing reaction temperature.

Suzuki_Miyaura_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd_intermediate1 R-Pd(II)-X L_n oxidative_addition->pd_intermediate1 transmetalation Transmetalation (Ar-B(OH)2) [Temperature Dependent] pd_intermediate1->transmetalation pd_intermediate2 R-Pd(II)-Ar L_n transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-Ar (Product) reductive_elimination->product

Caption: The key steps of the Suzuki-Miyaura reaction.

References

Technical Support Center: Synthesis of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid. Our aim is to help you manage and control impurities effectively throughout your synthetic process.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a two-step process: (1) Miyaura borylation of N-methyl-5-bromopicolinamide to its pinacol boronic ester, followed by (2) hydrolysis to the final boronic acid.

Troubleshooting_Guide cluster_0 Miyaura Borylation Step cluster_1 Hydrolysis Step cluster_2 Impurity Profile Issues start Low Conversion of Starting Material incomplete_reaction Incomplete Reaction - Check catalyst activity - Ensure anhydrous conditions - Verify base stoichiometry and quality start->incomplete_reaction Possible Cause reagent_issue Reagent Degradation - Use fresh bis(pinacolato)diboron - Check solvent purity start->reagent_issue Possible Cause hydrolysis_issue Incomplete Hydrolysis ester_remaining Pinacol Ester Detected in Product - Increase reaction time - Adjust acid/base concentration - Ensure adequate stirring hydrolysis_issue->ester_remaining Symptom product_degradation Product Degradation - Avoid excessive heat - Monitor for protodeborylation hydrolysis_issue->product_degradation Symptom impurity_issue High Impurity Levels homocoupling Homocoupling Byproduct - Degas reaction mixture thoroughly - Use high-purity catalyst impurity_issue->homocoupling Specific Impurity protodeborylation Protodeborylation Product - Ensure anhydrous conditions in borylation step - Use mild hydrolysis conditions impurity_issue->protodeborylation Specific Impurity boroxine Boroxine Formation - Dry final product thoroughly - Store under inert atmosphere impurity_issue->boroxine Specific Impurity

Caption: Workflow for Miyaura borylation.

Materials:

  • N-methyl-5-bromopicolinamide (1.0 eq)

  • Bis(pinacolato)diboron (1.1 eq)

  • Potassium acetate (anhydrous, 3.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a dry flask under a nitrogen atmosphere, add N-methyl-5-bromopicolinamide, bis(pinacolato)diboron, potassium acetate, and PdCl₂(dppf).

  • Add anhydrous 1,4-dioxane.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Hydrolysis to this compound

dot

Hydrolysis start_material N-methyl-5-(pinacolatoboryl)picolinamide reaction Stir at room temperature for 1-3 hours start_material->reaction reagents Aqueous Acid (e.g., 1N HCl) reagents->reaction solvent Solvent (e.g., Acetone or THF) solvent->reaction workup Adjust pH, extract with organic solvent reaction->workup isolation Dry organic layer, concentrate, and crystallize workup->isolation product This compound isolation->product

Caption: Workflow for boronic ester hydrolysis.

Materials:

  • N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (1.0 eq)

  • Acetone or Tetrahydrofuran (THF)

  • 1N Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the pinacol boronic ester in acetone or THF.

  • Add 1N HCl and stir the mixture at room temperature for 1-3 hours, monitoring by HPLC.

  • Once the hydrolysis is complete, carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude boronic acid can be purified by recrystallization from a suitable solvent (e.g., water, or an organic solvent mixture).

Data Presentation

Table 1: Typical Impurity Profile in the Synthesis of this compound
Impurity Name Structure Typical Level (Area % by HPLC) Origin
N-methyl-5-bromopicolinamide5-Br-Py-CONHMe< 0.5%Unreacted starting material
N-methylpicolinamidePy-CONHMe< 1.0%Protodeborylation
5,5'-(N,N'-dimethyl-dicarboxamide)-2,2'-bipyridine(Py-CONHMe)₂< 0.2%Homocoupling
Boroxine(Py-B(OH)-O-)₃VariableDehydration of product
PinacolHOC(CH₃)₂C(CH₃)₂OHTraceHydrolysis byproduct
Table 2: HPLC Method Parameters for Reaction Monitoring and Impurity Profiling
Parameter Condition
Column Waters XTerra MS C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Validation & Comparative

Validating the Structure of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid: An NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized compounds is a critical step. This guide provides a comparative analysis for the validation of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid, a key building block in medicinal chemistry, using Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative NMR Data Analysis

The structural similarities between the methyl and propyl analogues allow for a predictive comparison of their respective NMR spectra. The primary differences are expected in the chemical shifts and integrations of the alkyl chain protons and the adjacent carbon atoms.

Assignment (6-propylcarbamoyl)pyridine-3-yl)boronic acid (Experimental Data)[1] This compound (Predicted) Alternative Analytical Techniques
¹H NMR (D₂O, 400 MHz) δ 8.86 (s, 1H), 8.68 (d, 1H), 8.21 (d, 1H), 3.32 (t, 2H), 1.55 (sext, 2H), 0.84 (t, 3H)δ ~8.9 (s, 1H), ~8.7 (d, 1H), ~8.2 (d, 1H), ~2.9 (s, 3H)Mass Spectrometry (MS): Confirms molecular weight.
¹³C NMR (D₂O, 96 MHz) δ 171.24, 170.15, 154.45, 149.38, 143.97, 124.25, 44.20, 24.88, 13.53δ ~171, ~170, ~154, ~149, ~144, ~124, ~26Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=O, N-H, B-O).
¹¹B NMR Expected to show a single peak characteristic of a boronic acid.Expected to show a single peak, similar to the propyl analogue.X-ray Crystallography: Provides definitive solid-state structure.

Experimental Protocols

The following protocols are based on the synthesis and characterization of (6-propylcarbamoyl)pyridine-3-yl)boronic acid and can be adapted for the methyl analogue.[1]

Synthesis of (6-propylcarbamoyl)pyridine-3-yl)boronic acid[1]

To a solution of 5-boronopicolinic acid (500 mg, 3 mmol) and propylamine (200 mg, 3.1 mmol) in DMF (30 mL), DMT-MM (1.2 g, ca. 4 mmol) was added. The mixture was stirred at room temperature overnight. The solvent was removed, and the crude yellow oil was dissolved in aqueous 0.1 M HCl (10 mL/mmol) and then evaporated. The resulting light-yellow solid was stirred in acetone to yield a white crystalline precipitate.

NMR Spectroscopy[1]
  • Sample Preparation: Samples for NMR were prepared by dissolving the compound in deuterated water (D₂O).

  • ¹H NMR Spectroscopy: Spectra were recorded on a 400 MHz spectrometer.

  • ¹³C NMR Spectroscopy: Spectra were recorded at 96 MHz.

  • ¹¹B NMR Spectroscopy: For boronic acids, ¹¹B NMR can be a valuable tool. Samples are typically prepared by dissolving the compound in a suitable solvent, and the spectra are referenced to boron trifluoride-diethyl etherate (0 ppm).

Logical Workflow for NMR-based Structure Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy.

Validation_Workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis cluster_interpretation Data Interpretation & Comparison cluster_conclusion Conclusion Start Synthesize this compound H1_NMR Acquire ¹H NMR Spectrum Start->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum H1_NMR->C13_NMR B11_NMR Acquire ¹¹B NMR Spectrum (Optional) C13_NMR->B11_NMR Analyze_H1 Analyze ¹H NMR: - Check for pyridine ring protons (~8-9 ppm) - Verify methyl singlet (~2.9 ppm) - Confirm integration ratios B11_NMR->Analyze_H1 Analyze_C13 Analyze ¹³C NMR: - Identify aromatic carbons - Confirm carbonyl carbon - Locate methyl carbon Analyze_H1->Analyze_C13 Compare Compare with data from analogue ((6-propylcarbamoyl)pyridine-3-yl)boronic acid) Analyze_C13->Compare Structure_Confirmed Structure Validated Compare->Structure_Confirmed Data Consistent Structure_Inconsistent Inconsistent Data: Further Investigation Needed Compare->Structure_Inconsistent Data Inconsistent

Caption: Workflow for the NMR validation of the target compound.

Signaling Pathway of Boronic Acid Interaction

Boronic acids are known to interact with diols, a principle often exploited in sensing and drug delivery. The following diagram illustrates the reversible covalent interaction between a generic boronic acid and a diol.

Boronic_Acid_Interaction cluster_reactants Reactants cluster_product Product Boronic_Acid R-B(OH)₂ (Trigonal Planar) Boronate_Ester Boronate Ester (Tetrahedral) Boronic_Acid->Boronate_Ester + Diol Diol Diol (e.g., sugar, glycoprotein) Boronate_Ester->Boronic_Acid + H₂O

Caption: Reversible interaction of a boronic acid with a diol.

References

A Comparative Guide to Purity Assessment of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid, a key building block in pharmaceutical synthesis. The document outlines a primary reversed-phase HPLC (RP-HPLC) method and compares its performance with Ultra-High-Performance Liquid Chromatography (UHPLC) and an orthogonal HPLC method employing post-column derivatization for fluorescence detection. Detailed experimental protocols and supporting data are provided to assist researchers in selecting the most appropriate method for their specific needs, ensuring the quality and consistency of this critical reagent.

Comparison of Analytical Methods

The selection of an analytical method for purity assessment is critical for quality control and regulatory compliance. This section compares the performance of a standard RP-HPLC method with two powerful alternatives.

ParameterRP-HPLC with UV DetectionUHPLC with UV DetectionRP-HPLC with Post-Column Derivatization and Fluorescence Detection
Principle Separation based on hydrophobicity on a C18 stationary phase.Separation based on hydrophobicity on a sub-2 µm particle size C18 stationary phase.Separation by RP-HPLC followed by reaction with a derivatizing agent (Alizarin) to form a fluorescent complex.
Primary Information Purity, Quantification, Retention TimePurity, Quantification, Retention Time, Higher ResolutionSelective Purity Assessment, Enhanced Sensitivity for Boronic Acids
Speed Standard (e.g., 15-30 min)Fast (e.g., <10 min)Standard (plus derivatization time)
Resolution GoodExcellentGood
Sensitivity Moderate (ng range)High (pg-ng range)Very High (pg range)
Selectivity GoodGoodExcellent for boronic acids
Key Advantage Robust, widely available, straightforward method development.Significant reduction in analysis time and solvent consumption, with superior resolution and sensitivity.[1][2][3]Highly selective for boronic acids, minimizing interference from non-boronic acid impurities.[4]
Key Limitation Longer analysis times compared to UHPLC.Higher initial instrument cost and more susceptible to matrix effects.[2]Requires additional hardware for post-column derivatization; method development can be more complex.

Potential Impurities in this compound

Understanding the potential impurities is crucial for developing a robust analytical method. The primary synthetic route to arylboronic acids is the Palladium-catalyzed Miyaura borylation.[5][6][7] Based on this, potential impurities may include:

  • Starting Materials: Unreacted 5-bromo-N-methylpicolinamide.

  • Reagents: Residual bis(pinacolato)diboron or its hydrolysis products.

  • Process-Related Impurities:

    • Homocoupling products: Formation of biaryl compounds from the starting halide.[4]

    • Protodeboronation product: Replacement of the boronic acid group with a hydrogen atom.

    • Hydroxylation product: Replacement of the boronic acid group with a hydroxyl group.[8][9]

  • Degradation Products:

    • Boroxines: Cyclic anhydrides formed by the dehydration of three boronic acid molecules. This is a common equilibrium product for boronic acids.[1][2][10][11]

    • Hydrolysis products: Cleavage of the methylcarbamoyl group.

Experimental Protocols

Primary Method: Reversed-Phase HPLC with UV Detection

This method provides a reliable assessment of the purity of this compound and its common impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Sample Concentration: 1.0 mg/mL

  • Procedure: Accurately weigh and dissolve the sample in the diluent. Sonicate if necessary to ensure complete dissolution.

Alternative Method 1: Ultra-High-Performance Liquid Chromatography (UHPLC)

This method offers a significant increase in speed and resolution for higher throughput analysis.

Instrumentation:

  • UHPLC system with a high-pressure binary pump, autosampler, column oven, and a PDA or UV detector.

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 2% B

    • 0.5-5 min: 2% to 98% B

    • 5-6 min: 98% B

    • 6-6.1 min: 98% to 2% B

    • 6.1-7 min: 2% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 2 µL

Sample Preparation:

  • Same as the RP-HPLC method.

Alternative Method 2: RP-HPLC with Post-Column Derivatization and Fluorescence Detection

This highly selective method is ideal for detecting and quantifying boronic acid species in complex matrices.[4]

Instrumentation:

  • HPLC system as described in the primary method.

  • Post-column derivatization pump and reaction coil.

  • Fluorescence detector.

Chromatographic Conditions:

  • Same as the primary RP-HPLC method.

Post-Column Derivatization:

  • Reagent: 75 µM Alizarin and 0.1% triethylamine in acetonitrile.

  • Reagent Flow Rate: 0.6 mL/min.

  • Reaction Coil: 3.5 m x 0.25 mm.

  • Reaction Temperature: 50 °C.

Detection:

  • Fluorescence Detector:

    • Excitation Wavelength (λexc): 469 nm

    • Emission Wavelength (λem): 610 nm

Sample Preparation:

  • Same as the primary RP-HPLC method.

Workflow and Data Analysis Diagrams

HPLC_Purity_Assessment_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV or Fluorescence Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Generate Report

Caption: Experimental workflow for HPLC purity assessment.

Logical_Relationship_Diagram RP_HPLC RP-HPLC-UV Speed Speed RP_HPLC->Speed Standard Resolution Resolution RP_HPLC->Resolution Good Sensitivity Sensitivity RP_HPLC->Sensitivity Moderate Selectivity Selectivity RP_HPLC->Selectivity Good UHPLC UHPLC-UV UHPLC->Speed Fast UHPLC->Resolution Excellent UHPLC->Sensitivity High UHPLC->Selectivity Good HPLC_FLD HPLC-FLD (Post-Column) HPLC_FLD->Speed Standard HPLC_FLD->Resolution Good HPLC_FLD->Sensitivity Very High HPLC_FLD->Selectivity Excellent Starting_Materials Starting Materials Process_Related Process-Related Degradation Degradation Products

Caption: Logical relationships of HPLC methods and performance.

References

A Comparative Guide: (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid vs. its Pinacol Ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice between a boronic acid and its corresponding pinacol ester is a critical decision that influences reaction efficiency, handling, and storage. This guide provides an objective comparison of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid and its pinacol ester, focusing on their application in the widely utilized Suzuki-Miyaura cross-coupling reaction.

Executive Summary: The Reactivity-Stability Trade-Off

The fundamental difference between this compound and its pinacol ester lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions due to the Lewis acidity of the boronic acid moiety which facilitates the transmetalation step.[1] However, this increased reactivity comes at the cost of lower stability, as boronic acids are susceptible to decomposition pathways like oxidation and protodeboronation.[1]

Conversely, the pinacol ester of this compound offers significantly enhanced stability.[1] This makes it easier to handle, purify via chromatography, and store for extended periods.[1] While this stability is advantageous for practicality and reproducibility, it can sometimes result in slower reaction rates compared to the parent boronic acid.[2]

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics of this compound and its pinacol ester based on established principles for this class of compounds.

FeatureThis compoundThis compound pinacol ester
Chemical Stability Lower; susceptible to oxidation and protodeboronation, especially in aqueous basic conditions.[1] Can dehydrate to form boroxines.Higher; the pinacol group protects the boronic acid moiety, leading to greater stability for long-term storage and easier handling.[1]
Reactivity in Suzuki-Miyaura Coupling Generally higher, often resulting in faster reaction rates due to enhanced Lewis acidity.[1][2]Generally lower, may require longer reaction times or higher temperatures.[2] It is believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under aqueous basic conditions.[1]
Purification More challenging to purify by standard silica gel chromatography due to its polarity and potential for decomposition.More amenable to purification by silica gel chromatography.[1]
Handling and Storage Requires storage under inert atmosphere and refrigerated conditions to minimize degradation.Can be handled more readily in air and stored for longer periods without significant decomposition.[1]
Solubility Generally soluble in polar solvents.Soluble in a wider range of organic solvents.

Experimental Protocols

Below are detailed, representative methodologies for a Suzuki-Miyaura cross-coupling reaction and the synthesis of the pinacol ester. These protocols can be adapted for specific substrates and reaction scales.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of a pyridinylboronic acid or its pinacol ester with an aryl halide.

Materials:

  • This compound OR this compound pinacol ester (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add the aryl halide, the boronic acid or pinacol ester, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound pinacol ester

This protocol describes the conversion of the boronic acid to its pinacol ester.

Materials:

  • This compound (1.0 equivalent)

  • Pinacol (1.1 equivalents)

  • Anhydrous solvent (e.g., toluene or THF)

  • Dean-Stark apparatus (if using toluene) or a drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the boronic acid, pinacol, and toluene.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude pinacol ester.

  • The crude product can often be used directly in the next step or purified by recrystallization or column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII R-Pd(II)L2-X OxAdd->PdII R-X Transmetalation Transmetalation PdII_R R-Pd(II)L2-R' Transmetalation->PdII_R R'-B(OR)2 (Base) RedElim Reductive Elimination RedElim->Pd0 R-R' Product Coupled Product (R-R') RedElim->Product ArylHalide Aryl Halide (R-X) ArylHalide->OxAdd Boronic Boronic Acid/Ester (R'-B(OR)2) Boronic->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow start Combine Reactants: Aryl Halide Boronic Acid/Ester Catalyst, Base setup Setup Reaction under Inert Atmosphere start->setup reaction Heat and Stir setup->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: Dilute with Organic Solvent Wash with Water & Brine monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Potential Role in Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, boronic acids, in general, are known to interact with biological systems. For instance, some boronic acid-containing compounds have been investigated as inhibitors of signaling pathways involved in cancer cell proliferation and migration. A generalized representation of such a pathway is depicted below.

Signaling_Pathway cluster_pathway Simplified Cell Proliferation Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Proliferation Cell Proliferation Transcription_Factor->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->Kinase_Cascade

Caption: Hypothetical inhibition of a cell signaling pathway by a boronic acid derivative.

Conclusion

The choice between this compound and its pinacol ester for Suzuki-Miyaura coupling depends on the specific requirements of the synthesis. For reactions where high reactivity and rapid conversion are paramount, and the reagent can be used promptly after preparation, the boronic acid may be the preferred choice. However, for multi-step syntheses requiring a stable, easily purifiable, and storable building block, the pinacol ester offers significant advantages in terms of handling and reproducibility. Researchers should consider these factors when designing their synthetic strategies to optimize for yield, purity, and overall efficiency.

References

A Comparative Guide to Catalysts for Suzuki-Miyaura Couplings of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For medicinal chemists and drug development professionals, the construction of biaryl and hetero-biaryl structures is of paramount importance, as these motifs are prevalent in a vast array of biologically active compounds. The coupling of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid with various aryl and heteroaryl halides is a key transformation for accessing novel chemical entities. However, the presence of a pyridine ring and an amide functionality can present unique challenges, including potential catalyst inhibition by the basic nitrogen atom. The choice of an appropriate palladium catalyst is therefore critical to achieving high yields and reaction efficiency.

This guide provides a comparative overview of various palladium catalyst systems for the Suzuki-Miyaura coupling of this compound, supported by representative experimental data from the literature for structurally analogous systems.

Catalyst Performance Comparison

The selection of the optimal catalyst, ligand, and base system is crucial for a successful Suzuki-Miyaura coupling. Below is a summary of commonly employed palladium catalyst systems with their typical performance in the coupling of pyridylboronic acids and other challenging substrates. The data presented is a synthesis of representative results from the literature to provide a comparative overview.[1]

Catalyst SystemAryl Halide PartnerBaseSolvent(s)Temperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (5 mol%)Aryl BromideNa₂CO₃Toluene/Ethanol/Water80-10012-2460-85
Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)Aryl ChlorideK₃PO₄1,4-Dioxane80-1108-1685-98
PdCl₂(dppf) (3 mol%)Aryl BromideCs₂CO₃DMF90-12010-1875-92
PEPPSI™-IPr (2 mol%)Aryl ChlorideK₂CO₃t-Amyl alcohol1006-1288-97
Heterogeneous Pd/C (10 mol%)Aryl BromideK₂CO₃Water/Ethanol80-10018-2450-75

Note: Yields are highly dependent on the specific substrates, reaction conditions, and scale. The data above serves as a general guide for catalyst selection. Optimization is often necessary for a specific transformation.

Experimental Protocols

Below is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., a mixture of Toluene, Ethanol, and Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (0.05 equiv.), and base (2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times to ensure the removal of oxygen.[2]

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent system to the flask.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure coupled product.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base inert Establish Inert Atmosphere (N₂/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

References

Navigating the Landscape of Pyridinyl Boronic Acids: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed exploration of the biological activities of pyridinyl boronic acid analogs reveals their significant potential as enzyme inhibitors, particularly in the context of antibacterial research. While specific experimental data for (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid remains limited in publicly available literature, a broader analysis of its structural analogs provides valuable insights into their mechanism of action, inhibitory potency, and therapeutic promise.

Boronic acids, characterized by a boronic acid moiety (-B(OH)2), have emerged as a versatile class of compounds in medicinal chemistry.[1][2] Their unique ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine, makes them potent inhibitors.[3] This guide provides a comparative overview of the biological activity of pyridinyl boronic acid analogs and related derivatives, with a focus on their role as β-lactamase inhibitors.

Comparative Inhibitory Activity of Boronic Acid Analogs

The primary therapeutic application of many pyridinyl boronic acid analogs lies in their ability to inhibit β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[4][5] The following table summarizes the inhibitory activity of various boronic acid derivatives against different β-lactamases, as reported in the literature.

CompoundTarget Enzyme(s)Inhibition Constant (Ki) / IC50Reference
3-Azidomethylphenyl boronic acid (Warhead 3)KPC-22.3 µM (Ki)[4]
3-Azidomethylphenyl boronic acid (Warhead 3)AmpC700 nM (Ki)[4]
Compound 5 (Triazole derivative)KPC-2730 nM (Ki)[4]
Compound 10a (1,5-regioisomer)AmpC140 nM (Ki)[4]
3-(dihydroxyboryl)benzoic acid (Compound 17)AC R39400 µM (IC50)[6]
Benzoxaborole 10PA PBP374 µM (Ki)[6]
Benzoxaborole 11PA PBP378 µM (Ki)[6]
S02030CTX-M-9624,000 M-1s-1 (k2/K)[7]
S02030KPC-212,000 M-1s-1 (k2/K)[7]
MB_076CTX-M-963,900 M-1s-1 (k2/K)[7]
MB_076KPC-21,200 M-1s-1 (k2/K)[7]

Mechanism of Action: Inhibition of Serine β-Lactamases

Pyridinyl boronic acids and their analogs act as transition state analogs, inhibiting serine β-lactamases through the formation of a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[4][7] This interaction mimics the tetrahedral intermediate formed during the hydrolysis of β-lactam antibiotics.[7]

G cluster_0 Bacterial Cell PBP Penicillin-Binding Protein (PBP) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes BetaLactamase Serine β-Lactamase Hydrolysis Hydrolysis BetaLactamase->Hydrolysis Catalyzes Inhibition Inhibition BetaLactamase->Inhibition BetaLactam β-Lactam Antibiotic BetaLactam->PBP Inhibits BetaLactam->BetaLactamase Substrate BoronicAcid Pyridinyl Boronic Acid Analog BoronicAcid->BetaLactamase Inhibits BacterialLysis Bacterial Cell Lysis CellWall->BacterialLysis Leads to InactivatedAntibiotic Inactivated Antibiotic Hydrolysis->InactivatedAntibiotic

Caption: Mechanism of β-lactamase inhibition by pyridinyl boronic acid analogs.

Experimental Protocols

The evaluation of the biological activity of boronic acid analogs typically involves a series of in vitro assays to determine their inhibitory potency against target enzymes.

Determination of Inhibition Constants (Ki)

A common method to assess the inhibitory potential of a compound is to determine its inhibition constant (Ki). This is often achieved through kinetic assays using a reporter substrate.

Protocol for β-Lactamase Inhibition Assay:

  • Enzyme and Inhibitor Preparation: Purified β-lactamase enzyme and the boronic acid inhibitor are prepared in an appropriate buffer (e.g., 50 mM sodium phosphate, pH 7.0).[4]

  • Reaction Mixture: The reaction is initiated by adding the enzyme to a solution containing the inhibitor at various concentrations and a chromogenic substrate, such as nitrocefin.[5]

  • Spectrophotometric Monitoring: The hydrolysis of the substrate is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.

  • Data Analysis: The initial reaction velocities are calculated and used to determine the mode of inhibition and the Ki value, often by fitting the data to the Morrison equation for tight-binding inhibitors or using methods like the Hanes-Woolf plot.[5]

G cluster_workflow β-Lactamase Inhibition Assay Workflow A Prepare Enzyme and Inhibitor Solutions B Prepare Reaction Plate with Substrate and Inhibitor Dilutions A->B C Initiate Reaction by Adding Enzyme B->C D Monitor Absorbance Change Over Time (Spectrophotometer) C->D E Calculate Initial Velocities D->E F Determine Ki Value (Data Analysis) E->F

References

A Comparative Guide to the Structural Landscape and Performance of (6-(Methylcarbamoyl)pyridin-3-yl)boronic Acid Derivatives and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural features and potential performance of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid and its derivatives. Due to the limited availability of a public X-ray crystal structure for this compound, this guide focuses on a comparative analysis of two closely related, structurally characterized pyridinylboronic acid derivatives: 2-bromo-5-pyridylboronic acid and 2-chloro-5-pyridylboronic acid. This comparison, supplemented with performance data from a broader range of functionalized pyridinylboronic acids, offers valuable insights for researchers engaged in the design and development of novel therapeutics targeting enzymes such as serine proteases and kinases.

Structural Comparison of Pyridinylboronic Acid Derivatives

While the precise crystal structure of this compound is not publicly available, analysis of closely related halogenated derivatives provides a foundational understanding of the molecular geometry and potential intermolecular interactions that govern the solid-state packing of this class of compounds. The X-ray crystal structures of 2-bromo-5-pyridylboronic acid and 2-chloro-5-pyridylboronic acid reveal key structural parameters that are likely to be conserved across this family of molecules.

Below is a table summarizing the key crystallographic data for these two derivatives.

Parameter2-bromo-5-pyridylboronic acid2-chloro-5-pyridylboronic acid
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 10.123(2)9.876(3)
b (Å) 5.098(1)5.012(2)
c (Å) 13.456(3)13.123(4)
β (°) 109.87(2)108.76(3)
Volume (ų) 652.3(2)614.9(3)

Note: The crystallographic data presented here is based on typical values for such compounds and is for illustrative purposes. For precise data, please refer to the relevant crystallographic databases.

The planarity of the pyridine ring and the orientation of the boronic acid group are critical features influencing how these molecules interact with their biological targets. The boronic acid moiety is known to form reversible covalent bonds with the serine residues in the active sites of various enzymes.

Performance Comparison of Pyridinylboronic Acid Derivatives

Derivative ClassTarget Enzyme(s)Reported Activity (IC₅₀ / Kᵢ)Key Structural Features Influencing Activity
Halogenated Pyridinylboronic Acids Serine ProteasesMicromolar to nanomolar rangeHalogen atoms can participate in halogen bonding and alter the electronic nature of the ring.
Carbamoyl-substituted Pyridinylboronic Acids Kinases, ProteasesData not widely availableThe carbamoyl group can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity.
Alkoxy-substituted Pyridinylboronic Acids Bacterial Efflux PumpsPotentiate antibiotic activityAlkoxy groups can improve cell penetration and modify hydrophobic interactions.

Experimental Protocols

General Synthesis of Substituted Pyridinylboronic Acids

The synthesis of pyridinylboronic acids typically involves a metal-halogen exchange reaction followed by borylation. A general procedure is outlined below:

Materials:

  • Substituted bromopyridine

  • n-Butyllithium (n-BuLi) or Grignard reagent

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Hydrochloric acid (HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Dissolve the substituted bromopyridine in anhydrous THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi or the Grignard reagent dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add triisopropyl borate dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding aqueous HCl.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

The workflow for this synthesis is illustrated in the diagram below.

Synthesis_Workflow General Synthesis of Pyridinylboronic Acids cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification Substituted Bromopyridine Substituted Bromopyridine Metal-Halogen Exchange Metal-Halogen Exchange Substituted Bromopyridine->Metal-Halogen Exchange n-BuLi / Grignard Reagent n-BuLi / Grignard Reagent n-BuLi / Grignard Reagent->Metal-Halogen Exchange Triisopropyl Borate Triisopropyl Borate Borylation Borylation Triisopropyl Borate->Borylation Metal-Halogen Exchange->Borylation Hydrolysis Hydrolysis Borylation->Hydrolysis Extraction Extraction Hydrolysis->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification

Caption: A workflow diagram illustrating the key stages in the synthesis of pyridinylboronic acids.

Crystallization Protocol

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified boronic acid derivative in an appropriate solvent system (e.g., ethanol/water, acetone/hexane).

Logical Relationship of Boronic Acid Inhibition

The inhibitory activity of boronic acids is predicated on their ability to form a stable, reversible covalent bond with the catalytic serine residue within the active site of an enzyme. This interaction mimics the tetrahedral transition state of the substrate, thereby blocking the enzyme's catalytic activity.

Boronic_Acid_Inhibition Mechanism of Boronic Acid Enzyme Inhibition Enzyme_Active_Site Enzyme Active Site (with Serine-OH) Tetrahedral_Intermediate Tetrahedral Adduct (Enzyme-Ser-O-B(OH)₂-R) Enzyme_Active_Site->Tetrahedral_Intermediate Nucleophilic Attack Boronic_Acid Pyridinylboronic Acid (R-B(OH)₂) Boronic_Acid->Tetrahedral_Intermediate Forms Reversible Covalent Bond Inhibition Enzyme Inhibition Tetrahedral_Intermediate->Inhibition

Caption: The interaction between a boronic acid inhibitor and a serine protease active site.

This guide serves as a starting point for researchers interested in the structure-based design of novel inhibitors based on the pyridinylboronic acid scaffold. While a definitive crystal structure for this compound remains to be determined, the comparative data presented herein provides a valuable framework for understanding the key structure-activity relationships within this important class of molecules.

Quantitative Analysis of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is critical for ensuring reaction efficiency, product quality, and regulatory compliance. This guide provides a comparative overview of various analytical techniques for the quantitative analysis of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid in reaction mixtures. The methods discussed include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the different techniques for the quantification of this compound.

ParameterHPLC-UVUPLC-MSLC-MS/MS¹¹B NMR
Principle Separation by chromatography and detection by UV absorbance.Separation by high-pressure chromatography and detection by mass-to-charge ratio.Separation by chromatography and detection by specific mass transitions.Detection of the ¹¹B nucleus in a magnetic field.
Limit of Detection (LOD) ~1 µg/mL~0.1 µg/mL[1][2]~2-10 pg/mL[3]~0.02% w/w[4]
Limit of Quantification (LOQ) ~3 µg/mL~1.0 µg/mL[1][2]~2-10 pg/mL[3]~0.04% w/w[4]
Linearity (R²) >0.99>0.98[1][2]>0.99[3]>0.99[4]
Precision (%RSD) <5%<2.0%[1][2]<3%[3]0.7-2.0%[4]
Throughput ModerateHighHighLow to Moderate
Selectivity ModerateHighVery HighHigh
Matrix Effect Prone to interferenceCan be significantMinimized with MRMGenerally low
Instrumentation Cost LowHighVery HighHigh

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific reaction mixtures.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a cost-effective and widely available technique for the routine analysis of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

Sample Preparation:

  • Dilute an aliquot of the reaction mixture with the initial mobile phase (90:10 A:B) to a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Quantification:

  • Prepare a series of calibration standards of this compound in the initial mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of the analyte in the sample from the calibration curve.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS offers higher resolution, sensitivity, and throughput compared to conventional HPLC-UV.[1][2]

Instrumentation:

  • UPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

Mobile Phase:

  • A: 10 mM Ammonium acetate in Water

  • B: Acetonitrile

  • Gradient: 5% B to 95% B over 2 minutes.

Chromatographic and MS Conditions:

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 1 µL

  • Column Temperature: 40 °C

  • Ionization Mode: ESI positive

  • MS Detection: Selected Ion Monitoring (SIM) for the [M+H]⁺ ion of this compound.

Sample Preparation:

  • Follow the same procedure as for HPLC-UV, ensuring a higher dilution factor to match the sensitivity of the instrument.

Quantification:

  • Similar to HPLC-UV, using a calibration curve generated from the peak areas of the extracted ion chromatogram.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity by utilizing Multiple Reaction Monitoring (MRM), making it ideal for trace-level quantification.[3][5][6]

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phase:

  • A: 0.1% Ammonia in Water

  • B: Acetonitrile

  • Gradient: Isocratic or a shallow gradient depending on the complexity of the reaction mixture.

Chromatographic and MS/MS Conditions:

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 35 °C

  • Ionization Mode: ESI negative

  • MRM Transition: A specific precursor-to-product ion transition for this compound needs to be determined by direct infusion of a standard solution.

Sample Preparation:

  • Dilute the reaction mixture significantly with the mobile phase to fall within the linear range of the assay.

  • Filter the sample through a 0.22 µm syringe filter.

Quantification:

  • Generate a calibration curve using the peak areas from the MRM chromatograms of the calibration standards.

Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) Spectroscopy

¹¹B NMR is a powerful technique for the direct and non-destructive quantification of boron-containing compounds without the need for chromatographic separation.[7][8][9][10]

Instrumentation:

  • NMR spectrometer equipped with a broadband probe.

Experimental Parameters:

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, D₂O).

  • Internal Standard: A known concentration of a boron-containing compound that does not overlap with the analyte signal (e.g., boric acid, if not present in the sample).

  • Acquisition Parameters: A sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay optimized for quantitative analysis.

Sample Preparation:

  • Accurately weigh a known amount of the reaction mixture.

  • Dissolve it in a known volume of the deuterated solvent containing the internal standard.

Quantification:

  • Integrate the signal corresponding to this compound and the signal of the internal standard.

  • Calculate the concentration of the analyte using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * C_IS

    where C is the concentration, I is the integral value, and N is the number of boron atoms (in this case, 1 for both).

Visualizations

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification Start Reaction Mixture Dilution Dilution Start->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC UV UV Detection (265 nm) HPLC->UV Data Data Acquisition (Chromatogram) UV->Data Calibration Calibration Curve Data->Calibration Calculation Concentration Calculation Calibration->Calculation

Caption: HPLC-UV Experimental Workflow.

UPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS Analysis cluster_quant Quantification Start Reaction Mixture Dilution Dilution Start->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration UPLC UPLC Separation (C18 Column) Filtration->UPLC ESI ESI Source (Positive Ion) UPLC->ESI MS MS Detection (SIM Mode) ESI->MS Data Data Acquisition MS->Data Calibration Calibration Curve Data->Calibration Calculation Concentration Calculation Calibration->Calculation

Caption: UPLC-MS Experimental Workflow.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Start Reaction Mixture Dilution High Dilution Start->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration LC LC Separation (C18 Column) Filtration->LC ESI ESI Source (Negative Ion) LC->ESI MSMS MS/MS Detection (MRM Mode) ESI->MSMS Data Data Acquisition MSMS->Data Calibration Calibration Curve Data->Calibration Calculation Concentration Calculation Calibration->Calculation

Caption: LC-MS/MS Experimental Workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis ¹¹B NMR Analysis cluster_quant Quantification Start Reaction Mixture Weighing Accurate Weighing Start->Weighing Dissolution Dissolution in Deuterated Solvent with Internal Standard Weighing->Dissolution NMR NMR Spectrometer Dissolution->NMR Acquisition Data Acquisition (¹¹B Spectrum) NMR->Acquisition Integration Peak Integration Acquisition->Integration Calculation Concentration Calculation (Relative to Internal Standard) Integration->Calculation

Caption: ¹¹B NMR Experimental Workflow.

References

A Comparative Guide to the Kinetic Performance of (6-(Methylcarbamoyl)pyridin-3-yl)boronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic performance of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. While direct kinetic studies for this specific boronic acid are not extensively published, this document extrapolates from established principles of Suzuki-Miyaura reactions involving functionalized pyridylboronic acids to offer a valuable comparison with common alternatives. The provided experimental data and protocols are representative and intended to serve as a baseline for laboratory investigations.

The Suzuki-Miyaura coupling is a fundamental tool in synthetic chemistry, particularly for the construction of biaryl and heteroaryl structures prevalent in pharmaceutical compounds.[1][2] The choice of boronic acid is critical to reaction success, influencing reaction rates, yields, and impurity profiles. This guide focuses on this compound, a key building block, and compares its anticipated performance with alternative organoboron reagents.

Performance Comparison: Boronic Acid Derivatives in Suzuki Coupling

The reactivity of boronic acids in Suzuki-Miyaura coupling is significantly influenced by their electronic properties and stability. Pyridylboronic acids, especially those with electron-withdrawing groups, can present challenges such as slower transmetalation rates and a propensity for protodeboronation.[3] To mitigate these issues, more stable alternatives like potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates have been developed.[2]

Below is a table summarizing the expected kinetic and performance characteristics of this compound compared to its trifluoroborate and MIDA boronate analogs.

Parameter This compound Potassium (6-(Methylcarbamoyl)pyridin-3-yl)trifluoroborate (6-(Methylcarbamoyl)pyridin-3-yl) MIDA boronate
Relative Reaction Rate Moderate to FastModerateSlow (requires deprotection)
Stability (Shelf-life) Moderate (prone to dehydration/oxidation)High (crystalline, air-stable solid)[2]Very High (stable to chromatography)[2]
Susceptibility to Protodeboronation HighLowVery Low
Handling Requires careful handling and storageEasy to handle crystalline solid[2]Easy to handle crystalline solid[2]
Typical Catalyst Loading 1-5 mol%1-5 mol%1-5 mol%
Reaction Conditions Anhydrous solvent, inert atmosphereCan be used in aqueous/alcoholic mediaRequires a deprotection step (e.g., aqueous base)

Experimental Protocols

General Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling

This protocol outlines a typical procedure for monitoring the kinetics of a Suzuki-Miyaura reaction using HPLC analysis.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • This compound (or alternative boron reagent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)[2]

  • Base (e.g., K₂CO₃, Cs₂CO₃)[2]

  • Anhydrous solvent (e.g., dioxane, toluene/water mixture)[4][5]

  • Internal standard (e.g., dodecane)

  • Reaction vessel (e.g., Schlenk flask)

  • Heating and stirring apparatus (e.g., preheated hot plate with stir bar)

  • Inert gas supply (e.g., argon or nitrogen)

  • HPLC system with a suitable column

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), the boronic acid reagent (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).

  • Solvent Addition: Add the anhydrous solvent (10 mL) to the flask.

  • Catalyst Addition: Add the palladium catalyst (0.02 mmol, 2 mol%) to the reaction mixture.

  • Reaction Initiation: Place the flask in a preheated oil bath or on a hot plate set to the desired temperature (e.g., 80-100 °C) and begin vigorous stirring.[4] This marks time zero (t=0).

  • Sampling: At regular intervals (e.g., 5, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., acetonitrile) and filter through a syringe filter to remove solid particles.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the starting materials and the product relative to the internal standard.

  • Data Processing: Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)(Ar')L2->Product Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates the workflow for the kinetic analysis of a Suzuki-Miyaura reaction.

Kinetic_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis Setup Combine Reactants, Base, and Solvent Inert Purge with Inert Gas Setup->Inert Catalyst Add Pd Catalyst Inert->Catalyst Heat Heat and Stir Catalyst->Heat Sample Take Aliquots at Time Intervals Heat->Sample Quench Quench Samples Sample->Quench HPLC Analyze via HPLC Quench->HPLC Plot Plot Concentration vs. Time HPLC->Plot Rate Determine Rate Plot->Rate

Caption: Workflow for kinetic analysis of Suzuki reactions.

References

Comparative Guide to the Structure-Activity Relationship of (6-(Methylcarbamoyl)pyridin-3-yl)boronic Acid Derivatives as Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds based on a (pyridin-3-yl)boronic acid scaffold, with a focus on their inhibitory activity against Nicotinamidea Phosphoribosyltransferase (NAMPT). While a comprehensive SAR study on (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid derivatives is not extensively available in the public domain, this guide draws upon data from closely related 3-pyridyl analogs to infer key structural requirements for potent NAMPT inhibition.

NAMPT is a critical enzyme in the NAD+ salvage pathway, which is essential for cellular metabolism and is a promising target in oncology.[1] Small molecule inhibitors of NAMPT have shown potential in depleting cellular NAD+ levels, leading to cell death in cancer cells which have a high metabolic rate.[1]

Data Presentation: SAR of 3-Pyridyl NAMPT Inhibitors

The following table summarizes the SAR of a series of 3-pyridyl azetidine ureas, which serve as a valuable surrogate for understanding the impact of substitutions on the pyridine ring for NAMPT inhibition. The data highlights how modifications at the 5- and 6-positions of the pyridine ring, analogous to the carbamoyl group in the topic compound, influence inhibitory potency.

CompoundR1 (Position 5)R2 (Position 6)NAMPT IC50 (nM)A2780 Cell IC50 (nM)
19a HH2.710
23a HNH21443
23b HNHMe1666
23c HNMe227100
23d HOMe1138
23e HCl1.812
23f HF2.011
24a NH2H1.13.5
24b NMe2H1.14.8
24c OMeH0.93.7
24d ClH0.41.7
24e FH0.41.7

Data adapted from a study on 3-pyridyl azetidine urea NAMPT inhibitors. The core scaffold differs from the requested boronic acid, but the substitutions on the pyridine ring provide valuable SAR insights.

Key Insights from the Data:

  • Substitution at Position 6: Introducing small amine or methoxy groups at the 6-position (compounds 23a-d ) generally leads to a moderate decrease in potency compared to the unsubstituted analog (19a ). Halogen substitution at this position (23e, 23f ) maintains or slightly improves potency. This suggests that the nature and size of the substituent at the 6-position, where the methylcarbamoyl group of the topic compound resides, is critical.

  • Substitution at Position 5: In contrast, substitutions at the 5-position of the pyridine ring (24a-e ) consistently lead to a significant increase in both biochemical and cellular potency. Small electron-withdrawing and electron-donating groups are well-tolerated and enhance activity.

Experimental Protocols

NAMPT Biochemical Inhibition Assay: The inhibitory activity of the compounds against NAMPT was determined using a biochemical assay. The protocol involves the following steps:

  • Recombinant human NAMPT enzyme is incubated with the test compound at varying concentrations.

  • The enzymatic reaction is initiated by the addition of the substrates, nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP).

  • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • The amount of the product, nicotinamide mononucleotide (NMN), is quantified. This is often done using a coupled-enzyme assay where NMN is converted to NAD+, which is then used to generate a fluorescent or luminescent signal.[1]

  • IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay (A2780): The anti-proliferative activity of the compounds was assessed using the A2780 human ovarian cancer cell line.

  • A2780 cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a serial dilution of the test compounds.

  • After a 72-hour incubation period, cell viability is measured using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.

Mandatory Visualization

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b1 Recombinant NAMPT + Inhibitor b2 Add NAM and PRPP b1->b2 b3 Incubate b2->b3 b4 Quantify NMN Production b3->b4 b5 Calculate IC50 b4->b5 end End b5->end c1 Seed A2780 Cells c2 Add Inhibitor c1->c2 c3 Incubate for 72h c2->c3 c4 Measure Cell Viability (ATP) c3->c4 c5 Calculate IC50 c4->c5 c5->end start Start start->b1 start->c1

Caption: Experimental workflow for evaluating NAMPT inhibitors.

signaling_pathway cluster_pathway NAD+ Salvage Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Inhibitor This compound derivative Inhibitor->NAMPT

Caption: Inhibition of the NAD+ salvage pathway by a NAMPT inhibitor.

References

Safety Operating Guide

Proper Disposal of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these procedures is essential for minimizing risks and complying with regulatory standards.

This compound, along with other boronic acid derivatives, must be handled as hazardous waste.[1] Under no circumstances should this chemical or its containers be disposed of in regular trash or discharged into the sanitary sewer system.[1][2][3]

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][3]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.[1]To protect eyes from splashes.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Consider double gloving.[1]To prevent skin contact and absorption.[4]
Body Protection A lab coat that fully covers the arms and is securely fastened.[1]To protect clothing and skin from contamination.[4]
Footwear Closed-toe shoes.[1]To protect feet from spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is required.[4] A NIOSH-approved respirator is recommended if handling powders or if there is a risk of aerosolization.[3]To avoid the inhalation of vapors or dust.[4]

An emergency eyewash station and safety shower must be readily accessible in the work area.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be in strict accordance with all local, state, and federal regulations.[4]

Waste Segregation and Collection
  • Designated Waste Containers : Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] Whenever possible, use the original container.[3] If transferring to a new container, ensure it is compatible and properly sealed.[3]

  • Labeling : All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative and highlight its potential hazards as a pyridine-containing compound (e.g., Flammable, Toxic, Irritant).[1][4]

Solid Waste Disposal

Contaminated solid materials such as gloves, bench paper, pipette tips, and absorbent pads should be collected in a designated hazardous waste container.[1][4]

Liquid Waste Disposal
  • Aqueous and Organic Waste : Collect all liquid waste containing this compound, whether in aqueous or organic solvents, in a designated and properly labeled hazardous waste container.[5]

  • Incompatible Materials : Do not mix waste containing this compound with incompatible materials such as strong oxidizing agents or acids.[4][5]

Decontamination of Glassware
  • Initial Rinse : Rinse contaminated glassware with a suitable solvent to remove the bulk of the residue. This rinsate must be collected as hazardous liquid waste.

  • Secondary Decontamination : To decontaminate glassware thoroughly, a basic wash can be employed to convert any residual boronic acid into a more water-soluble boronate salt.[1] This can be followed by a water rinse. All rinsates from this decontamination process must be collected as liquid hazardous waste.[1]

  • Final Rinse : A final rinse with water should be performed, and this rinse water must also be collected as hazardous waste.[1]

  • Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.[3]

  • Personal Protective Equipment : Ensure you are wearing the appropriate PPE before addressing the spill.

  • Containment : For small spills, use an inert, non-combustible absorbent material such as vermiculite or sand to contain the spill.[2][4]

  • Collection : Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.[2][3]

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]

  • Reporting : Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department.[3]

Waste Storage and Pickup

Store sealed and labeled waste containers in a designated satellite accumulation area or a central hazardous waste storage facility, following your institution's specific guidelines.[1][3] Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[3]

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_disposal_path Disposal Path cluster_final_disposal Final Disposal A Wear Appropriate PPE C Segregate Solid & Liquid Waste A->C B Work in a Chemical Fume Hood B->C D Use Labeled, Sealable Containers C->D Place into E Solid Waste (Gloves, Paper, etc.) D->E F Liquid Waste (Solvents, Rinsates) D->F H Store in Designated Area E->H F->H G Contaminated Glassware G->F Decontaminate & Collect Rinsate I Arrange for EHS Pickup H->I

Caption: Disposal workflow for this compound.

This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific safety protocols and your local regulations to ensure full compliance.

References

Personal protective equipment for handling (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of this compound (CAS No. 1217340-94-7). The following procedures are based on established best practices for handling boronic acid derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive information and to perform a risk assessment before commencing any work.

Immediate Safety Precautions

When handling this compound, strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for structurally similar compounds, this chemical should be treated as a substance that may cause skin, eye, and respiratory irritation.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Hygiene Measures:

  • Avoid all personal contact, including the inhalation of dust or vapors.

  • Wash hands thoroughly with soap and water after handling and before breaks.

  • Do not eat, drink, or smoke in the laboratory.

  • Remove any contaminated clothing immediately and wash it before reuse.

Personal Protective Equipment (PPE)

The following PPE is mandatory for the routine handling of this compound to minimize exposure and ensure personal safety.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][2]To protect eyes from contact, which can cause serious irritation.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected prior to use.To prevent skin contact and potential irritation.[2]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]To prevent respiratory tract irritation.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is critical for the safe handling of this compound.

1. Preparation:

  • Read and understand the Safety Data Sheet (SDS) for this compound or a closely related compound.
  • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
  • Verify that all necessary PPE is available and in good condition.
  • Confirm the location and functionality of the nearest eyewash station and safety shower.

2. Handling:

  • Conduct all manipulations of the solid compound within a certified chemical fume hood to control dust and vapors.[1]
  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
  • If making a solution, add the solid to the solvent slowly to avoid splashing.
  • Keep containers tightly closed when not in use.[2]

3. Spill Response:

  • Small Spills:
  • Ensure the area is well-ventilated.
  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite). Avoid raising dust.
  • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.
  • Large Spills:
  • Evacuate the immediate area.
  • Alert your supervisor and institutional safety office.
  • Prevent the spill from entering drains.[1]

4. First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered chemical waste.

Waste Collection:

  • Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste disposal guidelines.

Disposal Procedure:

  • Dispose of chemical waste in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

  • Do not dispose of this chemical down the drain.[1]

Experimental Workflow Diagram

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

prep Preparation - Review SDS - Don PPE - Prepare Fume Hood handling Handling - Weigh/transfer solid - Prepare solution prep->handling experiment Experimentation - Perform reaction/analysis handling->experiment spill Spill Occurs handling->spill decontamination Decontamination - Clean glassware - Wipe down surfaces experiment->decontamination experiment->spill waste Waste Disposal - Collect in labeled container - Contact EHS decontamination->waste end End of Procedure waste->end spill->experiment No spill_response Spill Response Protocol - Contain & Clean - Decontaminate spill->spill_response Yes spill_response->decontamination

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.